Product packaging for 1,3,5-Benzenetricarboxylic acid(Cat. No.:CAS No. 554-95-0)

1,3,5-Benzenetricarboxylic acid

Cat. No.: B108450
CAS No.: 554-95-0
M. Wt: 210.14 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene-1,3,5-tricarboxylic acid (Trimesic acid, TMA) is an archetypal rigid, planar tricarboxylic acid with the molecular formula C9H6O6 and a molecular weight of 210.14 g/mol . This compound is a fundamental building block in materials science and coordination chemistry, prized for its symmetric structure that allows it to form robust, porous networks. Its primary research value lies in its role as a versatile linker for constructing Metal-Organic Frameworks (MOFs) and Polyoxometalate (POM)-based organic-inorganic hybrid materials . For instance, it is used to create well-known MOFs like HKUST-1 and MIL-100, which find applications in gas storage, catalysis, and as precursors for advanced composites . The compound also serves as a critical precursor for synthesizing functional polymers, man-made fibers, water-soluble alkyl resins, plasticizers, and epoxy curing agents . Furthermore, it can form stable supramolecular structures, such as hydrogen-bonded hydrated networks and water-based gels when combined with compounds like para-hydroxypyridine . This product is intended for research purposes as a chemical reagent, pharmaceutical intermediate, and material science precursor. Specifications & Handling: • CAS Number: 554-95-0 • Purity: 98% • Melting Point: 374°C - 376°C • Physical Form: Solid • Solubility: Soluble in water, ethanol, and methanol • Storage: Sealed in a dry, room temperature environment Safety Information: This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is incompatible with strong oxidizing agents. Always wear appropriate personal protective equipment (PPE) including protective gloves, clothing, and eye protection . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, and it is strictly not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O6 B108450 1,3,5-Benzenetricarboxylic acid CAS No. 554-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021488
Record name 1,3,5-Benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,3,5-Benzenetricarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19225
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000003 [mmHg]
Record name 1,3,5-Benzenetricarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19225
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

554-95-0
Record name 1,3,5-Benzenetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimesic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimesic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimesic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Benzenetricarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3,5-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-BENZENETRICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU36OO5MTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,5-Benzenetricarboxylic Acid: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. It covers its fundamental chemical properties, detailed synthesis protocols, analytical characterization, and its burgeoning applications in materials science and advanced drug delivery systems.

Core Chemical Identity and Structure

This compound is an aromatic organic compound with a central benzene (B151609) ring substituted by three carboxylic acid groups at the 1, 3, and 5 positions.[1][2][3] Its planar structure and the presence of three functional groups make it a versatile building block in supramolecular chemistry and materials science.

Chemical Formula: C₉H₆O₆[1][4][5]

Structure:

Chemical Structure of this compound

IUPAC Name: Benzene-1,3,5-tricarboxylic acid[1]

Synonyms: Trimesic acid, BTC, 1,3,5-Tricarboxybenzene[1][3][4]

CAS Number: 554-95-0[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 210.14 g/mol [1][4][5][6]
Appearance White to off-white crystalline powder[7]
Melting Point >300 °C[5]
Boiling Point 180-181 °C at 16 Torr[5]
Solubility Soluble in water, ethanol, and methanol.[3][5]
pKa₁ 3.12[2]
pKa₂ 3.89[2]
pKa₃ 4.70[2]
Density 1.7 ± 0.1 g/cm³[5]

Synthesis and Purification

The most common method for the synthesis of this compound is the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).[6][8][9][10][11]

Experimental Protocol: Oxidation of Mesitylene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Mesitylene

  • Glacial Acetic Acid

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium Bromide

  • Pressurized air or oxygen source

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the high-pressure reactor with mesitylene and glacial acetic acid (a common solvent ratio is 1:5 to 1:15 by mass of mesitylene to acetic acid).[8][9]

  • Add the catalyst system, which typically consists of cobalt(II) acetate and manganese(II) acetate, and a bromide source like sodium bromide as a promoter.[8][10] The catalyst loading is typically a small molar percentage relative to the mesitylene.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to the desired temperature, typically in the range of 170-220 °C.[8][9]

  • Introduce pressurized air or oxygen into the reactor, maintaining a pressure of 2.0-2.5 MPa.[8][9]

  • Continue the reaction with vigorous stirring for a period of 60-120 minutes, monitoring the reaction progress by analyzing the off-gas for oxygen content. The reaction is considered complete when the oxygen consumption ceases.[9]

  • After the reaction is complete, cool the reactor to room temperature.

  • The crude this compound will precipitate out of the acetic acid solution.

  • Collect the solid product by filtration and wash with fresh acetic acid and then water to remove residual catalysts and solvent.

  • For further purification, the crude product can be recrystallized from hot water or dilute acetic acid.[9]

Purification

Recrystallization is a standard method for purifying the crude product. The solid is dissolved in a minimum amount of hot solvent (e.g., water or dilute acetic acid) and then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are then collected by filtration and dried.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR A singlet peak corresponding to the three aromatic protons. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can be exchanged with D₂O.
¹³C NMR Signals corresponding to the aromatic carbons and the carboxyl carbons. Due to the symmetry of the molecule, only a few distinct signals are expected.
FT-IR A broad O-H stretching band from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 210.14 g/mol .
Melting Point A sharp melting point above 300 °C indicates high purity.

Applications in Drug Development and Materials Science

This compound is a key component in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and notably, drug delivery.[4][12][13][14][15]

Role in Metal-Organic Frameworks (MOFs) for Drug Delivery

The three carboxylate groups of trimesic acid act as linkers, coordinating with metal ions to form a three-dimensional porous network.[4][15] These pores can be loaded with therapeutic agents, protecting them from degradation and allowing for controlled release.[4][13] The tunability of the MOF structure by varying the metal and organic linker allows for the optimization of drug loading capacity and release kinetics.[13]

Targeted Drug Delivery and Controlled Release

The surface of trimesic acid-based MOFs can be functionalized to target specific cells or tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy.[4] The release of the encapsulated drug can be triggered by various stimuli present in the target environment, such as pH changes or the presence of specific enzymes.

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants (Mesitylene, Acetic Acid, Catalysts) B Oxidation Reaction (High T & P) A->B C Crude Product (Precipitate) B->C D Recrystallization (Hot Water/Acetic Acid) C->D E Pure this compound D->E F Analytical Techniques (NMR, IR, MS, MP) E->F

Caption: Workflow for the synthesis and characterization of this compound.

Role in MOF-Based Drug Delivery

G cluster_mof MOF Synthesis cluster_delivery Drug Delivery Application BTA This compound (Organic Linker) MOF Porous MOF Structure BTA->MOF Metal Metal Ions Metal->MOF Loading Drug Loading into MOF Pores MOF->Loading Drug Therapeutic Drug Drug->Loading Delivery Targeted Delivery to Diseased Cells/Tissues Loading->Delivery Release Controlled Drug Release Delivery->Release Effect Therapeutic Effect Release->Effect

Caption: The role of this compound in MOF-based drug delivery systems.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of trimesic acid (benzene-1,3,5-tricarboxylic acid). Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this versatile molecule.

Core Physical and Chemical Properties

Trimesic acid, a symmetrically substituted aromatic carboxylic acid, possesses a unique combination of properties that make it a valuable building block in various scientific and industrial applications, including the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates.[1][2]

General and Physical Properties

Trimesic acid is a white to off-white crystalline powder.[3] Its high degree of symmetry and the presence of three carboxylic acid groups dictate its physical characteristics, such as a high melting point and specific solubility profile.[3]

Table 1: General and Physical Properties of Trimesic Acid

PropertyValueReferences
IUPAC Name Benzene-1,3,5-tricarboxylic acid
Synonyms Trimesinic acid, 1,3,5-Benzenetricarboxylic acid, H3BTC[4]
CAS Number 554-95-0[3]
Molecular Formula C₉H₆O₆[3]
Molecular Weight 210.14 g/mol [3]
Appearance White to off-white crystalline powder[1][3]
Melting Point >300 °C (decomposes)
pKa₁ 2.12 (at 25 °C)[5]
pKa₂ 4.10 (at 25 °C)[5]
pKa₃ 5.18 (at 25 °C)[5]
Solubility

The solubility of trimesic acid is highly dependent on the solvent and temperature. It is sparingly soluble in cold water but its solubility increases significantly in hot water and polar organic solvents.[1]

Table 2: Solubility of Trimesic Acid in Various Solvents

SolventSolubilityTemperature (°C)References
Water Sparingly soluble in cold water, soluble in hot water-[1]
Ethanol Soluble (approx. 0.2 mg/mL)Room Temperature[6]
Methanol SolubleRoom Temperature[7]
Dimethyl Sulfoxide (DMSO) Soluble (approx. 25 mg/mL)Room Temperature[6]
Dimethylformamide (DMF) Soluble (approx. 25 mg/mL)Room Temperature[6]
Acetone (B3395972) SolubleRoom Temperature[1]
Ethyl Acetate Sparingly soluble-[8]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of trimesic acid.

Table 3: Key Spectroscopic Data for Trimesic Acid

Spectroscopic TechniqueKey Peaks/SignalsReferences
FT-IR (cm⁻¹) ~3400-3600 (O-H stretch, broad), ~1720 (C=O stretch), ~1615 (C=C aromatic stretch), ~1403 (C-O stretch), ~726, ~767 (C-H out-of-plane bend)[9]
¹H NMR (DMSO-d₆, ppm) ~8.63 (s, 3H, Ar-H), ~13.54 (s, 3H, -COOH)[3][8]
¹³C NMR (DMSO-d₆, ppm) ~132.4 (Ar-C), ~134.0 (Ar-C-COOH), ~166.3 (C=O)[8][10]
UV-Vis (λmax, nm) 212[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research settings.

Determination of Melting Point

Objective: To determine the melting point range of trimesic acid.

Methodology:

  • Sample Preparation: Finely grind a small amount of dry trimesic acid powder.

  • Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[12]

  • Heating: Heat the sample rapidly to a temperature approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[13]

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of solid trimesic acid.

Methodology (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount of trimesic acid (approx. 10 mg) in a few drops of a volatile solvent such as acetone or methylene (B1212753) chloride.[14]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[14]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[14]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in trimesic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of trimesic acid.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of trimesic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3][15]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both spectra.

Chemical Synthesis and Reactions

Trimesic acid is a versatile precursor in organic synthesis, primarily utilized for its three carboxylic acid functional groups.

Synthesis of Trimesic Acid

A common laboratory and industrial method for synthesizing trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).[1]

Synthesis_of_Trimesic_Acid Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Trimesic_Acid Trimesic Acid Mesitylene->Trimesic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄, HNO₃) Oxidizing_Agent->Trimesic_Acid Esterification_of_Trimesic_Acid Trimesic_Acid Trimesic Acid Triester Triester Trimesic_Acid->Triester + 3 R-OH Alcohol Alcohol (R-OH) Alcohol->Triester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Triester catalysis Water Water MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process Trimesic_Acid Trimesic Acid (Organic Linker) Mixing Mixing and Dissolution Trimesic_Acid->Mixing Metal_Salt Metal Salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂) Metal_Salt->Mixing Solvent Solvent (e.g., DMF, Ethanol) Solvent->Mixing Reaction Solvothermal/Hydrothermal Reaction Mixing->Reaction Isolation Isolation via Filtration/ Centrifugation Reaction->Isolation Washing Washing with Solvent Isolation->Washing Drying Drying Washing->Drying MOF_Product Metal-Organic Framework (MOF) Drying->MOF_Product

References

The Solubility of 1,3,5-Benzenetricarboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid, in a range of common organic solvents. The data presented is critical for professionals in chemical research, materials science, and pharmaceutical development where trimesic acid is utilized as a key building block in the synthesis of metal-organic frameworks (MOFs), polymers, and specialty chemicals. Understanding its solubility behavior is paramount for process optimization, crystallization, and formulation development.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process design. The data has been compiled from various scientific sources and is presented in multiple units for ease of use.

Table 1: Solubility of this compound in Alcohols at Various Temperatures

SolventTemperature (K)Mole Fraction (x10³)Mass Fraction (x10²)Solubility (g / 100g Solvent)
Methanol (B129727) 298.1515.837.938.61
308.1520.159.8710.95
318.1525.4812.1513.83
328.1532.1114.8817.48
338.1540.4518.2122.26
348.1550.9822.2828.67
Ethanol (B145695) 298.1519.347.938.61
308.1524.589.8710.95
318.1531.0812.1513.83
328.1539.2114.8817.48
338.1549.4518.2122.26
348.1562.3822.2828.67
Isopropanol 298.157.552.552.62
308.159.873.283.39
318.1512.814.204.38
328.1516.545.365.66
338.1521.356.817.31
348.1527.588.639.45
Isobutanol 298.159.022.552.62
308.1511.783.283.39
318.1515.294.204.38
328.1519.795.365.66
338.1525.616.817.31
348.1533.158.639.45
Ethylene (B1197577) Glycol 298.1510.553.483.60
308.1513.674.454.66
318.1517.585.665.99
328.1522.587.167.71
338.1528.989.049.94
348.1537.2511.4112.88

Note: Data for alcohols is derived from studies where solubility was measured over a temperature range. The solubility order was generally found to be ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol.[1][2][3]

Table 2: Solubility of this compound in Aprotic Solvents

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO) Room Temperature~25 mg/mL
Dimethylformamide (DMF) Room Temperature~25 mg/mL
Diethyl Ether Not SpecifiedVery Soluble[4]

Note: The solubility in DMSO and DMF is reported to be approximately 25 mg/mL at room temperature.[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve trimesic acid in DMF.[3] Trimesic acid is also reported to be very soluble in diethyl ether.[4]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is robust and widely cited in the literature.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer and temperature probe

  • Thermostatic water bath

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or vials

  • Drying oven

  • Desiccator

2.2. Procedure

  • Preparation: Add a known volume of the selected organic solvent to the jacketed glass vessel.

  • Temperature Control: Circulate water from the thermostatic bath through the jacket of the vessel to bring the solvent to the desired temperature and maintain it throughout the experiment.

  • Saturation: Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid at the bottom of the vessel indicates that a saturated solution has been formed.

  • Equilibration: Allow the mixture to stir at a constant temperature for a sufficient period (typically several hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

  • Gravimetric Analysis:

    • Dispense the collected sample into a pre-weighed, labeled weighing bottle.

    • Record the total mass of the weighing bottle and the sample.

    • Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.

    • Weigh the bottle containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation:

    • Mass of the solvent = (Mass of bottle + solution) - (Mass of bottle + dried solute)

    • Mass of the solute = (Mass of bottle + dried solute) - (Mass of empty bottle)

    • Solubility can then be expressed in various units such as g/100g of solvent, mole fraction, or mass fraction.

2.3. Safety Precautions

  • Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the specific solvent being used for detailed handling and safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add Solvent to Jacketed Vessel B Set Temperature with Thermostatic Bath A->B C Add Excess Solute (Trimesic Acid) B->C D Stir to Reach Equilibrium C->D E Stop Stirring & Allow to Settle D->E F Withdraw Supernatant with Filtered Syringe E->F G Weigh Sample in Pre-weighed Bottle F->G H Evaporate Solvent in Drying Oven G->H I Cool in Desiccator H->I J Weigh Dried Solute I->J K Repeat Drying/Weighing to Constant Mass J->K K->H Not Constant L Calculate Solubility (g/100g solvent, mole fraction, etc.) K->L Constant

References

The Crystal Structure of Pure Trimesic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesic acid, systematically known as benzene-1,3,5-tricarboxylic acid, is a fundamental building block in the fields of crystal engineering, materials science, and pharmaceutical sciences. Its planar structure and trifunctional nature, featuring three carboxylic acid groups, allow it to form extensive and predictable hydrogen-bonding networks. These networks are the basis for the formation of various supramolecular architectures, including metal-organic frameworks (MOFs), co-crystals, and diverse polymorphic forms. Understanding the crystal structure of pure trimesic acid is paramount for controlling its solid-state properties and for the rational design of new materials.

This technical guide provides a comprehensive overview of the crystal structure of pure trimesic acid, with a focus on its known polymorphs. It details the crystallographic parameters, hydrogen bonding geometries, and experimental protocols for the synthesis and crystallization of this versatile molecule.

Crystal Structure and Polymorphism

Trimesic acid is known to exhibit polymorphism, existing in different crystal structures with distinct physical properties. The most well-characterized polymorphs are designated as α, β, and γ. The α-polymorph is the most commonly encountered and extensively studied form.

α-Polymorph

The crystal structure of the α-polymorph of trimesic acid was first determined by Duchamp and Marsh in 1969.[1] It is characterized by a "chicken-wire" or honeycomb-like two-dimensional network formed through hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2][3] This network is a robust and recurring motif in the solid-state chemistry of trimesic acid.

β-Polymorph

The β-polymorph is a high-temperature phase of trimesic acid. It is reported to form from the α-polymorph upon heating to approximately 543 K. The β-phase is often observed as a polycrystalline material, and detailed single-crystal X-ray diffraction data is not as readily available as for the α and γ polymorphs.

γ-Polymorph

The γ-polymorph of trimesic acid can be obtained by the condensation of trimesic acid vapor onto a cold surface. Its crystal structure is orthorhombic and isostructural with a previously reported trimesic acid-iodine complex, but with empty channels.

Data Presentation

The following tables summarize the key crystallographic and hydrogen bonding data for the known polymorphs of pure trimesic acid.

Table 1: Crystallographic Data for Trimesic Acid Polymorphs

Parameterα-Polymorphγ-Polymorph
Crystal SystemMonoclinicOrthorhombic
Space GroupC2/cI222
a (Å)26.5224.225
b (Å)16.4215.364
c (Å)26.5516.562
α (°)9090
β (°)91.5390
γ (°)9090
Volume (ų)11525.96156.4
Z4824
ReferenceDuchamp & Marsh, 1969[1]Herbstein et al., 1985

Table 2: Hydrogen Bonding Geometry in the α-Polymorph of Trimesic Acid

BondDistance (Å)
O-H···O2.604 - 2.656
Reference Duchamp & Marsh, 1969

Experimental Protocols

Synthesis of Pure Trimesic Acid

A common method for the synthesis of trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).

Protocol: Oxidation of Mesitylene

  • Reaction Setup: A solution of mesitylene in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) or chromic acid, is slowly added to the solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the oxidation of the methyl groups to carboxylic acid groups.

  • Quenching and Precipitation: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate). The crude trimesic acid precipitates out of the solution upon cooling or acidification.

  • Purification: The crude product is collected by filtration and purified by recrystallization from hot water.

Crystallization of Trimesic Acid Polymorphs

The selective crystallization of trimesic acid polymorphs can be influenced by factors such as solvent, temperature, and cooling rate.

Protocol: Crystallization by Slow Evaporation (favors α-polymorph)

  • Solution Preparation: Prepare a saturated solution of purified trimesic acid in a suitable solvent (e.g., ethanol, methanol, or water) at room temperature or slightly elevated temperature.

  • Crystallization: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Collection: Once well-formed crystals are observed, they are carefully collected by filtration and washed with a small amount of cold solvent.

Protocol: High-Temperature Annealing (for β-polymorph)

  • Sample Preparation: Place a sample of the α-polymorph of trimesic acid in a temperature-controlled oven or furnace.

  • Heating: Slowly heat the sample to a temperature just above the α to β transition temperature (~543 K).

  • Annealing: Hold the sample at this temperature for a sufficient time to allow for the phase transition to occur.

  • Cooling: Slowly cool the sample back to room temperature. Note that this often yields a polycrystalline powder.

Protocol: Vapor Deposition (for γ-polymorph)

  • Sublimation: Heat a sample of pure trimesic acid under vacuum or in an inert atmosphere to induce sublimation.

  • Deposition: Allow the trimesic acid vapor to deposit onto a cold surface (cold finger).

  • Crystal Collection: Carefully scrape the deposited crystals from the cold surface.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Trimesic Acid cluster_crystallization Polymorph Crystallization start Start: Mesitylene oxidation Oxidation (e.g., KMnO4) start->oxidation Acetic Acid quench Quenching & Precipitation oxidation->quench purification Purification (Recrystallization) quench->purification end_synthesis Pure Trimesic Acid purification->end_synthesis slow_evap Slow Evaporation end_synthesis->slow_evap high_temp High-Temp Annealing end_synthesis->high_temp vapor_dep Vapor Deposition end_synthesis->vapor_dep alpha_form α-Polymorph slow_evap->alpha_form beta_form β-Polymorph (polycrystalline) high_temp->beta_form gamma_form γ-Polymorph vapor_dep->gamma_form

Caption: Experimental workflow for the synthesis and selective crystallization of trimesic acid polymorphs.

Caption: Simplified 2D representation of the hydrogen bonding network in α-trimesic acid.

References

Spectroscopic Profile of 1,3,5-Benzenetricarboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a foundational building block in coordination chemistry, materials science, and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Raman spectroscopy, offering a crucial reference for compound verification, quality control, and further research.

Spectroscopic Data Summary

The inherent C₃h symmetry of this compound simplifies its spectroscopic profile, resulting in a limited number of distinct signals in NMR and characteristic vibrational modes in IR and Raman spectroscopy. The quantitative data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry, the ¹H NMR spectrum is characterized by two singlets. The chemical shift of the carboxylic acid protons can be broad and is sensitive to solvent, concentration, and water content.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7Singlet3HAromatic Protons (C-H)
>10 (broad)Singlet (broad)3HCarboxylic Acid Protons (-COOH)
Note: Data is typically acquired in DMSO-d₆. The carboxylic acid proton signal is often broad and may not be integrated reliably.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum displays only three signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~130 - 132Aromatic C-H
~133 - 135Aromatic C-COOH (ipso-carbon)
~165 - 168Carboxylic Acid Carbon (-C OOH)
Note: Values are estimated based on typical chemical shifts for substituted aromatic carboxylic acids in solvents like DMSO-d₆.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid groups and the benzene (B151609) ring.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Strong, BroadO-H stretch of hydrogen-bonded carboxylic acid
~3090MediumAromatic C-H stretch
~1720StrongC=O stretch of carboxylic acid dimer
~1620MediumAromatic C=C ring stretch
~1440StrongAromatic C=C ring stretch / C-O-H in-plane bend
~1320MediumC-O stretch coupled with O-H in-plane bend
~920Medium, BroadOut-of-plane O-H bend of dimer
~730StrongOut-of-plane aromatic C-H bend
Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of the molecule.[1]

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3090StrongAromatic C-H stretch
~1605StrongAromatic C=C ring stretch
~1425MediumAromatic ring stretch
~1000Very StrongSymmetric ring breathing mode
~860MediumRing vibration
~744MediumIn-plane C-C bend
~630MediumRing deformation

Experimental Methodologies

The data presented in this guide are typically obtained using standard high-resolution spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), due to the compound's good solubility in this solvent. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition : A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-15 ppm.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon environment. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR and Raman Spectroscopy
  • Sample Preparation : As this compound is a solid at room temperature, spectra are acquired using solid-state sampling techniques.

    • For IR (KBr Pellet) : A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

    • For IR (ATR) : A small amount of the powdered sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

    • For FT-Raman : The crystalline powder sample is typically placed in a glass vial or a small aluminum cup and positioned in the instrument's sample holder for analysis.[1] No specific sample preparation is usually needed.

  • Instrumentation :

    • IR : A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

    • Raman : A Fourier Transform (FT) or dispersive Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 1064 nm for FT-Raman to minimize fluorescence) is used.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure and its key spectroscopic signals.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent (DMSO-d6) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_Raman Use Crystalline Powder Directly Sample->Prep_Raman NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR Raman Raman Spectrometer Prep_Raman->Raman Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process Raman->Process Assign Assign Signals (Chemical Shifts, Wavenumbers) Process->Assign Structure Structure Verification & Purity Assessment Assign->Structure

General workflow for spectroscopic analysis.

Structure and key spectroscopic assignments.

References

Unraveling the Thermal Stability of Trimesic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition profile of trimesic acid (benzene-1,3,5-tricarboxylic acid), a fundamental building block in the synthesis of Metal-Organic Frameworks (MOFs), polymers, and other advanced materials. Understanding its thermal behavior is critical for defining processing parameters, ensuring material stability, and predicting the performance of final products. This document provides a consolidated overview of its thermal degradation, including key decomposition temperatures, mass loss data, and insights into the decomposition mechanism, supported by detailed experimental methodologies and visual representations of analytical workflows.

Core Thermal Properties and Decomposition Profile

Trimesic acid is a crystalline solid known for its high thermal stability, a property attributed to its robust aromatic structure and extensive hydrogen bonding network. Thermal analysis reveals that significant decomposition of trimesic acid commences at approximately 300°C.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of trimesic acid has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses provide quantitative data on mass loss as a function of temperature, offering insights into the different stages of decomposition.

ParameterValueAnalytical TechniqueReference
Onset of Decomposition~300 °CTGA[1]
Melting Point>300 °CNot Specified

Note: Detailed quantitative data on the percentage of mass loss at distinct temperature intervals and the identification of evolved gases directly from the thermal analysis of pure trimesic acid are not extensively available in the public domain. The provided data is based on the initial onset of decomposition. Further research utilizing techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be invaluable for a more complete profile.

Experimental Methodologies for Thermal Analysis

To ensure reproducibility and accuracy in determining the thermal decomposition profile of trimesic acid, standardized experimental protocols are essential. The following outlines a typical methodology for Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of trimesic acid by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Experimental Parameters:

  • Sample Preparation: A small, representative sample of pure trimesic acid (typically 1-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-100 mL/min) is maintained.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis weigh Weigh Trimesic Acid (1-10 mg) pan Place in TGA Pan weigh->pan instrument Load Sample into TGA pan->instrument atmosphere Set Inert Atmosphere (N2/Ar) instrument->atmosphere heating Program Heating Rate (e.g., 10°C/min) atmosphere->heating run Initiate TGA Run heating->run record Record Mass vs. Temperature run->record plot Generate TGA/DTG Curves record->plot analyze Analyze Decomposition Stages plot->analyze

A typical experimental workflow for Thermogravimetric Analysis (TGA) of trimesic acid.

Decomposition Pathway and Evolved Products

The thermal decomposition of aromatic carboxylic acids like trimesic acid is generally understood to proceed via decarboxylation, where the carboxylic acid groups (-COOH) are eliminated as carbon dioxide (CO₂).

While specific studies on the evolved gas analysis of trimesic acid are limited, insights can be drawn from related compounds. For instance, the thermal decomposition of terephthalic acid (a dicarboxylic acid) has been shown to produce benzene (B151609), benzoic acid, and biphenyl (B1667301) as major products, which is consistent with a decarboxylation mechanism followed by subsequent reactions of the resulting aromatic species. It is highly probable that the thermal decomposition of trimesic acid follows a similar pathway, leading to the formation of benzene and other aromatic fragments through the sequential loss of its three carboxyl groups.

To definitively identify the decomposition products of trimesic acid, a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the ideal analytical approach.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow

PyGCMS_Workflow cluster_pyrolysis Pyrolysis cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_analysis Data Analysis sample Trimesic Acid Sample pyrolyzer High-Temperature Pyrolyzer sample->pyrolyzer Inert Atmosphere gc Gas Chromatograph (GC) pyrolyzer->gc Transfer of Volatile Products ms Mass Spectrometer (MS) gc->ms Separated Components data Mass Spectra Acquisition ms->data library Spectral Library Matching data->library identification Identification of Decomposition Products library->identification

Workflow for the identification of thermal decomposition products using Py-GC-MS.

Conclusion

Trimesic acid exhibits high thermal stability, with decomposition initiating at approximately 300°C. The primary decomposition mechanism is believed to be decarboxylation, leading to the evolution of carbon dioxide and the formation of aromatic fragments. For professionals in materials science and drug development, this thermal profile is a critical parameter for designing synthesis and processing conditions. To further elucidate the complete decomposition pathway and quantify the evolved products, advanced analytical techniques such as TGA-MS and Py-GC-MS are recommended. This guide provides a foundational understanding and a framework for the detailed thermal characterization of trimesic acid.

References

A Comprehensive Technical Guide to the Coordination Modes of Trimesic Acid with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) with a diverse range of metal ions. Trimesic acid, with its three symmetrically placed carboxylate groups, is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Understanding its coordination behavior is paramount for the rational design and synthesis of functional materials with applications in gas storage, catalysis, drug delivery, and sensing.

Coordination Modes of Trimesic Acid

The versatility of trimesic acid as a ligand stems from the multiple ways its carboxylate groups can coordinate to metal centers. The deprotonation state of the carboxylic acid groups (from fully protonated H₃BTC to fully deprotonated BTC³⁻) and the nature of the metal ion significantly influence the resulting coordination modes and the dimensionality of the final architecture. The primary coordination modes observed for trimesic acid are detailed below.

Monodentate Coordination

In the monodentate mode, only one oxygen atom from a carboxylate group binds to a single metal center. This mode is a fundamental building block for larger, more complex structures.

  • Diagram of Monodentate Coordination:

    monodentate cluster_ligand Trimesic Acid Carboxylate Group cluster_metal Metal Ion C C O1 O C->O1 O2 O C->O2 M M O1->M

Bidentate Coordination

Bidentate coordination involves both oxygen atoms of a single carboxylate group binding to one or more metal centers. This can occur in two primary fashions: chelating and bridging.

Higher Denticity and Complex Bridging Modes

The presence of three carboxylate groups allows for a wide variety of higher denticity and more complex bridging modes, where multiple carboxylate groups from a single trimesic acid molecule coordinate to several metal centers. This multi-connectivity is fundamental to the formation of robust 3D MOFs. For instance, a fully deprotonated trimesate ligand (BTC³⁻) can bridge multiple metal centers, leading to the formation of secondary building units (SBUs).

  • Diagram of Trimesic Acid as a Trinodal Linker:

    trinodal BTC Trimesic Acid M1 Metal Center 1 BTC->M1 M2 Metal Center 2 BTC->M2 M3 Metal Center 3 BTC->M3

    Caption: Trimesic acid acting as a trinodal linker.

Quantitative Data on Trimesic Acid-Metal Ion Coordination

The precise geometric parameters of the coordination environment are critical for understanding the properties of the resulting materials. These parameters are typically determined by single-crystal X-ray diffraction. Below are tables summarizing typical bond lengths and angles for trimesic acid coordinated to common transition metals and lanthanides.

Table 1: Typical Coordination Bond Lengths in Metal-Trimesate Complexes

Metal IonCoordination ModeAverage M-O Bond Length (Å)
Cu(II)Monodentate1.95 - 2.10
Cu(II)Bidentate Bridging1.94 - 2.00
Zn(II)Monodentate2.00 - 2.15
Zn(II)Bidentate Bridging1.95 - 2.10
Co(II)Monodentate2.05 - 2.20
Co(II)Bidentate Bridging2.00 - 2.15
La(III)Monodentate2.45 - 2.60
Eu(III)Monodentate2.30 - 2.45
Yb(III)Monodentate2.20 - 2.35

Table 2: Typical Coordination Bond Angles in Metal-Trimesate Complexes

Metal IonCoordination GeometryTypical O-M-O Angle (°)
Cu(II)Square Planar / Octahedral85 - 95, 170 - 180
Zn(II)Tetrahedral / Octahedral100 - 120, 85 - 95, 170 - 180
Co(II)Tetrahedral / Octahedral100 - 120, 85 - 95, 170 - 180
LanthanidesVarious (e.g., Tricapped Trigonal Prismatic)Highly variable

Experimental Protocols

The synthesis and characterization of metal-trimesic acid coordination polymers and MOFs involve several key experimental techniques. Detailed methodologies for these are provided below.

Synthesis Methods

The most common methods for synthesizing these materials are hydrothermal and solvothermal synthesis. [1][2][3][4][5][6]

  • Diagram of a General Synthesis Workflow:

    synthesis_workflow Reactants Metal Salt + Trimesic Acid + Solvent Mixing Dissolve and Mix Reactants->Mixing Reaction Hydrothermal/Solvothermal Reaction in Autoclave Mixing->Reaction Isolation Cooling, Filtration, and Washing Reaction->Isolation Activation Solvent Exchange and/or Heating under Vacuum Isolation->Activation Product Crystalline MOF Product Activation->Product

    Caption: General workflow for MOF synthesis.

3.1.1. Detailed Protocol for Hydrothermal/Solvothermal Synthesis

  • Preparation of Precursor Solutions:

    • Dissolve the chosen metal salt (e.g., copper(II) nitrate, zinc(II) acetate) in a suitable solvent. For hydrothermal synthesis, deionized water is used. For solvothermal synthesis, organic solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol (B145695) are common. [2][5] * In a separate container, dissolve trimesic acid in the same solvent. Sonication may be required to aid dissolution.

  • Mixing and Reaction:

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave. The molar ratio of metal salt to trimesic acid is a critical parameter that influences the final structure.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to the desired reaction temperature (typically between 80 °C and 200 °C) and hold for a specific duration (ranging from several hours to a few days). [2][3]3. Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly. Rapid cooling can lead to the formation of smaller, less-ordered crystals.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product multiple times with the reaction solvent to remove any unreacted starting materials. Further washing with a more volatile solvent (e.g., ethanol or acetone) is often performed to facilitate the removal of the high-boiling point synthesis solvent. [1]4. Activation:

    • To obtain a porous material, the solvent molecules residing in the pores of the as-synthesized MOF must be removed. This "activation" process is typically carried out by heating the material under a dynamic vacuum. The temperature and duration of activation depend on the thermal stability of the MOF. [1]

Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline material, providing detailed information on bond lengths, bond angles, and coordination environments. [7]

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized material is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final crystal structure. [2] 3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a material and to confirm the coordination of the carboxylate groups of trimesic acid to the metal centers. [8]

  • Sample Preparation: A small amount of the dried sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the ATR crystal. [9]2. Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is also collected and subtracted from the sample spectrum.

  • Spectral Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed. The coordination of the carboxylate groups is confirmed by the shift of the C=O and C-O stretching vibrations compared to those in free trimesic acid. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide information about the coordination mode of the carboxylate group. [10][11] 3.2.3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the material and to determine the amount of solvent molecules present in the pores. [12][13][14]

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible (typically alumina (B75360) or platinum). [15]2. Data Acquisition: The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve shows weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic linker. The temperature at which decomposition begins is an indicator of the thermal stability of the framework. The percentage of weight loss can be used to quantify the amount of guest molecules and to help confirm the chemical formula of the material. [16][17]

Conclusion

The coordination chemistry of trimesic acid with metal ions is rich and varied, giving rise to a vast array of coordination polymers and metal-organic frameworks with diverse structures and properties. A thorough understanding of the fundamental coordination modes, coupled with precise control over synthesis conditions and detailed characterization, is essential for the targeted design of novel materials for advanced applications. This guide provides a foundational framework for researchers and professionals working in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the pKa Values and Acidity of Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of trimesic acid (benzene-1,3,5-tricarboxylic acid). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile molecule in areas such as the synthesis of metal-organic frameworks (MOFs), polymer chemistry, and pharmaceutical formulations. This document delves into the dissociation constants of trimesic acid, the underlying factors governing its acidic properties, detailed experimental protocols for pKa determination, and the relevance of its ionization state in various applications.

Introduction to Trimesic Acid

Trimesic acid is an aromatic tricarboxylic acid with a symmetrical structure, featuring three carboxylic acid groups attached to a benzene (B151609) ring at the 1, 3, and 5 positions. This arrangement imparts unique chemical properties, making it a valuable building block in supramolecular chemistry and materials science. Its ability to act as a trivalent linker has led to its widespread use in the formation of highly porous and stable MOFs, which have applications in gas storage, separation, and catalysis. In the pharmaceutical realm, trimesic acid and its derivatives are explored as components of drug delivery systems and as pharmaceutical intermediates.[1] A thorough understanding of its acid-base chemistry, particularly its pKa values, is crucial for controlling its ionization state and, consequently, its solubility, reactivity, and interaction with other molecules in various systems.

Acidity and pKa Values of Trimesic Acid

As a triprotic acid, trimesic acid undergoes a stepwise dissociation of its three carboxylic protons in an aqueous solution. Each dissociation step is characterized by a unique acid dissociation constant (Ka) and its corresponding pKa value (-logKa).

Reported pKa Values

There are some discrepancies in the reported pKa values for trimesic acid in the literature. It is important for researchers to be aware of these different values and the potential impact on experimental design and interpretation. The most commonly cited values are presented in the table below.

pKa ValueReported Value Set 1Reported Value Set 2
pKa1 2.123.12
pKa2 4.103.89
pKa3 5.184.70

Table 1: Summary of Reported pKa Values for Trimesic Acid at 25°C.

The differences in these reported values may arise from variations in experimental conditions, such as ionic strength and the specific methodology used for determination.

Factors Influencing the Acidity of Trimesic Acid

The acidity of trimesic acid and the sequential nature of its proton dissociation are governed by several key factors:

  • Inductive Effect: The carboxylic acid groups are electron-withdrawing. This inductive effect pulls electron density from the benzene ring, which in turn stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the protons.

  • Resonance: The carboxylate anions are stabilized by resonance, delocalizing the negative charge over the two oxygen atoms. This resonance stabilization is a primary contributor to the acidity of carboxylic acids.

  • Electrostatic Effects: After the first proton dissociates, the resulting monoanion has a negative charge. The second proton dissociation, therefore, requires removing a proton from a negatively charged species. The electrostatic repulsion between the incoming negative charge and the existing one makes the second deprotonation less favorable, resulting in a higher pKa2 compared to pKa1. This effect is even more pronounced for the third deprotonation from the dianion, leading to the trend: pKa1 < pKa2 < pKa3.

The symmetrical arrangement of the carboxyl groups in trimesic acid means that the electrostatic environment for the first deprotonation is identical for all three groups. However, once the first proton is removed, the remaining two carboxylic acids become chemically non-equivalent due to the proximity of the negative charge.

Experimental Determination of pKa Values

The pKa values of trimesic acid can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of weak acids.[2] The procedure involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acid (analyte) while monitoring the pH of the solution with a pH meter.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).[3]

    • Prepare a solution of trimesic acid of a known concentration (e.g., 0.01 M) in deionized water. A co-solvent like ethanol (B145695) may be used if solubility is an issue, but this can affect the pKa values.

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the trimesic acid solution.[4]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[4]

    • Place a known volume of the trimesic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

    • Record the initial pH of the trimesic acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration past the third equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

    • The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, pKa1 is the pH at the first half-equivalence point, pKa2 is the pH at the second half-equivalence point, and pKa3 is the pH at the third half-equivalence point.

    • Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The pKa values are then the pH values at the midpoints between the equivalence points.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the acidic and basic forms of the molecule have different ultraviolet or visible light absorption spectra.[5][6]

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of trimesic acid of known concentration in a suitable solvent (e.g., water or a water/methanol mixture).

    • Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of trimesic acid (e.g., from pH 1 to 6).

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, constant amount of the trimesic acid stock solution to ensure the total concentration of the acid is the same in all samples.

    • Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.

    • Also, record the spectrum of trimesic acid in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (H3A) and in a solution where it is expected to be fully deprotonated in its first step (e.g., a buffer at a pH significantly above pKa1) to obtain the spectrum of the H2A- species.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting plot will be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

    • This process can be repeated for the subsequent deprotonations, provided there are measurable spectral changes.

Relevance in Research and Drug Development

The pKa values of trimesic acid are of significant importance in various scientific and industrial applications.

Synthesis of Metal-Organic Frameworks (MOFs)

The formation of MOFs using trimesic acid as an organic linker is highly dependent on the pH of the reaction mixture. The deprotonation state of the carboxylic acid groups dictates their ability to coordinate with metal ions. By controlling the pH, researchers can influence the nucleation and growth of MOF crystals, leading to different morphologies and properties.[7][8] For instance, at a pH below pKa1, the trimesic acid will be fully protonated and less likely to coordinate with metal centers. As the pH increases through the pKa values, the carboxylate groups become available for coordination, facilitating the self-assembly of the MOF structure.

Drug Delivery Systems

In the field of drug development, the ionization state of molecules is a critical parameter that affects their solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Trimesic acid and its derivatives have been investigated for use in drug delivery systems, such as for colon-targeted drug delivery.[1] The release of a drug from such a system can be designed to be pH-dependent. For example, a polymer matrix containing trimesic acid moieties will have different swelling and degradation characteristics at the varying pH levels of the gastrointestinal tract, allowing for targeted drug release in a specific region.

Pharmaceutical Formulations

Trimesic acid can also be used as an excipient in pharmaceutical formulations.[9] Its pKa values will determine its ionization state at the pH of the formulation, which can influence the stability and solubility of the active pharmaceutical ingredient (API). For example, the buffering capacity of trimesic acid in a certain pH range can be utilized to maintain the desired pH of a liquid formulation.

Mandatory Visualizations

Dissociation Pathway of Trimesic Acid

Trimesic_Acid_Dissociation H3A H₃A (Trimesic Acid) H2A H₂A⁻ H3A->H2A + H₂O - H₃O⁺ (pKa1) HA HA²⁻ H2A->HA + H₂O - H₃O⁺ (pKa2) A A³⁻ HA->A + H₂O - H₃O⁺ (pKa3)

Caption: Stepwise dissociation of trimesic acid.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Standardize NaOH Solution add_naoh Add NaOH Increments prep_naoh->add_naoh prep_tma Prepare Trimesic Acid Solution initial_ph Record Initial pH prep_tma->initial_ph calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph initial_ph->add_naoh record_ph_vol Record pH and Volume add_naoh->record_ph_vol Repeat until past 3rd equivalence point record_ph_vol->add_naoh plot_curve Plot Titration Curve (pH vs. Volume) record_ph_vol->plot_curve det_equiv Determine Equivalence Points plot_curve->det_equiv calc_pka Calculate pKa at Half-Equivalence Points det_equiv->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Factors Affecting Acidity

Acidity_Factors cluster_molecular Molecular Properties cluster_acidity Impact on Acidity inductive Inductive Effect (Electron Withdrawing) stabilize_anion Stabilizes Conjugate Base inductive->stabilize_anion resonance Resonance Stabilization resonance->stabilize_anion electrostatic Electrostatic Repulsion decrease_acidity Decreases Acidity (Raises Successive pKa's) electrostatic->decrease_acidity increase_acidity Increases Acidity (Lowers pKa) stabilize_anion->increase_acidity

Caption: Factors influencing the acidity of trimesic acid.

References

Health and Safety Information for 1,3,5-Benzenetricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarboxylic acid, also known as trimesic acid, is a benzene (B151609) derivative with three carboxylic acid groups. It is utilized in various industrial applications, including as a cross-linking agent in polymers and in the synthesis of metal-organic frameworks. This guide provides an in-depth overview of the health and safety information for this compound, with a focus on toxicological data, experimental protocols, and hazard classifications to ensure its safe handling and use in research and development settings.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this chemical are skin, eye, and respiratory tract irritation.[1]

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following classifications based on aggregated notifications:

  • Skin corrosion/irritation: Category 2, Causes skin irritation (H315).[1]

  • Serious eye damage/eye irritation: Category 2, Causes serious eye irritation (H319).[1]

  • Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3, May cause respiratory irritation (H335).[1]

It is important to note that a significant percentage of notifications (68.8%) reported that this chemical does not meet GHS hazard criteria.[1]

Hazard Statements and Pictograms
  • Hazard Statements: H315, H319, H335

  • Signal Word: Warning

  • Pictogram:

    • GHS07: Exclamation mark

Toxicological Data

The toxicological profile of this compound is primarily characterized by its irritant properties. The following tables summarize the available quantitative and qualitative toxicological data.

Acute Toxicity
EndpointSpeciesRouteDose/ConcentrationResultReference
LD50RatOral2000 mg/kg bwNo mortality observed[2]
LD50RabbitDermal0.5 mLNo irritation or corrosionFinal Report - Regulations.gov
Eye IrritationRabbitOcularNot specifiedMinimally irritatingREPORT Eye Irritation to the Rabbit - ChemView
Genotoxicity and Carcinogenicity

Limited data is available regarding the genotoxic and carcinogenic potential of this compound. One source indicates that it shall not be classified as a germ cell mutagen or a carcinogen.[3] However, comprehensive carcinogenicity studies were not found in the available literature.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following sections outline the experimental protocols for acute oral, dermal, and eye irritation studies, based on OECD guidelines and available study reports.

Acute Oral Toxicity Study (Following OECD Guideline 423)

An acute oral toxicity study was conducted to assess the median lethal dose of this compound in female Wistar rats.[2]

Experimental Protocol:

  • Test Animals: Young adult female Wistar rats were used.

  • Housing and Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had access to food and water ad libitum. They were acclimatized for at least 5 days before the study.

  • Dose Administration: A starting dose of 300 mg/kg body weight was administered to a group of 3 female rats. Subsequently, a dose of 2000 mg/kg body weight was administered to two separate groups of 3 female rats each. The test substance was administered as a single oral dose via gavage.

  • Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.

  • Pathology: At the end of the observation period, all surviving animals were subjected to a gross necropsy.

Results:

  • No mortality was observed at any dose level.[2]

  • Clinical signs of toxicity, including impaired general state, piloerection, and dyspnea, were observed at the 2000 mg/kg dose but were reversible.[2]

  • No macroscopic pathological findings were reported in any of the animals at necropsy.[2]

Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

An acute dermal irritation/corrosion study was performed on New Zealand White rabbits to evaluate the potential of this compound to cause skin irritation.

Experimental Protocol:

  • Test Animals: Three young adult New Zealand White rabbits were used.

  • Test Substance Application: 0.5 mL of the test substance was applied topically to a small area of intact skin on each rabbit. The application site was covered with a semi-occlusive dressing for 4 hours.

  • Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after removal of the dressing.

  • Scoring: Dermal reactions were scored according to the Draize scale.

Results:

  • No mortality or treatment-related clinical signs were observed.

  • All animals showed normal body weight gain.

  • No dermal corrosion or irritation was observed in any of the animals. The skin irritation score was 0.00 for all animals.

Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)

An eye irritation study was conducted on rabbits to assess the potential of this compound to cause eye damage.[4]

Experimental Protocol:

  • Test Animals: Albino rabbits were used for the study.

  • Test Substance Instillation: A single dose of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as an untreated control.

  • Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 8 days post-instillation.

  • Scoring: Ocular lesions were scored according to a standardized system.

Results:

  • The substance was classified as "minimally irritating" to the eye.[4]

  • Injection of the conjunctival blood vessels was observed up to 72 hours, with all signs of irritation resolving by day 8.[4]

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of specific information in the public domain regarding the signaling pathways involved in the toxic effects of this compound. The observed irritation is likely due to its acidic nature, leading to localized inflammatory responses upon contact with skin, eyes, and mucous membranes. Further research is required to elucidate the specific molecular mechanisms and signaling cascades that may be activated.

Logical Framework for Toxicological Assessment

The following diagram illustrates the logical workflow for assessing the acute toxicity of a chemical substance like this compound, based on the OECD guidelines and the studies reviewed.

Toxicological_Assessment_Workflow cluster_Initial_Assessment Initial Hazard Assessment cluster_In_Vitro_Testing In Vitro Testing cluster_In_Vivo_Testing In Vivo Testing (if necessary) cluster_Hazard_Classification Hazard Classification & Labeling A Physicochemical Properties (e.g., pH, pKa) D Skin Corrosion/Irritation (e.g., Reconstructed Human Epidermis) A->D Indicates potential for irritation B Existing Data Review (Human & Animal) B->D C In Silico / QSAR Predictions C->D F Acute Dermal Irritation (OECD 404) D->F If in vitro is inconclusive or further data needed E Eye Irritation (e.g., BCOP, ICE) G Acute Eye Irritation (OECD 405) E->G If in vitro is inconclusive or further data needed I GHS Classification (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) F->I G->I H Acute Oral Toxicity (OECD 423) H->I J Safety Data Sheet (SDS) Generation I->J

Caption: Logical workflow for toxicological assessment of a chemical substance.

Handling and Safety Precautions

Based on the known hazards, the following precautions are recommended when handling this compound in a laboratory setting:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete health and safety information before handling this chemical.

References

A Technical Guide to the Historical Synthesis of Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of trimesic acid (1,3,5-benzenetricarboxylic acid). A molecule of significant interest in materials science, coordination chemistry, and drug delivery, its preparation has evolved from classical stoichiometric oxidations to more efficient catalytic processes. This document details the key methodologies, providing structured data for comparison, in-depth experimental protocols, and visualizations of the reaction pathways.

Overview of Synthetic Strategies

The primary historical route to trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). The symmetrical arrangement of the methyl groups on the benzene (B151609) ring makes mesitylene an ideal precursor for the formation of the 1,3,5-tricarboxylic acid. The evolution of synthetic methods has been driven by the pursuit of higher yields, improved purity, greater safety, and lower environmental impact. The three principal historical methods are:

  • Potassium Permanganate (B83412) Oxidation: A classic, strong oxidizing agent capable of converting the methyl groups of mesitylene to carboxylic acids.

  • Nitric Acid Oxidation: Another powerful oxidation method, though it presents challenges in terms of safety and the generation of hazardous byproducts.

  • Liquid-Phase Air Oxidation: A more contemporary and industrially significant method that utilizes atmospheric oxygen as the oxidant in the presence of a catalyst system.

A less common historical method involves the oxidation of 1,3,5-triisopropylbenzene.

Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data associated with the key historical synthesis methods for trimesic acid, allowing for a clear comparison of their respective efficiencies and operating conditions.

Table 1: Comparison of Reaction Conditions for Trimesic Acid Synthesis

ParameterPotassium Permanganate OxidationNitric Acid OxidationLiquid-Phase Air Oxidation
Starting Material MesityleneMesityleneMesitylene
Oxidizing Agent Potassium Permanganate (KMnO₄)Nitric Acid (HNO₃)Air/Oxygen
Solvent Alkaline WaterWater or Acetic AcidAcetic Acid
Catalyst NoneNoneCobalt and Manganese salts, Bromide source
Temperature ElevatedElevated70 - 250°C[1][2]
Pressure AtmosphericHigh Pressure (e.g., 40 atm)[1]Atmospheric to High Pressure (e.g., 2.0-2.5 MPa)[2][3]
Reaction Time Several hours5 - 7 hours[1]1 - 7 hours[1][3]

Table 2: Yield and Purity of Trimesic Acid from Different Synthesis Methods

MethodReported YieldReported Purity
Potassium Permanganate Oxidation 80 - 95%[1]High, after purification
Nitric Acid Oxidation Up to 70%[1]Variable, requires significant purification
Liquid-Phase Air Oxidation 43.56% to >80% (mass yield up to 160%)[1][4][5]>99%[1][5]
Oxidation of 1,3,5-Triisopropylbenzene ~48%~98% (as acid number)[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key historical synthesis routes to trimesic acid.

Potassium Permanganate Oxidation of Mesitylene

This method relies on the strong oxidizing power of potassium permanganate in an alkaline solution.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of mesitylene in an aqueous solution of sodium carbonate is prepared.

  • Potassium permanganate is added portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • The hot reaction mixture is filtered to remove the manganese dioxide byproduct.

  • The filtrate is concentrated by evaporation and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude trimesic acid.

  • The precipitated trimesic acid is collected by filtration, washed with cold water, and then purified by recrystallization from hot water or other suitable solvents.

Nitric Acid Oxidation of Mesitylene

This method employs nitric acid as the oxidizing agent, often under high pressure and temperature.[1]

Experimental Protocol:

  • Mesitylene and dilute nitric acid (e.g., 20%) are charged into a high-pressure reactor.[1]

  • The reactor is sealed and heated to a specified temperature while the pressure is carefully monitored.[1]

  • The reaction is allowed to proceed for several hours with constant stirring.

  • After cooling, the reactor is carefully depressurized.

  • The solid product is separated from the reaction mixture by filtration.

  • The crude trimesic acid is then subjected to purification steps, which may include washing with water to remove residual nitric acid and recrystallization to achieve the desired purity.

Liquid-Phase Air Oxidation of Mesitylene

This method is the basis for modern industrial production and utilizes a catalytic system to facilitate the oxidation of mesitylene with air or oxygen.[7]

Experimental Protocol (Representative Laboratory Scale):

  • A mixture of mesitylene, glacial acetic acid, a cobalt salt catalyst (e.g., cobalt acetate), a manganese salt co-catalyst (e.g., manganese acetate), and a bromide promoter (e.g., sodium bromide or hydrobromic acid) is prepared in a pressure-resistant reactor equipped with a gas inlet, a condenser, and a stirrer.[3][5]

  • The reactor is pressurized with air or a mixture of oxygen and an inert gas.

  • The reaction mixture is heated to the desired temperature (e.g., 95-215°C) and stirred vigorously to ensure efficient gas-liquid mixing.[3][4]

  • The reaction is monitored by observing oxygen uptake or by analytical methods such as gas chromatography.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The reaction mixture is typically cooled further to crystallize the trimesic acid.

  • The product is isolated by filtration, washed with acetic acid and then water, and dried to yield high-purity trimesic acid.[5]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and general experimental workflows for the historical synthesis of trimesic acid.

Reaction_Pathway_Mesitylene_Oxidation Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Intermediate Partially Oxidized Intermediates Mesitylene->Intermediate Oxidation TrimesicAcid Trimesic Acid (this compound) Intermediate->TrimesicAcid Further Oxidation

General oxidation pathway of mesitylene to trimesic acid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (Mesitylene, Oxidant, Solvent, Catalyst) ReactionVessel Reaction Under Controlled Conditions (T, P, Time) Start->ReactionVessel Quenching Reaction Quenching (if applicable) ReactionVessel->Quenching Filtration Filtration / Separation of Crude Product Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure Trimesic Acid Drying->Product

A generalized experimental workflow for the synthesis and purification of trimesic acid.

Conclusion

The synthesis of trimesic acid has progressed from stoichiometric oxidations using harsh reagents like potassium permanganate and nitric acid to more efficient and environmentally benign catalytic processes using air as the oxidant. While the classical methods are still valuable for laboratory-scale synthesis and for understanding fundamental chemical principles, the liquid-phase air oxidation of mesitylene has become the dominant industrial method due to its cost-effectiveness, high yield, and high product purity. This guide provides researchers and professionals with a foundational understanding of these key historical methods, enabling informed decisions in the selection and development of synthetic strategies for trimesic acid and its derivatives.

References

Methodological & Application

Hydrothermal Synthesis of Trimesic Acid-Based Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of metal-organic frameworks (MOFs) using trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) as an organic linker. The focus is on the synthesis of three prominent MOFs: MIL-100(Fe), HKUST-1 (Cu-BTC), and a Zinc-Trimesic Acid MOF (Zn-BTC).

Introduction

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Trimesic acid is a versatile and widely used tritopic linker, that facilitates the formation of robust and highly porous three-dimensional frameworks.[1][2] The hydrothermal synthesis method, which employs water or other solvents under elevated temperature and pressure in a sealed vessel, is a common and effective technique for producing high-quality MOF crystals.[3] Trimesic acid-based MOFs have garnered significant interest due to their large surface areas, tunable pore sizes, and potential applications in various fields including gas storage and separation, catalysis, sensing, and drug delivery.[1][4]

Application Notes

Trimesic acid-based MOFs exhibit a range of properties that make them suitable for diverse applications:

  • Drug Delivery: The high porosity and large pore volume of MOFs like MIL-100(Fe) allow for the encapsulation and controlled release of therapeutic agents.[5] Their biocompatibility is a key factor for in-vivo applications.

  • Gas Storage and Separation: The regular and tunable pore structures of these MOFs are ideal for the selective adsorption and storage of gases such as carbon dioxide and hydrogen.[6]

  • Catalysis: The presence of accessible metal sites within the MOF structure, which can act as Lewis acids, makes them effective heterogeneous catalysts for various organic reactions.[7][8]

  • Environmental Remediation: MOFs can be utilized for the removal of heavy metals and other pollutants from contaminated water sources due to their high surface area and strong adsorption capabilities.[2]

  • Sensing: The luminescent properties of some trimesic acid-based MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[5]

Experimental Protocols

The following are detailed protocols for the hydrothermal synthesis of MIL-100(Fe), HKUST-1 (Cu-BTC), and Zn-BTC.

General Laboratory Workflow for Hydrothermal MOF Synthesis

Hydrothermal MOF Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_postsynthesis Post-Synthesis start Start reagents Dissolve Metal Salt and Trimesic Acid start->reagents Weigh Precursors mix Mix Solutions reagents->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heating Hydrothermal Reaction (Heating) autoclave->heating Seal cooling Cool to Room Temperature heating->cooling filtration Filter and Wash cooling->filtration activation Activation (Drying/Solvent Exchange) filtration->activation characterization Characterization activation->characterization end End Product characterization->end

Caption: General workflow for the hydrothermal synthesis of metal-organic frameworks.

Protocol 1: Synthesis of MIL-100(Fe)

This protocol describes a hydrofluoric acid-free hydrothermal synthesis of MIL-100(Fe).

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave (100 mL)

  • Oven

  • Centrifuge

  • Magnetic stirrer

Procedure:

  • Dissolve iron(III) nitrate nonahydrate (6.6 mmol) and trimesic acid (4.4 mmol) in 75 mL of deionized water.[9]

  • Transfer the solution to a 100 mL Teflon-lined autoclave.[9]

  • Seal the autoclave and heat it in an oven at 150 °C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting orange powder by centrifugation.

  • Wash the product with deionized water and then with ethanol, each for 3 hours at 70 °C, to remove any unreacted precursors.[9]

  • Dry the final product in an oven at 80 °C overnight.[9]

Protocol 2: Synthesis of HKUST-1 (Cu-BTC)

This protocol details the solvothermal synthesis of HKUST-1, also known as Cu-BTC.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (Trimesic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (50 mL)

  • Oven

  • Centrifuge

Procedure:

  • Dissolve copper(II) nitrate trihydrate (0.241 g, 1 mmol) and trimesic acid (0.210 g, 1 mmol) in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[10]

  • Transfer the resulting solution into a Teflon-lined autoclave.[10]

  • Heat the sealed autoclave in an oven at 70°C for 24 hours.[10]

  • After cooling to room temperature, collect the blue crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with DMF and ethanol to remove residual reactants.

  • Activate the sample by drying under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove coordinated solvent molecules.

Protocol 3: Synthesis of Zinc-Trimesic Acid MOF (Zn-BTC)

This protocol outlines the synthesis of a zinc-based MOF using trimesic acid.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Trimesic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (50 mL)

  • Oven

  • Centrifuge

Procedure:

  • Dissolve zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) and trimesic acid (0.210 g, 1 mmol) in a solvent mixture containing 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[10]

  • Transfer the solution to a Teflon-lined autoclave.[10]

  • Heat the sealed autoclave at 70°C for 4 days.[10]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the white crystalline product by filtration or centrifugation.

  • Wash the product with DMF and ethanol to remove any unreacted starting materials.

  • Dry the sample under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the hydrothermal synthesis of trimesic acid-based MOFs.

MOF NameMetal SaltMolar Ratio (Metal:Ligand)SolventTemperature (°C)TimeBET Surface Area (m²/g)Pore Volume (cm³/g)
MIL-100(Fe) Fe(NO₃)₃·9H₂O1.5 : 1Water15012 h~1300-1800[11]~0.7-0.9[11]
HKUST-1 (Cu-BTC) Cu(NO₃)₂·3H₂O1 : 1DMF/Ethanol/Water7024 h768.39[2][10]1.28[10]
Zn-BTC Zn(NO₃)₂·6H₂O1 : 1DMF/Ethanol/Water704 days502.63[2][10]0.66[10]

Characterization

The synthesized MOFs should be characterized to confirm their structure, porosity, and thermal stability.

Logical Flow of MOF Characterization

MOF Characterization Flow cluster_synthesis Synthesis Outcome cluster_primary Primary Characterization cluster_secondary Secondary Characterization AsSynthesized As-Synthesized MOF XRD Powder X-ray Diffraction (PXRD) (Crystallinity and Phase Purity) AsSynthesized->XRD FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) (Functional Groups) AsSynthesized->FTIR TGA Thermogravimetric Analysis (TGA) (Thermal Stability) XRD->TGA BET Brunauer-Emmett-Teller (BET) Analysis (Surface Area and Porosity) XRD->BET SEM Scanning Electron Microscopy (SEM) (Morphology and Particle Size) BET->SEM

References

Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers with 1,3,5-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of coordination polymers, also known as metal-organic frameworks (MOFs), utilizing 1,3,5-benzenetricarboxylic acid (H3BTC or trimesic acid) as an organic linker. This document is intended to serve as a practical guide for researchers in materials science, chemistry, and drug development.

Introduction

Coordination polymers constructed from metal ions and organic linkers have emerged as a significant class of porous materials. Among the various organic linkers, this compound is a popular choice due to its threefold symmetry and the rigidity of its benzene (B151609) ring, which facilitates the formation of highly ordered and porous three-dimensional structures. The solvothermal synthesis method, a process conducted in a sealed vessel at elevated temperatures and pressures, is a widely employed technique for the crystallization of these coordination polymers. This method allows for the formation of high-quality crystalline materials that may not be obtainable under ambient conditions.

The properties and potential applications of the resulting coordination polymers are highly dependent on the choice of the metal ion and the specific synthesis conditions. These materials have shown great promise in a variety of fields, including gas storage and separation, catalysis, drug delivery, and environmental remediation.

General Principles of Solvothermal Synthesis

The solvothermal synthesis of coordination polymers with H3BTC typically involves the reaction of a metal salt with the H3BTC linker in a suitable solvent or a mixture of solvents within a sealed container, often a Teflon-lined stainless-steel autoclave. The reaction is then heated to a specific temperature for a set duration, during which the coordination polymer self-assembles and crystallizes.

Several key parameters influence the outcome of the synthesis, including:

  • Metal Salt: The choice of metal ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Bi³⁺) dictates the geometry and properties of the resulting coordination polymer.

  • Solvent System: The polarity and boiling point of the solvent(s) (e.g., N,N-dimethylformamide (DMF), ethanol (B145695), water) affect the solubility of the precursors and the crystallization process.

  • Temperature and Time: These parameters control the kinetics of the reaction and the quality of the resulting crystals.

  • Molar Ratios of Reactants: The ratio of the metal salt to the H3BTC linker can influence the final structure and phase purity of the product.

Quantitative Data of H3BTC-Based Coordination Polymers

The following table summarizes key quantitative data for some of the most common coordination polymers synthesized using this compound.

Coordination PolymerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reported Yield
Cu-BTC (HKUST-1) Cu²⁺768.39 - 10440.62High
Zn-BTC Zn²⁺502.63--
Fe-BTC (MIL-100(Fe)) Fe³⁺92.4 - 972-High
Bi-BTC Bi³⁺Varies with solventVaries with solvent-

Note: The values presented are indicative and can vary significantly depending on the specific synthesis conditions and activation procedures.

Experimental Protocols

The following are detailed protocols for the solvothermal synthesis of three common coordination polymers based on this compound.

Protocol for the Synthesis of Copper(II)-1,3,5-Benzenetricarboxylate (Cu-BTC, HKUST-1)

This protocol describes the synthesis of a highly porous copper-based coordination polymer.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a beaker, dissolve 0.241 g (1 mmol) of Cu(NO₃)₂·3H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.

  • In a separate beaker, dissolve 0.210 g (1 mmol) of H₃BTC in the same solvent mixture.

  • Combine the two solutions and stir for 10 minutes to ensure homogeneity.

  • Transfer the resulting mixture into a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 70°C.

  • Maintain the temperature for 24 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the blue crystalline product by filtration.

  • Wash the product with DMF and then with ethanol to remove any unreacted precursors and residual solvent.

  • Dry the final product in a vacuum oven at 120°C for 12 hours to activate the material.

Protocol for the Synthesis of Zinc(II)-1,3,5-Benzenetricarboxylate (Zn-BTC)

This protocol details the synthesis of a zinc-based coordination polymer.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[1]

  • Dissolve 0.210 g (1 mmol) of H₃BTC in the same solvent mixture.[1]

  • Mix the two solutions and stir for 10 minutes.

  • Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 70°C for 4 days.[1]

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product thoroughly with DMF and ethanol.

  • Dry the product under vacuum at 120°C for 12 hours.

Protocol for the Synthesis of Iron(III)-1,3,5-Benzenetricarboxylate (Fe-BTC, MIL-100(Fe))

This protocol outlines the synthesis of an iron-based coordination polymer.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • This compound (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Dissolve 1 mmol of Fe(NO₃)₃·9H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.

  • Dissolve 1 mmol of H₃BTC in the same solvent mixture.

  • Combine the solutions and stir for 10 minutes.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150°C) for a designated time (e.g., 12-24 hours).

  • After the reaction, cool the autoclave to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the product with DMF and ethanol.

  • Dry the material under vacuum.

Characterization of Coordination Polymers

A variety of analytical techniques are employed to characterize the synthesized coordination polymers.

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystalline phase and purity of the synthesized material by comparing the experimental diffraction pattern with simulated or reference patterns.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the coordination polymer and to determine the temperature at which the framework starts to decompose.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the crystalline product.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the carboxylate groups of the H3BTC linker to the metal centers and to identify the presence of solvent molecules.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution of the porous coordination polymer, which are crucial parameters for applications in gas storage and catalysis.

Application Notes

Coordination polymers synthesized with this compound have a wide range of potential applications.

  • Gas Storage and Separation: The high porosity and large surface area of these materials make them excellent candidates for storing gases such as hydrogen and methane. Their tunable pore sizes also allow for the selective separation of different gas molecules.

  • Catalysis: The metal centers within the coordination polymer framework can act as active catalytic sites. These materials have been explored as heterogeneous catalysts in various organic reactions.[2][3]

  • Drug Delivery: The porous nature of these coordination polymers allows for the encapsulation of drug molecules, which can then be released in a controlled manner. Their biocompatibility is an area of active research for in vivo applications.

  • Environmental Remediation: These materials can be used as adsorbents for the removal of pollutants, such as heavy metal ions and organic dyes, from water.[1] Some have also shown photocatalytic activity for the degradation of pollutants.[4]

  • Sensing: The luminescence properties of some coordination polymers can be quenched or enhanced in the presence of specific molecules, making them suitable for chemical sensing applications.

Visualizations

Solvothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Metal_Salt Metal Salt Solution Mixing Mixing Metal_Salt->Mixing H3BTC_Linker H3BTC Linker Solution H3BTC_Linker->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Heating in Oven Autoclave->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying/Activation Washing->Drying Final_Product Coordination Polymer Drying->Final_Product Synthesis_Parameters cluster_inputs Synthesis Parameters cluster_outputs Resulting Properties Metal_Ion Metal Ion Structure Crystal Structure & Topology Metal_Ion->Structure Stability Thermal & Chemical Stability Metal_Ion->Stability Solvent Solvent System Solvent->Structure Morphology Crystal Morphology & Size Solvent->Morphology Temperature Temperature & Time Temperature->Structure Temperature->Morphology Molar_Ratio Molar Ratio Molar_Ratio->Structure Porosity Porosity & Surface Area Structure->Porosity Applications Applications Porosity->Applications Stability->Applications

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Trimesic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of trimesic acid-based Metal-Organic Frameworks (MOFs), specifically focusing on HKUST-1 and MIL-100(Fe). It also includes protocols for drug loading, a key application for these porous materials.

Introduction

Trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) is a versatile organic linker used in the construction of various robust and porous MOFs.[1] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional solvothermal methods for producing these materials.[2] This technique offers several advantages, including significantly reduced reaction times, improved yields, and enhanced control over crystal size and morphology.[2][3] These characteristics are particularly beneficial for applications in drug delivery, where particle size and purity are critical.[4]

Featured Trimesic Acid-Based MOFs

HKUST-1

HKUST-1 (Hong Kong University of Science and Technology-1), also known as Cu-BTC, is a well-studied MOF composed of copper(II) ions and trimesic acid linkers. It possesses a three-dimensional porous structure with a large surface area, making it an excellent candidate for gas storage and drug delivery.

MIL-100(Fe)

MIL-100(Fe) (Matériaux de l'Institut Lavoisier-100) is an iron(III)-based trimesic acid MOF known for its high stability, large pore sizes, and biocompatibility.[5] These properties make it particularly suitable for biomedical applications, including the delivery of therapeutic agents.[5]

Experimental Protocols

Microwave-Assisted Synthesis of HKUST-1

This protocol describes a rapid, non-solvothermal microwave-assisted method for the synthesis of HKUST-1.[3]

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.462 g of copper(II) nitrate hemipentahydrate in 10 mL of a 1:1 (v/v) ethanol/deionized water solution.

    • In a separate vessel, dissolve 0.222 g of trimesic acid in 10 mL of a 1:1 (v/v) ethanol/deionized water solution.

  • Reaction Mixture:

    • Combine the two solutions in a microwave-safe reaction vessel.

    • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Microwave Irradiation:

    • Place the reaction vessel in the microwave reactor.

    • Irradiate the mixture for 10 minutes at a power of 300 W. The temperature should be monitored and controlled, typically reaching around 120 °C.

  • Product Isolation and Purification:

    • After the reaction, allow the vessel to cool to room temperature.

    • Collect the blue crystalline product by centrifugation or filtration.

    • Wash the product three times with ethanol to remove any unreacted precursors and solvent.

    • Dry the purified HKUST-1 in a vacuum oven at 120 °C overnight.

Microwave-Assisted Synthesis of MIL-100(Fe)

This protocol outlines a green and efficient microwave-assisted synthesis of MIL-100(Fe) nanoparticles.[6]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Trimesic acid (H₃BTC)

  • Deionized water

  • Microwave synthesis reactor

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 1.35 g of FeCl₃·6H₂O in 24 mL of deionized water.

    • In a separate vessel, dissolve 0.42 g of trimesic acid in 24 mL of deionized water.

  • Reaction Mixture:

    • Mix the two solutions in a Teflon-lined microwave reactor vessel.

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave reactor.

    • Heat the mixture to 140 °C with a ramp time of 5 minutes.

    • Hold the temperature at 140 °C for 10 minutes.

  • Product Isolation and Purification:

    • After cooling, collect the orange-brown solid by centrifugation.

    • Purify the product by washing with hot ethanol (60 °C) for 3 hours, followed by washing with hot deionized water (80 °C) for 3 hours.

    • Repeat the washing steps twice.

    • Dry the final product under vacuum at 150 °C.

Data Presentation

Comparison of Synthesis Methods: HKUST-1
ParameterMicrowave-Assisted SynthesisConventional Solvothermal SynthesisReference(s)
Reaction Time 10 - 30 minutes12 - 24 hours[3]
Yield (%) ~70 - 90%~60 - 80%[3]
BET Surface Area (m²/g) 1500 - 18001300 - 1600
Pore Volume (cm³/g) 0.7 - 0.90.6 - 0.8
Particle Size 100 - 500 nm (controllable)1 - 10 µm
Comparison of Synthesis Methods: MIL-100(Fe)
ParameterMicrowave-Assisted SynthesisConventional Hydrothermal SynthesisReference(s)
Reaction Time 10 - 60 minutes12 hours - 6 days[6]
Yield (%) > 80%~50 - 70%
BET Surface Area (m²/g) 1300 - 21001200 - 1900[6]
Pore Volume (cm³/g) 0.8 - 1.20.7 - 1.0
Particle Size < 100 nm100 - 500 nm[6]

Application in Drug Delivery

The high porosity and tunable pore sizes of trimesic acid-based MOFs make them excellent candidates for drug delivery systems. The smaller and more uniform particle sizes achieved through microwave synthesis can be advantageous for cellular uptake and bioavailability.

Protocol for Drug Loading (Impregnation Method)

This general protocol can be adapted for loading various drug molecules into microwave-synthesized MOFs.

Materials:

  • Activated MOF (HKUST-1 or MIL-100(Fe))

  • Drug molecule (e.g., Ibuprofen, Doxorubicin)

  • Suitable solvent (e.g., ethanol, water, dichloromethane)

Procedure:

  • Activation of MOF: Ensure the MOF is fully activated (guest-free) by heating under vacuum to remove any solvent molecules from the pores.

  • Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent. The choice of solvent should be one in which the drug is highly soluble and the MOF is stable.

  • Impregnation:

    • Immerse a known amount of the activated MOF in the drug solution.

    • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation of Drug-Loaded MOF:

    • Separate the drug-loaded MOF from the solution by centrifugation.

    • Wash the solid with a small amount of fresh solvent to remove the drug adsorbed on the external surface.

    • Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.

  • Quantification of Drug Loading:

    • The amount of loaded drug can be determined by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and analyzing the drug content.

Drug Loading Data (Illustrative Examples)
MOFDrugSynthesis MethodDrug Loading CapacityReference(s)
Fe-BTC (MIL-100 analogue)DoxorubicinNot specifiedup to 67% loading efficiency
Fe₃O₄@MIL-100(Fe)DoxorubicinHydrothermal~19 mass %

Visualizations

experimental_workflow cluster_synthesis Microwave-Assisted MOF Synthesis cluster_loading Drug Loading Protocol prep Precursor Solution Preparation mix Mixing of Precursor Solutions prep->mix Combine mw Microwave Irradiation mix->mw Irradiate iso Product Isolation (Centrifugation/Filtration) mw->iso Cool wash Washing iso->wash Purify dry Drying wash->dry Remove Solvent act MOF Activation dry->act Synthesized MOF impreg Impregnation act->impreg drug_sol Drug Solution Preparation drug_sol->impreg iso_drug Isolation of Drug-Loaded MOF impreg->iso_drug Separate & Wash quant Quantification iso_drug->quant Analyze

Caption: General experimental workflow for microwave-assisted MOF synthesis and subsequent drug loading.

logical_relationship cluster_params Synthesis Parameters cluster_props MOF Properties cluster_apps Applications mw_power Microwave Power yield Yield mw_power->yield time Reaction Time time->yield temp Temperature cryst Crystallinity temp->cryst solvent Solvent System ps Particle Size solvent->ps drug_del Drug Delivery yield->drug_del sa Surface Area sa->drug_del gas_store Gas Storage sa->gas_store ps->drug_del

Caption: Relationship between synthesis parameters, MOF properties, and applications.

References

Application Notes and Protocols for the Room-Temperature Synthesis of Trimesate-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the room-temperature synthesis of trimesate-based Metal-Organic Frameworks (MOFs), highlighting their applications in catalysis and drug delivery. Detailed experimental protocols for the synthesis of prominent trimesate MOFs are included, along with a summary of their key physicochemical properties.

Application Notes

The synthesis of Metal-Organic Frameworks (MOFs) at room temperature presents a significant advancement over conventional solvothermal and hydrothermal methods, which often require high temperatures and pressures.[1][2] This milder approach is not only more energy-efficient and environmentally friendly but also allows for the incorporation of thermally sensitive guest molecules.[1][2] Trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) is a versatile and widely used organic linker in the construction of robust and porous MOFs.[3] Its three carboxylate groups can coordinate with various metal ions to form frameworks with diverse topologies and properties.

Key Advantages of Room-Temperature Synthesis:

  • Energy Efficiency: Eliminates the need for high-temperature ovens or autoclaves, reducing energy consumption.

  • Cost-Effectiveness: Lower energy requirements and simpler equipment lead to reduced operational costs.

  • Greener Synthesis: Often utilizes more benign solvents like water and ethanol (B145695), minimizing the use of hazardous organic solvents.[4]

  • Faster Reaction Times: In some cases, crystalline MOFs can be obtained in a matter of hours.[5]

  • Inclusion of Sensitive Moieties: Enables the direct encapsulation of thermally labile molecules like drugs and proteins during synthesis.

Applications in Drug Delivery:

The inherent porosity, high surface area, and tunable pore sizes of trimesate MOFs make them excellent candidates for drug delivery systems.[6] Their crystalline structures can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[7] The release of the drug can often be triggered by changes in the physiological environment, such as pH.[7] For instance, the lower pH in tumor microenvironments can facilitate the degradation of the MOF framework and subsequent release of anticancer drugs.

Applications in Catalysis:

Trimesate MOFs possess a high density of accessible metal sites and a large surface area, making them effective heterogeneous catalysts.[6][8] The open metal sites within the framework can act as Lewis acid sites, catalyzing a variety of organic transformations.[9] Room-temperature synthesized MOFs have shown catalytic activity in reactions such as Friedel-Crafts alkylations and the synthesis of α-aminophosphonates.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for several trimesate MOFs synthesized at room temperature, as reported in the literature.

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Particle SizeDrug Loading CapacityReference
HKUST-1 (Cu-BTC)Cu²⁺1116 - 12730.62 - 0.7350 - 200 nmNot Reported[11]
HKUST-1Cu²⁺~890Not Reported~50 µmNot Reported[3]
MIL-100(Fe)Fe³⁺Not ReportedNot ReportedNot ReportedDoxorubicin (B1662922): variable[12]
Nano-{Fe-BTC}Fe³⁺427.20.53NanocrystallineNot Reported[13]
Basolite®F300 (Fe-BTC)Fe³⁺8400.22NanocrystallineNot Reported[13]
MOF-2 (Zn-BDC*)Zn²⁺Not ReportedNot ReportedNot ReportedNot Reported[1][14]

Note: MOF-2 is formed from terephthalic acid (H₂BDC), not trimesic acid, but is included here as a relevant example of a room-temperature synthesized zinc-carboxylate MOF.

Experimental Protocols

Protocol 1: Room-Temperature Synthesis of HKUST-1 (Cu-BTC)

This protocol is adapted from a pH-controlled synthesis method.[3]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve 1 mmol of copper(II) nitrate trihydrate and 1 mmol of H₃BTC in a solvent mixture of 4 mL deionized water, 4 mL DMF, and 4 mL ethanol.

  • The initial pH of the reaction mixture should be in the range of 1.8-2.0.

  • Stir the solution gently for a few minutes to ensure homogeneity.

  • Allow the vial to stand undisturbed at room temperature.

  • Crystals of HKUST-1 will form at the bottom of the vial within 16-20 hours.[3]

  • Decant the supernatant and wash the resulting blue crystals with fresh DMF and then ethanol to remove any unreacted precursors.

  • Dry the crystals under vacuum at an elevated temperature (e.g., 120 °C) to activate the MOF by removing solvent molecules from the pores.

Protocol 2: Room-Temperature Synthesis of an Iron-Trimesate MOF (MIL-100(Fe) Analogue)

This protocol describes a general approach for the synthesis of iron-based trimesate MOFs at or near room temperature.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Deionized water

Procedure:

  • Prepare a solution of iron(III) nitrate nonahydrate in deionized water.

  • Prepare a separate solution of H₃BTC in deionized water. Gentle heating may be required to fully dissolve the linker, followed by cooling to room temperature.

  • Combine the two solutions under vigorous stirring at room temperature.

  • A precipitate should form upon mixing.

  • Continue stirring the reaction mixture for a specified period, typically several hours to a full day.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove impurities.

  • Dry the resulting powder in an oven or under vacuum.

Protocol 3: Room-Temperature Synthesis of a Zinc-Trimesate MOF

This protocol is based on the synthesis of zinc-based MOFs in ionic liquid microemulsions at room temperature.[15]

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [Bmim][PF₆])

  • Surfactant (e.g., Triton X-100)

  • Deionized water

Procedure:

  • Prepare an ionic liquid microemulsion by mixing the ionic liquid, surfactant, and a small amount of water.

  • Prepare an aqueous solution of zinc acetate dihydrate.

  • Prepare an aqueous solution of H₃BTC. The pH of this solution may be adjusted to control the deprotonation of the carboxylic acid groups.

  • Add the zinc acetate solution and the H₃BTC solution to the ionic liquid microemulsion with stirring.

  • Allow the reaction to proceed at room temperature for a designated time (e.g., 24 hours).[15]

  • The MOF crystals will form within the microemulsion.

  • Isolate the product by breaking the emulsion (e.g., by adding a suitable solvent) and then collecting the solid by centrifugation.

  • Wash the product thoroughly with appropriate solvents to remove the ionic liquid and surfactant.

  • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization metal_sol Metal Salt Solution mixing Mixing at Room Temperature metal_sol->mixing linker_sol Trimesic Acid Solution linker_sol->mixing aging Aging / Crystallization mixing->aging separation Separation (Centrifugation / Filtration) aging->separation washing Washing separation->washing drying Drying / Activation washing->drying characterization Physicochemical Characterization (PXRD, SEM, BET, etc.) drying->characterization

Caption: General experimental workflow for the room-temperature synthesis of trimesate MOFs.

drug_release cluster_system Drug Delivery System cluster_stimuli External Stimuli cluster_release Release Mechanism cluster_outcome Therapeutic Outcome mof Drug-Loaded Trimesate MOF stimulus Low pH (e.g., Tumor Microenvironment) degradation MOF Framework Degradation stimulus->degradation triggers drug_release Controlled Drug Release degradation->drug_release leads to therapeutic_effect Targeted Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual diagram of pH-responsive drug release from a trimesate MOF.

References

Application Notes and Protocols for the Characterization of 1,3,5-Benzenetricarboxylic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid, is a versatile organic linker extensively utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs), coordination polymers, and other functional materials.[1] Its rigid structure and three carboxyl groups allow for the formation of diverse and highly ordered structures with applications in gas storage, catalysis, drug delivery, and sensing.[2][3][4] A thorough characterization of these materials is crucial to understand their structure-property relationships and to ensure their suitability for specific applications. This document provides detailed application notes and experimental protocols for the key characterization techniques employed for this compound-based materials.

Structural and Morphological Characterization

The overall structure, crystallinity, and surface features of this compound-based materials are fundamental characteristics that dictate their physical and chemical properties.

Powder X-ray Diffraction (PXRD)

Application Note: PXRD is a primary technique to assess the crystallinity and phase purity of the synthesized materials.[5] The resulting diffraction pattern is a fingerprint of the crystalline structure. By comparing the experimental pattern with known patterns or simulated data, one can confirm the formation of the desired phase and identify any crystalline impurities.[6][7] The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and crystallite size.[4]

Experimental Protocol:

  • Sample Preparation: Finely grind the this compound-based material into a homogeneous powder. Mount the powder onto a sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Set to appropriate values for the instrument (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A typical range is 5° to 80°, which covers the most significant diffraction peaks for these materials.[6]

    • Scan Speed/Step Size: A slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) is used to obtain high-resolution data.

  • Data Acquisition: Run the PXRD scan and collect the diffraction data.

  • Data Analysis: Process the raw data to identify the peak positions (2θ values) and their intensities. Compare the experimental pattern with reference patterns from crystallographic databases or with a simulated pattern derived from single-crystal X-ray diffraction data.

Data Presentation:

MaterialCrystalline PhaseKey Diffraction Peaks (2θ°)Reference
Zn-BTC MOFCrystalline17.64, 18.74, 21.94, 27.19[6]
Mn-MOFCrystalline10, 20, 30, 39, 42[8]
Co-BTC MOFCrystalline11.6, 27.8, 29.2[4]

Logical Relationship Diagram:

XRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_interpretation Data Interpretation A Synthesized Material B Grind to Fine Powder A->B C Mount on Holder B->C D Instrument Setup C->D E Data Acquisition D->E F Data Processing E->F G Phase Identification F->G H Crystallinity Assessment G->H I Purity Check H->I

PXRD Experimental Workflow
Scanning Electron Microscopy (SEM)

Application Note: SEM is used to visualize the surface morphology, particle size, and shape of the materials.[5][9] It provides valuable information on the homogeneity of the sample and the presence of any amorphous or secondary phases.[9] Energy-dispersive X-ray spectroscopy (EDX or EDS), often coupled with SEM, allows for elemental analysis of the material's surface.[6][9]

Experimental Protocol:

  • Sample Preparation:

    • Mount a small amount of the powdered sample onto an SEM stub using double-sided carbon tape.

    • For non-conductive samples, apply a thin coating of a conductive material (e.g., gold, chromium, or carbon) using a sputter coater to prevent charging under the electron beam.[9]

  • Instrument Setup:

    • Accelerating Voltage: Typically in the range of 5-20 kV.

    • Working Distance: Optimize for the desired resolution and depth of field.

    • Detector: Use a secondary electron (SE) detector for topographical imaging.

  • Imaging: Insert the sample into the SEM chamber and evacuate to high vacuum. Acquire images at various magnifications to observe the overall morphology and fine details of the particles.

  • EDX Analysis (Optional): Select a representative area of the sample and acquire the EDX spectrum to determine the elemental composition.

Data Presentation:

MaterialMorphologyParticle Size RangeElemental Composition (EDX)
P10 PolymerNanoparticles65 nm - 1 µmNot specified
P15 PolymerPorous surfaceNot specifiedNot specified
TMA-Cu MOFNot specifiedNot specifiedCu, C, O
TMA-Co MOFNot specifiedNot specifiedCo, C, O
TMA-Ni MOFNot specifiedNot specifiedNi, C, O

Spectroscopic Characterization

Spectroscopic techniques are employed to probe the chemical bonding and functional groups present in the this compound-based materials, confirming the coordination of the linker to the metal centers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the material.[6] In the context of this compound-based materials, it is used to confirm the deprotonation of the carboxylic acid groups and their coordination to the metal ions.[10] The disappearance or shift of the C=O stretching vibration of the carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate groups are key indicators of successful framework formation.[11]

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dried sample (typically 1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands. Compare the spectrum of the product with that of the starting this compound to identify changes in the vibrational modes upon coordination.

Data Presentation:

CompoundKey FTIR Peaks (cm⁻¹)AssignmentReference
Trimesic Acid~1720C=O stretch of carboxylic acid[11]
Ni-MOF~1630, ~1440Asymmetric and symmetric COO⁻ stretching[11]
Fe-BTC~500Metal-Oxygen bond[6]
Zn-BTC~500Metal-Oxygen bond[6]
Cu-BTC~500Metal-Oxygen bond[6]

Signaling Pathway Diagram (Coordination Confirmation):

FTIR_Coordination cluster_TMA FTIR Spectrum of Linker cluster_MOF FTIR Spectrum of MOF TMA This compound (Trimesic Acid) MOF Metal-Organic Framework TMA->MOF Deprotonation & Coordination TMA_peak Strong C=O stretch (~1720 cm⁻¹) TMA->TMA_peak Metal Metal Ion Metal->MOF MOF_peaks Shifted COO⁻ stretches (~1630 & ~1440 cm⁻¹) New Metal-O band (~500 cm⁻¹) MOF->MOF_peaks

FTIR Spectral Changes Upon MOF Formation

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal stability of the materials and for quantifying the amount of solvent molecules present within the pores.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature.[5] It is used to determine the thermal stability of the this compound-based materials, identify the temperature at which the framework decomposes, and quantify the amount of guest molecules (e.g., water, solvents) present in the pores.[12]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Atmosphere: Typically an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Heating Rate: A constant heating rate, commonly 10 °C/min.

    • Temperature Range: From room temperature to a temperature above the expected decomposition point (e.g., 800-1000 °C).

  • Data Acquisition: Run the TGA experiment and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify the temperatures of mass loss events and the percentage of mass lost at each step. The initial mass loss usually corresponds to the removal of solvent molecules, while subsequent sharp mass losses at higher temperatures indicate framework decomposition.

Data Presentation:

MaterialSolvent Loss Temperature Range (°C)Decomposition Temperature (°C)Residual Mass (%)Reference
TMA-Co MOFNot specifiedMultiple degradation temperatures72[12]
TMA-Ni MOFNot specifiedMultiple degradation temperatures70[12]
TMA-Cu MOFNot specifiedMultiple degradation temperatures56[12]

Porosity and Surface Area Analysis

For porous materials like MOFs, determining the surface area and pore characteristics is crucial for applications in adsorption, separation, and catalysis.

Nitrogen Adsorption-Desorption Analysis (BET and BJH Methods)

Application Note: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution (using methods like the Barrett-Joyner-Halenda, BJH, analysis).[13][14] The shape of the isotherm can provide qualitative information about the pore structure of the material.

Experimental Protocol:

  • Sample Preparation: Degas the sample under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove any adsorbed moisture and solvent molecules from the pores. The degassing temperature should be below the material's decomposition temperature.

  • Instrument Setup:

    • Adsorbate: High-purity nitrogen gas.

    • Temperature: 77 K (liquid nitrogen bath).

  • Data Acquisition: Measure the amount of nitrogen adsorbed by the sample at various relative pressures (P/P₀) from near 0 to approximately 1. Then, measure the amount of nitrogen desorbed as the relative pressure is decreased.

  • Data Analysis:

    • BET Surface Area: Apply the BET equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.35.

    • Pore Volume: Calculated from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • Pore Size Distribution: Apply the BJH method or more advanced methods like Density Functional Theory (DFT) to the desorption branch of the isotherm.

Data Presentation:

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
TMA-Cu MOF330Not specifiedNot specified[3]
UPMOF-517240.5791.10[8]
5% CCM Nanocomposite5.270.0311.52[15]

Experimental Workflow Diagram:

Porosity_Analysis_Workflow A Sample Preparation (Degassing) B N₂ Adsorption-Desorption Measurement at 77 K A->B C Isotherm Data Acquisition B->C D Data Analysis C->D E BET Surface Area D->E F Pore Volume D->F G Pore Size Distribution D->G

Porosity Analysis Workflow

References

Application Notes and Protocols: Trimesic Acid as a Linker in Porous Materials for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC) as a versatile organic linker in the synthesis of porous materials, specifically Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), with a focus on their application in drug delivery.

Introduction

Trimesic acid is a trifunctional organic linker widely employed in the construction of porous crystalline materials. Its rigid, symmetric structure with three carboxylic acid groups allows for the formation of stable, highly porous three-dimensional networks when coordinated with metal ions (in MOFs) or covalently bonded with other organic building blocks (in COFs). These materials are of significant interest for drug delivery applications due to their high surface areas, tunable pore sizes, and the potential for controlled release of therapeutic agents.[1][2]

This document outlines the synthesis of several trimesic acid-based porous materials, protocols for loading various drug molecules, and methods for evaluating their release kinetics.

Section 1: Metal-Organic Frameworks (MOFs) from Trimesic Acid

Trimesic acid is a foundational linker in the synthesis of several well-known MOFs, including the HKUST-1 (Cu-BTC), MIL-100(Fe), and Zn-BTC. These materials exhibit high porosity and have been extensively studied for their drug delivery capabilities.

Copper(II)-1,3,5-benzenetricarboxylate (Cu-BTC, HKUST-1)

HKUST-1 is a widely studied MOF composed of copper(II) dimers linked by trimesate ligands, forming a three-dimensional porous structure.[1]

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Drug LoadedDrug Loading CapacityRef.
HKUST-1Cu(II)1010 - 16710.8Ibuprofen (B1674241)25.50% (1530.20 mg/g) (functionalized)[3][4][5]
MIL-100(Fe)Fe(III)~2000~1.2Ibuprofen~26.8 wt%[6]
MIL-100(Fe)Fe(III)--Aspirin~22.4 wt%[6]
Fe-BTCFe(III)849.630.290Codeine249 mg per 200 mg of MOF (91% efficiency)[7]
Fe-BTC-PEGFe(III)--5-Fluorouracil (B62378)364 mg/g[2]
Zn-BTCZn(II)502.63---[8]
MIL-101(Cr)Cr(III)--Ibuprofen1.4 g/g[9]
Doxorubicin-loaded MIL-100Fe(III)--Doxorubicin (B1662922)High efficiency[10]
Doxorubicin-loaded UiO-66@SiO₂Zr(IV)--Doxorubicin5.8 wt%[11]

Protocol 1: Synthesis of HKUST-1 (Solvothermal Method) [3]

This protocol describes a typical solvothermal synthesis of HKUST-1.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Trimesic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

  • Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)

  • Acetic acid (optional, as a modulator)

Procedure:

  • Dissolve 0.67 g of H₃BTC in a 20 mL mixture of ethanol and DMF (1:1 volume ratio).

  • In a separate container, dissolve 1.39 g of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.

  • Mix the two solutions in a Teflon-lined autoclave.

  • For mesoporous HKUST-1, CTAB and acetic acid can be added at this stage.

  • Seal the autoclave and heat it at 100°C for 10 hours.

  • After cooling to room temperature, collect the light blue powder by centrifugation.

  • Wash the product with ethanol to remove unreacted precursors and solvent.

  • Dry the final product under vacuum at 150°C for 12 hours.[4]

Protocol 2: Drug Loading - Ibuprofen in HKUST-1 [5][12]

This protocol details the loading of the anti-inflammatory drug ibuprofen into HKUST-1.

Materials:

  • Activated HKUST-1

  • Ibuprofen

  • Ethanol

Procedure:

  • Activate the synthesized HKUST-1 by solvent exchange with ethanol for 24 hours to remove any residual solvent from the pores.

  • Prepare a solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Immerse a known amount of activated HKUST-1 (e.g., 100 mg) in the ibuprofen solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

  • Collect the ibuprofen-loaded HKUST-1 by centrifugation.

  • Wash the product with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60°C).

  • The amount of loaded ibuprofen can be quantified by thermogravimetric analysis (TGA) or by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.

Protocol 3: Drug Release - Ibuprofen from HKUST-1 [12]

This protocol describes an in vitro drug release study.

Materials:

  • Ibuprofen-loaded HKUST-1

  • Phosphate-buffered saline (PBS) at pH 7.4

Procedure:

  • Disperse a known amount of ibuprofen-loaded HKUST-1 (e.g., 20 mg) in a specific volume of PBS (e.g., 50 mL).

  • Maintain the suspension at 37°C with continuous stirring to simulate physiological conditions.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to remove any MOF particles.

  • Analyze the concentration of ibuprofen in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released over time.

G cluster_synthesis HKUST-1 Synthesis Workflow reagents Cu(NO₃)₂·3H₂O + H₃BTC mixing Mixing reagents->mixing solvents DMF/Ethanol/H₂O solvents->mixing solvothermal Solvothermal Reaction (100°C, 10h) mixing->solvothermal collection Centrifugation solvothermal->collection washing Washing with Ethanol collection->washing drying Drying (150°C) washing->drying product HKUST-1 Powder drying->product

Caption: Workflow for the solvothermal synthesis of HKUST-1.

Iron(III)-1,3,5-benzenetricarboxylate (Fe-BTC, MIL-100(Fe))

MIL-100(Fe) is known for its large pore sizes and high stability, making it a suitable candidate for encapsulating bulky drug molecules.[13]

Protocol 4: Synthesis of MIL-100(Fe) [10]

This protocol describes a microwave-assisted synthesis of MIL-100(Fe).

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Trimesic acid (H₃BTC)

  • Deionized water

Procedure:

  • Dissolve iron(III) nitrate nonahydrate and trimesic acid in deionized water in a microwave-safe vessel.

  • Heat the mixture in a microwave reactor under controlled temperature and time conditions.

  • After the reaction, allow the mixture to cool down.

  • Collect the resulting solid by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the MIL-100(Fe) product in an oven.

Protocol 5: Drug Loading - Doxorubicin in MIL-100(Fe) [10][14]

This protocol details the loading of the anticancer drug doxorubicin into MIL-100(Fe).

Materials:

  • Activated MIL-100(Fe)

  • Doxorubicin hydrochloride (DOX)

  • Deionized water or a suitable buffer

Procedure:

  • Activate the MIL-100(Fe) to ensure the pores are accessible.

  • Prepare a solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse a known amount of activated MIL-100(Fe) in the DOX solution.

  • Stir the mixture in the dark for 24 hours at room temperature.

  • Collect the DOX-loaded MIL-100(Fe) by centrifugation.

  • Wash the product with deionized water to remove unloaded DOX.

  • Lyophilize or dry the product under vacuum.

  • Determine the loading efficiency by measuring the absorbance of the supernatant at the characteristic wavelength of DOX.

Protocol 6: Drug Release - 5-Fluorouracil from Fe-BTC-PEG [15][16]

This protocol describes the release of the anticancer drug 5-fluorouracil (5-FU) from a PEGylated Fe-BTC MOF.

Materials:

  • 5-FU-loaded Fe-BTC-PEG

  • Phosphate-buffered saline (PBS) at pH 7.4, 6.8, and 5.0

Procedure:

  • Immerse a known quantity of the 5-FU-loaded material into PBS solutions of different pH values.

  • Maintain the suspensions at 37°C with gentle stirring.

  • At selected time intervals, withdraw aliquots of the release media.

  • Determine the concentration of 5-FU in the aliquots using UV-Vis spectrophotometry at a wavelength of 266 nm.

  • The release profile can be monitored over several days to assess the sustained release properties. The release of 5-FU from Fe-BDC-PEG was observed to be up to 10 days.[16]

G cluster_drug_delivery Drug Delivery Workflow activated_mof Activated MOF loading Drug Loading (Stirring, 24h) activated_mof->loading drug_solution Drug Solution drug_solution->loading separation Centrifugation & Washing loading->separation drug_loaded_mof Drug-Loaded MOF separation->drug_loaded_mof release Drug Release drug_loaded_mof->release release_medium Release Medium (PBS, 37°C) release_medium->release analysis Analysis (UV-Vis/HPLC) release->analysis

Caption: General workflow for drug loading and release studies using MOFs.

Section 2: Covalent Organic Frameworks (COFs) from Trimesic Acid

Trimesic acid can also be used to synthesize COFs, which are porous crystalline polymers formed by strong covalent bonds. These materials are known for their high stability.

Melamine-Trimesic Acid COF

A COF can be synthesized through the condensation reaction between trimesic acid and melamine (B1676169).[17][18]

COF NameMonomersBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationRef.
Melamine-Trimesic Acid COFMelamine, Trimesic Acid--Electrochemical Sensor[17][18]

Protocol 7: Synthesis of Melamine-Trimesic Acid COF [18]

This protocol describes the synthesis of a COF from melamine and trimesic acid.

Materials:

  • Melamine (2,4,6-triamino-1,3,5-triazine)

  • Trimesic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Add 20 mmol of melamine and 7 mmol of trimesic acid to 25 mL of DMSO in a three-necked round-bottom flask.

  • Heat the mixture at 120°C in an oil bath for 3 hours.

  • After cooling, the resulting solid product is collected.

  • The product should be washed to remove unreacted monomers and solvent.

Note: The application of this specific COF in drug delivery is an emerging area. The protocols for drug loading and release would be analogous to those for MOFs, involving incubation of the activated COF in a drug solution followed by release studies in a suitable medium. Further research is needed to establish detailed protocols and quantitative data for drug delivery applications of this COF.

G cluster_cof_synthesis Melamine-Trimesic Acid COF Synthesis trimesic_acid Trimesic Acid condensation Condensation Reaction (DMSO, 120°C, 3h) trimesic_acid->condensation melamine Melamine melamine->condensation cof_product COF Product condensation->cof_product

Caption: Synthesis of a Covalent Organic Framework from trimesic acid and melamine.

Characterization of Porous Materials and Drug-Loaded Systems

A variety of analytical techniques are essential to characterize the synthesized porous materials and to confirm successful drug loading.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs and COFs.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the linkers and to confirm the coordination between the metal ions and the linker. It can also indicate the presence of the drug in the loaded samples.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials and to quantify the amount of drug loaded.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the porous materials.[8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized materials.[3]

  • UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC): To quantify the amount of drug loaded and released.[12]

Conclusion

Trimesic acid is a highly effective and versatile building block for the construction of porous MOFs and COFs with significant potential in drug delivery. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to synthesize, characterize, and evaluate these materials for therapeutic applications. The tunability of these porous frameworks offers exciting opportunities for the development of advanced drug delivery systems with controlled release profiles and enhanced efficacy.

References

Applications of Trimesic Acid-Based Metal-Organic Frameworks in Gas Storage (H₂ and CO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metal-Organic Frameworks (MOFs) constructed from trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) are a class of porous crystalline materials that have garnered significant attention for their potential in gas storage and separation technologies. The inherent properties of these MOFs, such as high surface area, tunable pore size, and the presence of open metal sites, make them excellent candidates for the storage of gases like hydrogen (H₂) and the capture of carbon dioxide (CO₂).

The choice of the metal center (e.g., Cu, Fe, Co, Ni, Zn) and the specific synthesis conditions allow for the fine-tuning of the framework's properties to optimize gas uptake capacities. For instance, HKUST-1 (also known as Cu-BTC) is one of the most studied trimesic acid MOFs and exhibits significant H₂ and CO₂ adsorption due to its open copper sites and large surface area. Similarly, the MIL-100(Fe) framework, built from iron clusters and trimesic acid, is recognized for its high CO₂ adsorption capacity and stability.

The application of these materials in gas storage is critical for various industrial and environmental purposes. Hydrogen storage is a key challenge for the development of a hydrogen-based economy, and MOFs offer a promising alternative to traditional high-pressure or cryogenic storage methods. Carbon dioxide capture is essential for mitigating greenhouse gas emissions from industrial processes and power plants. Trimesic acid-based MOFs are being extensively researched for their potential to selectively adsorb CO₂ from flue gas streams.

This document provides detailed protocols for the synthesis of key trimesic acid MOFs and for the evaluation of their gas storage performance. The accompanying data tables offer a comparative overview of the gas storage capacities of various trimesic acid-based MOFs to aid researchers in selecting and developing materials for specific applications.

Quantitative Data Summary

The following tables summarize the key performance metrics of various trimesic acid-based MOFs for H₂ and CO₂ storage.

Table 1: H₂ Storage Capacities of Trimesic Acid MOFs

MOFMetal CenterSurface Area (BET, m²/g)H₂ Uptake (wt%)Pressure (bar)Temperature (K)
HKUST-1Cu10550.4735303
densified HKUST-1Cu--5077
MIL-100(Fe)Fe1365-1775---
MOF-76(Nd)Nd-< 12077
MgH₂-TMA-Co MOF compositeCo-5.19-648
MgH₂-TMA-Fe MOF compositeFe-5.37-648

Table 2: CO₂ Storage Capacities of Trimesic Acid MOFs

MOFMetal CenterSurface Area (BET, m²/g)CO₂ Uptake (mmol/g)Pressure (bar)Temperature (K)
HKUST-1Cu----
MIL-100(Fe)Fe17751.91Ambient-
MIL-100(Fe)Fe1365.41.11298
MOF-76(Ce)Ce--1.1-

Experimental Protocols

Protocol 1: Synthesis of HKUST-1 (Cu-BTC)

This protocol describes a common solvothermal synthesis method for HKUST-1.

Materials:

  • Copper(II) nitrate (B79036) hemi(pentahydrate) (Cu(NO₃)₂·2.5H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC, trimesic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve 1.0 g of Cu(NO₃)₂·2.5H₂O in 8.5 mL of deionized water.

  • In a separate flask, dissolve 0.5 g of H₃BTC in 8.5 mL of DMF and 8.5 mL of ethanol.[1][2]

  • Combine the two solutions in a round-bottom flask and sonicate for 5 minutes.[1][2]

  • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 85°C for 21 hours.[2]

  • After cooling to room temperature, collect the blue crystals by filtration.

  • Wash the crystals thoroughly with ethanol and then with dichloromethane (B109758) (DCM).

  • Immerse the crystals in fresh DCM for 3 days, replacing the solvent daily, to remove unreacted starting materials and solvent molecules from the pores.

  • Collect the purified HKUST-1 crystals by filtration and dry under vacuum.

Protocol 2: Synthesis of MIL-100(Fe)

This protocol outlines a hydrothermal synthesis method for MIL-100(Fe).

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Iron(III) oxide (Fe₂O₃) nanoparticles[3]

  • This compound (H₃BTC, trimesic acid)

  • Deionized water

Procedure:

  • Dissolve 9 mmol of the iron precursor in deionized water.

  • Add 6 mmol of H₃BTC to the solution.[2]

  • Stir the mixture at room temperature for 1 hour to ensure homogeneity.[2]

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specified temperature (e.g., 150°C) for a designated time (e.g., 12 hours).[3]

  • After cooling, collect the orange powder by filtration.

  • Wash the product with deionized water and ethanol to remove impurities.

  • Dry the resulting MIL-100(Fe) powder in an oven.

Protocol 3: Activation of MOFs for Gas Adsorption Measurements

Activation is a crucial step to remove guest molecules from the pores of the MOF before gas adsorption analysis.

Materials and Equipment:

  • Synthesized MOF sample

  • Sample tube for gas adsorption analyzer

  • Vacuum oven or degasser unit of a gas adsorption analyzer

Procedure:

  • Place a precisely weighed amount of the MOF sample (typically 50-100 mg) into a sample tube.

  • Attach the sample tube to the degassing port of the gas adsorption analyzer.

  • Heat the sample under a high vacuum. The activation temperature and duration depend on the thermal stability of the MOF. For HKUST-1, a typical activation condition is 120°C for 24 hours.[1] For MIL-100(Fe), higher temperatures may be applied.

  • After activation, the sample should be kept under vacuum or an inert atmosphere until the gas adsorption measurement is performed to prevent re-adsorption of atmospheric gases and moisture.

Protocol 4: Gas Adsorption Measurement

This protocol provides a general procedure for measuring gas adsorption isotherms using a volumetric gas adsorption analyzer.

Equipment:

  • Volumetric gas adsorption analyzer

  • Activated MOF sample in a sample tube

  • High-purity adsorbate gas (H₂ or CO₂)

  • Liquid nitrogen or a cryostat for low-temperature measurements

  • Thermostatic bath for room-temperature measurements

Procedure:

  • Transfer the sample tube containing the activated MOF to the analysis port of the gas adsorption analyzer.

  • Perform a free space determination (void volume measurement) using a non-adsorbing gas like helium.

  • For H₂ adsorption at cryogenic temperatures, immerse the sample tube in a liquid nitrogen bath (77 K). For CO₂ adsorption at ambient temperature, use a thermostatic bath to maintain the desired temperature (e.g., 273 K or 298 K).

  • Introduce successive doses of the adsorbate gas into the sample tube.

  • Allow the system to equilibrate after each dose and record the amount of gas adsorbed at the corresponding pressure.

  • Continue this process until the desired pressure range is covered.

  • For a complete isotherm, a desorption curve can be measured by systematically reducing the pressure.

Visualizations

MOF_Synthesis_and_Application cluster_synthesis MOF Synthesis cluster_application Gas Storage Application metal_precursor Metal Precursor (e.g., Cu(NO3)2, Fe(NO3)3) synthesis_method Synthesis Method (e.g., Solvothermal, Hydrothermal) metal_precursor->synthesis_method organic_linker Organic Linker (Trimesic Acid) organic_linker->synthesis_method solvent Solvent (e.g., DMF, Ethanol, Water) solvent->synthesis_method purification Purification & Washing synthesis_method->purification as_synthesized_mof As-Synthesized MOF purification->as_synthesized_mof activation Activation (Heating under Vacuum) as_synthesized_mof->activation activated_mof Activated MOF activation->activated_mof gas_adsorption Gas Adsorption Measurement (H2 or CO2) activated_mof->gas_adsorption data_analysis Data Analysis (Uptake Capacity, Surface Area) gas_adsorption->data_analysis application_outcome Gas Storage Performance data_analysis->application_outcome caption Workflow from MOF synthesis to gas storage application.

Caption: Workflow from MOF synthesis to gas storage application.

Structure_Property_Relationship cluster_synthesis_params Synthesis Parameters cluster_mof_properties MOF Properties cluster_gas_storage Gas Storage Performance metal_ion Metal Ion (Cu, Fe, Co, etc.) surface_area Surface Area metal_ion->surface_area influences open_metal_sites Open Metal Sites metal_ion->open_metal_sites determines synthesis_conditions Synthesis Conditions (Temp, Time, Solvent) synthesis_conditions->surface_area affects pore_volume Pore Volume & Size synthesis_conditions->pore_volume affects h2_storage H₂ Storage Capacity surface_area->h2_storage correlates with co2_capture CO₂ Capture Capacity surface_area->co2_capture correlates with pore_volume->h2_storage impacts pore_volume->co2_capture impacts open_metal_sites->h2_storage enhances open_metal_sites->co2_capture enhances caption Key relationships in trimesic acid MOFs for gas storage.

Caption: Key relationships in trimesic acid MOFs for gas storage.

References

Application Notes and Protocols: 1,3,5-Benzenetricarboxylic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarboxylic acid, also known as trimesic acid (TMA), is a versatile organic linker extensively utilized in the development of advanced drug delivery systems.[1] Its rigid structure and threefold symmetry make it an ideal building block for the construction of highly porous crystalline materials known as Metal-Organic Frameworks (MOFs).[1] These MOFs possess large surface areas and tunable pore sizes, making them excellent candidates for encapsulating and delivering a wide range of therapeutic agents.[2][3] The biocompatibility of certain TMA-based MOFs, particularly those synthesized with metals like iron and zirconium, further enhances their potential for biomedical applications.[2] This document provides an overview of the application of TMA in drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of TMA-based drug delivery systems.

Key Applications of this compound in Drug Delivery

The primary application of this compound in drug delivery is as a fundamental component of MOFs. These TMA-based MOFs serve as nanocarriers for various drugs, offering advantages such as:

  • High Drug Loading Capacity: The porous nature of these frameworks allows for significant encapsulation of therapeutic molecules.[3]

  • Controlled Release: The release of the encapsulated drug can be modulated, often responding to specific physiological stimuli such as pH.[4][5]

  • Protection of Therapeutic Agents: The framework can protect the encapsulated drug from degradation in the physiological environment.[1]

  • Targeted Delivery: The surface of MOFs can be functionalized to target specific cells or tissues, thereby reducing systemic toxicity.[1]

Beyond MOFs, derivatives of trimesic acid have also been explored in the formation of disulphide cross-linked polymers for colon-targeted drug delivery.[4][6][7]

Data Presentation: Drug Loading and Release in TMA-Based MOFs

The following table summarizes the quantitative data for drug loading and release in various this compound-based MOFs.

MOF SystemDrugDrug Loading CapacityRelease ConditionsKey Findings
MIL-100(Fe)Doxorubicin (DOX)Up to 9 wt%Phosphate-buffered saline (PBS)Sustained release over 14 days.[8]
Fe3O4@MIL-100(Fe)Doxorubicin (DOX)~19 mass %PBS (pH 7.4), 37 °CIncorporation of Fe3O4 nanoparticles slowed down the release kinetics.[9][10]
Hollow MIL-100(Fe)Doxorubicin (DOX)Up to 30 wt%Not specifiedThe hollow structure significantly increased the drug loading capacity.[11]
MIL-100(Al) GelsDoxorubicin (DOX)620 mg/g (62 wt%)PBS (pH 5.5 and 7.4), 37 °CHigh loading capacity and pH-triggered sustained release over three days in an acidic environment.[8]
MIL-100(Cr)IbuprofenHigh loading capacityNot specifiedOne of the first demonstrations of drug loading in a TMA-based MOF.[2]
Cu-TMA MOFNot specifiedDependent on synthesis conditionsNot specifiedThe synthesis solvent and metal source influence the MOF's properties.[12]
Trimesic acid derivativesNot specifiedDependent on polymer compositionSimulated gastrointestinal conditionsPromising for colon-targeted delivery of poorly soluble drugs due to the hydrophobic nature of the polymers.[4]

Experimental Protocols

Protocol 1: Synthesis of MIL-100(Fe) Nanoparticles (Room Temperature Method)

This protocol is adapted from a "green" synthesis method, which is environmentally friendly and allows for potential scalability.[13]

Materials:

  • This compound (Trimesic acid)

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Milli-Q water

  • Absolute ethanol

  • Acetic acid (optional, as a modulator)

Procedure:

  • Preparation of Solution 1: Dissolve 33 mg (0.159 mmol) of trimesic acid in 10 mL of Milli-Q water. If using acetic acid as a modulator, add it to this solution to achieve the desired molar ratio of acetic acid to trimesic acid.

  • Preparation of Solution 2: Dissolve 96 mg (0.237 mmol) of iron(III) nitrate nonahydrate in 1 mL of Milli-Q water.

  • Synthesis of Nanoparticles: While stirring Solution 1 at 500 rpm at room temperature, add Solution 2 dropwise.

  • Reaction: Allow the mixture to react under continuous stirring for 4 hours.

  • Collection and Washing: Collect the resulting nanoparticles by centrifugation at 8000 x g for 5 minutes.

  • Wash the nanoparticles three times with Milli-Q water.

  • Wash the nanoparticles three times with absolute ethanol.

  • Drying: Dry the purified nanoparticles at 60 °C overnight in an oven for subsequent characterization and use.

Protocol 2: Doxorubicin (DOX) Loading into MIL-100(Fe)

Materials:

  • Synthesized MIL-100(Fe) nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

Procedure:

  • Disperse a known amount of MIL-100(Fe) nanoparticles in an aqueous solution of DOX with a specific concentration.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Separate the DOX-loaded MIL-100(Fe) nanoparticles by centrifugation.

  • Wash the nanoparticles with Milli-Q water to remove any surface-adsorbed DOX.

  • Dry the DOX-loaded nanoparticles.

  • Determine the amount of encapsulated DOX by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy. The drug loading content and encapsulation efficiency can be calculated using the following formulas:

    • Drug Loading Content (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • DOX-loaded MIL-100(Fe) nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5, to simulate the tumor microenvironment or endosomes)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of DOX-loaded MIL-100(Fe) nanoparticles in a specific volume of PBS (pH 7.4 or 5.5) within a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding PBS solution at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug release as a function of time.

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_synthesis Preparation synthesis Synthesis of 1,3,5-Benzenetricarboxylic Acid-based MOF drug_loading Drug Loading synthesis->drug_loading Purified MOF characterization Characterization (FTIR, XRD, SEM, etc.) drug_loading->characterization Drug-loaded MOF in_vitro_release In Vitro Drug Release Study characterization->in_vitro_release cellular_uptake Cellular Uptake & Efficacy Studies in_vitro_release->cellular_uptake TMA 1,3,5-Benzenetricarboxylic Acid Solution TMA->synthesis Metal Metal Salt Solution Metal->synthesis

Caption: Experimental workflow for the development of a TMA-based MOF drug delivery system.

cellular_uptake cluster_cell Intracellular Trafficking MOF Drug-Loaded MOF Nanoparticle clathrin Clathrin-mediated Endocytosis MOF->clathrin Size-dependent caveolae Caveolae-mediated Endocytosis MOF->caveolae Size/Surface Chemistry-dependent cell_membrane Cell Membrane endosome Early Endosome clathrin->endosome caveolae->endosome lysosome Lysosome (Acidic pH) endosome->lysosome cytosol Cytosol endosome->cytosol Endosomal Escape (via Caveolae pathway) drug_release_lysosome Drug Release & MOF Degradation lysosome->drug_release_lysosome drug_release_cytosol Drug Release & Therapeutic Action cytosol->drug_release_cytosol doxorubicin_pathway DOX Doxorubicin (Released from MOF) DNA_intercalation DNA Intercalation DOX->DNA_intercalation TopoII Topoisomerase II Inhibition DOX->TopoII ROS Reactive Oxygen Species (ROS) Generation DOX->ROS DNA_damage DNA Damage & Double-Strand Breaks DNA_intercalation->DNA_damage TopoII->DNA_damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Catalytic Excellence of Trimesic Acid-Based MOFs in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging the catalytic capabilities of trimesic acid-based Metal-Organic Frameworks (MOFs) in various organic reactions. The unique structural features of these porous materials, such as high surface area, tunable pore sizes, and exposed metal sites, make them highly effective heterogeneous catalysts. Herein, we focus on their application in Knoevenagel condensation, Claisen-Schmidt condensation, Michael addition, and oxidation reactions, offering comprehensive methodologies and comparative performance data.

Introduction to Trimesic Acid-Based MOFs in Catalysis

Trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) is a versatile organic linker used in the synthesis of a wide range of MOFs. The resulting frameworks, often featuring metal nodes of copper, iron, chromium, zirconium, and others, possess intrinsic Lewis and Brønsted acid sites that are crucial for their catalytic activity. The crystalline and porous nature of these MOFs allows for efficient access of reactants to the active sites and facile separation of the catalyst from the reaction mixture, enabling recyclability and reuse. This section will explore the application of prominent trimesic acid-based MOFs such as HKUST-1 (Cu-BTC), MIL-100(Fe), and MIL-101(Cr).

Key Applications and Experimental Protocols

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, is efficiently catalyzed by amino-functionalized trimesic acid-based MOFs. The basic amino groups and the Lewis acidic metal centers work in synergy to facilitate the reaction between an aldehyde or ketone and an active methylene (B1212753) compound.

Featured Catalyst: Amino-functionalized MIL-100(Fe) (Fe₃O(NH₂-BDC)₃(H₂O)₂)

Protocol for the Synthesis of Ethyl 2-cyano-3-phenylacrylate:

  • Catalyst Activation: Prior to the reaction, activate the amino-functionalized MIL-100(Fe) by heating at 150 °C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (B42025) (1 mmol, 0.106 g), ethyl cyanoacetate (B8463686) (1.2 mmol, 0.136 g), and the activated amino-functionalized MIL-100(Fe) (5 mol% based on benzaldehyde).

  • Solvent Addition: Add 10 mL of ethanol (B145695) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the catalyst by centrifugation or filtration.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield ethyl 2-cyano-3-phenylacrylate.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol and dry it under vacuum at 100 °C for future use.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, for the synthesis of chalcones and their derivatives, is effectively catalyzed by the Lewis acidic sites present in trimesic acid-based MOFs. Fe(BTC) has demonstrated high efficiency in this reaction.[1]

Featured Catalyst: Fe(BTC) (Basolite® F300)

Protocol for the Synthesis of Chalcone:

  • Catalyst Activation: Activate the Fe(BTC) catalyst at 150 °C under vacuum for 4 hours.

  • Reaction Setup: In a sealed reaction vial, combine benzaldehyde (1 mmol, 0.106 g), acetophenone (B1666503) (1.2 mmol, 0.144 g), and the activated Fe(BTC) (145 mol% Fe, which corresponds to a specific weight of the catalyst depending on its purity and iron content).

  • Solvent Addition: Add 5 mL of toluene (B28343) to the vial.

  • Reaction Conditions: Heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • Work-up: After cooling, separate the catalyst by filtration.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure chalcone. With Fe(BTC) as the catalyst, a yield of 98% can be achieved.[1]

  • Catalyst Reuse: The recovered Fe(BTC) catalyst can be washed with toluene, dried, and reused for subsequent reactions, although a gradual decrease in activity may be observed over several cycles.[1]

Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, can be catalyzed by trimesic acid-based MOFs. The Lewis acid sites in the MOF activate the electrophile, facilitating the nucleophilic attack.

Featured Catalyst: UiO-66-NH₂

Protocol for the aza-Michael addition of an amine to an acrylate (B77674):

  • Catalyst Activation: Activate the UiO-66-NH₂ by heating at 120 °C under vacuum for 12 hours.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1 mmol) and the acrylate (1.2 mmol) in a suitable solvent such as water.

  • Catalyst Addition: Add the activated UiO-66-NH₂ (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24 hours.

  • Work-up and Product Isolation: Separate the catalyst by filtration. The product can be isolated from the filtrate after solvent removal and further purification if necessary.

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a critical transformation in organic synthesis. Trimesic acid-based MOFs containing redox-active metal centers, such as Cr-MIL-101, can act as efficient heterogeneous catalysts for this purpose.

Featured Catalyst: Cr-MIL-101

Protocol for the Oxidation of Benzyl (B1604629) Alcohol:

  • Catalyst Activation: Activate the Cr-MIL-101 by heating at 150 °C in a vacuum oven for 8 hours.

  • Reaction Setup: In a round-bottom flask, place the activated Cr-MIL-101 (50 mg), benzyl alcohol (1 mmol, 0.108 g), and an oxidant such as tert-butyl hydroperoxide (TBHP, 2 mmol).

  • Solvent Addition: Add 10 mL of a suitable solvent like acetonitrile.

  • Reaction Conditions: Stir the mixture at 80 °C for 12 hours.

  • Work-up: After the reaction, filter off the catalyst.

  • Product Analysis: The conversion and selectivity can be determined by Gas Chromatography (GC) analysis of the filtrate.

Quantitative Performance Data

The catalytic performance of various trimesic acid-based MOFs in the aforementioned reactions is summarized in the tables below.

Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystMetal NodeFunctional GroupTemperature (°C)Time (h)SolventYield (%)Recyclability (3 cycles)
MIL-100(Fe)-NH₂ Fe-NH₂604Toluene>99>98%
UiO-66-NH₂ Zr-NH₂806Ethanol95>92%
IRMOF-3 Zn-NH₂2512DMF92>90%

Table 2: Claisen-Schmidt Condensation of Benzaldehyde with Acetophenone

CatalystMetal NodeTemperature (°C)Time (h)SolventYield (%)
Fe(BTC) Fe11024Toluene98[1]
HKUST-1 Cu10012Ethanol85
MIL-100(Fe) Fe12018DMF92

Table 3: Recyclability of Trimesic Acid-Based MOFs in Catalysis

CatalystReactionCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)
MIL-100(Fe) Kabachnick Reaction9897969493
Cu-MOF-74 O-Arylation>90>90>90>90>90[2]
Fe₃O₄@MIL-100(Fe)-NH₂ Knoevenagel CondensationHighHighHigh (with reactivation)--

Visualizing the Catalytic Process

To better understand the experimental workflow and the underlying principles of MOF-catalyzed reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Catalyst Recycling synthesis MOF Synthesis activation Activation (e.g., 150°C, vacuum) synthesis->activation characterization Characterization (XRD, BET, TGA) activation->characterization catalyst Activated MOF characterization->catalyst reactants Reactants & Solvent reaction_vessel Reaction (Stirring, Heating) reactants->reaction_vessel catalyst->reaction_vessel separation Catalyst Separation (Filtration/Centrifugation) reaction_vessel->separation product_isolation Product Isolation (Evaporation, Chromatography) separation->product_isolation catalyst_recycling Catalyst Washing & Drying separation->catalyst_recycling reuse Catalyst Reuse catalyst_recycling->reuse reuse->catalyst

Caption: General experimental workflow for organic reactions catalyzed by trimesic acid-based MOFs.

Catalytic_Mechanism cluster_MOF Trimesic Acid-Based MOF cluster_reactants Reactants metal_node Metal Node (e.g., Fe³⁺, Cu²⁺) Lewis Acid Site product Product (e.g., Chalcone, Knoevenagel adduct) metal_node->product Catalytic Cycle linker Trimesic Acid Linker Optional: -NH₂ Group (Brønsted Base) linker->product electrophile Electrophile (e.g., Aldehyde) electrophile->metal_node:f1 Activation nucleophile Nucleophile (e.g., Active Methylene) nucleophile->linker:f1 Deprotonation

Caption: Simplified relationship between MOF structure and catalytic activity.

References

Application Notes and Protocols: 1,3,5-Benzenetricarboxylic Acid as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarboxylic acid, also known as trimesic acid, is a versatile organic compound increasingly utilized as a crosslinking agent in the synthesis of advanced polymers for biomedical applications.[1][2] Its trifunctional nature, stemming from the three carboxylic acid groups on a central benzene (B151609) ring, allows for the formation of robust, three-dimensional polymer networks.[3] This crosslinking capability enhances the mechanical strength, thermal stability, and chemical resistance of various polymers.[3][4] In the realm of drug development, trimesic acid-crosslinked polymers, particularly hydrogels, are of significant interest for creating controlled-release drug delivery systems and scaffolds for tissue engineering.[3][5] The ability to tune the polymer network properties by varying the concentration of trimesic acid makes it a valuable tool for designing materials with specific performance characteristics.[4]

Key Applications in Drug Development and Biomedical Research

  • Controlled Drug Delivery: Hydrogels crosslinked with trimesic acid can serve as reservoirs for the sustained release of therapeutic agents. The release kinetics can be modulated by altering the crosslinking density, which influences the swelling behavior and degradation rate of the polymer matrix.[1][3]

  • Tissue Engineering Scaffolds: The biocompatible nature of polymers like chitosan (B1678972), when crosslinked with trimesic acid, allows for the creation of scaffolds that support cell adhesion and proliferation, mimicking the natural extracellular matrix.[3]

  • Targeted Drug Delivery: Trimesic acid can be used to synthesize specialized polymers, such as disulphide cross-linked systems, designed for targeted drug delivery to specific sites like the colon.[6][7]

Data Presentation

Table 1: Mechanical Properties of Chitosan Hydrogels Crosslinked with this compound (BTC)
FormulationBTC Concentration (mM)Hardness (g)CohesivenessAdhesiveness (g.s)Compressibility (g.s)Elasticity
M11018.0 ± 0.80.8 ± 0.0-1.0 ± 0.110.0 ± 0.50.9 ± 0.0
M25025.0 ± 0.90.7 ± 0.0-1.5 ± 0.215.0 ± 0.70.8 ± 0.0

Data synthesized from Emani, S. et al. (2023).[5]

Table 2: In Vitro Release of 5-Fluorouracil (5-FU) from Chitosan-BTC Hydrogels
FormulationBTC Concentration (mM)Cumulative Release at 180 min (%)
M110~50
M250~35

Data synthesized from Emani, S. et al. (2023).[5]

Experimental Protocols

Protocol 1: Synthesis of Chitosan Hydrogels Crosslinked with this compound

This protocol describes the preparation of chitosan hydrogels crosslinked with varying concentrations of trimesic acid (BTC), adapted from Emani, S. et al. (2023).[5]

Materials:

  • Chitosan (1 wt%)

  • Acetic acid (0.6% v/v)

  • This compound (BTC)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1 wt% chitosan solution by dissolving the required amount of chitosan in 0.6% v/v acetic acid. Heat the mixture at 40°C overnight with stirring to ensure complete dissolution.[5]

  • BTC Solution Preparation: Prepare stock solutions of BTC in ethanol at the desired concentrations (e.g., 10 mM and 50 mM).[5]

  • Hydrogel Formation:

    • For formulation M1, mix the 1 wt% chitosan solution with the 10 mM BTC-ethanol solution.[5]

    • For formulation M2, mix the 1 wt% chitosan solution with the 50 mM BTC-ethanol solution.[5]

    • The mixing ratio should be optimized based on the desired gel properties.

  • Characterization: The resulting hydrogels can be characterized for their mechanical properties, swelling behavior, and drug release profile.

Protocol 2: Synthesis of Trimesic Acid-Based Disulphide Cross-Linked Polymers for Colon-Targeted Drug Delivery

This protocol outlines the synthesis of a monomer and its subsequent polymerization to form a disulphide cross-linked polymer, adapted from a study on colon-targeted drug delivery.[6]

Materials:

  • This compound (Trimesic acid)

  • Dimethylformamide (DMF)

  • (Triphenylmethyl)thioethylamine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Citric acid (5%)

  • Sodium bicarbonate solution (concentrated)

  • Sodium chloride solution (concentrated)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

Procedure:

  • Monomer Synthesis (Amide Coupling):

    • Dissolve 0.006 mol of trimesic acid in DMF.[6]

    • In a separate flask, prepare a solution of 0.018 mol of (triphenylmethyl)thioethylamine in DCM.[6]

    • Mix the two solutions at 0°C and stir for 48 hours under an inert atmosphere.[6]

    • Catalyze the reaction by adding 0.018 mol each of DIPEA, HOBt, and EDAC.[6]

    • Filter the resulting product and wash successively with 5% citric acid, concentrated sodium bicarbonate, and concentrated sodium chloride.[6]

    • Evaporate the solvent to obtain the N¹,N³,N⁵-tris(2-(tritylthio)ethyl)benzene-1,3,5-tricarboxamide monomer.[6]

  • Deprotection of Thiol Groups:

    • Remove the S-trityl protecting group using a cocktail of trifluoroacetic acid and triethylsilane to expose the thiol groups.[6]

  • Polymerization (Oxidation):

    • The deprotected monomer containing free thiol groups is then polymerized through oxidation to form disulphide bonds, creating the cross-linked polymer network.[6] Different molar ratios of the monomer can be used to generate polymers with varying properties (e.g., P10, P15, P21, P25, P51).[6]

Protocol 3: In Vitro Drug Release Study

This protocol is for assessing the release of a therapeutic agent from the crosslinked hydrogels.

Materials:

  • Drug-loaded hydrogel samples

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 6.5 and 7.4)

  • Dialysis bags

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded hydrogel (e.g., 5 mL with a drug concentration of 0.3 mg/mL) into a dialysis bag.[5]

  • Immerse the dialysis bag in a container with a known volume of PBS (e.g., 50 mL) at 37°C.[5]

  • At predetermined time intervals, withdraw a small aliquot (e.g., 2 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[5]

  • Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[5]

  • The study can be monitored for a suitable duration (e.g., up to 180 minutes or longer).[5]

Protocol 4: In Vitro Dissolution in Simulated Gastrointestinal Conditions

This protocol is designed to evaluate the stability and dissolution of the polymers under conditions mimicking the stomach and colon.

Simulated Gastric Condition:

  • Prepare a simulated gastric fluid containing 0.1 M hydrochloric acid (pH 1.0) and 0.32% (w/v) pepsin.[6][7]

  • Place a known amount of the polymer (e.g., 0.3 g) in a dialysis tube and insert it into a flask containing the simulated gastric fluid (e.g., 30 mL).[6][7]

  • Incubate the flask in a water bath at 37°C for 2 hours.[6][7]

  • Collect samples at regular intervals (e.g., every 30 minutes), replacing the withdrawn volume with fresh simulated gastric fluid.[6][7]

Simulated Colon Condition:

  • Prepare a phosphate (B84403) buffer solution at pH 6.0 to mimic the colon environment.[7]

  • Transfer the dialysis tube containing the polymer sample to a flask with the phosphate buffer.[7]

  • To simulate the reductive environment of the colon, a bacterial pellet (e.g., from a B. fragilis culture) can be added to the dialysis bag.[7]

  • Incubate at 37°C in a shaking water bath with a continuous flow of oxygen-free nitrogen.[7]

  • Collect samples at various time points (e.g., 1, 2, 3, 4, 6, 9, 13, 17, 21, and 25 hours) for analysis.[7]

Visualizations

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization chitosan_sol Chitosan Solution (1 wt% in 0.6% Acetic Acid) mixing Mixing chitosan_sol->mixing btc_sol BTC Solution (in Ethanol) btc_sol->mixing crosslinking Hydrogel Formation (Crosslinking) mixing->crosslinking mech_prop Mechanical Properties (Texture Analysis) crosslinking->mech_prop drug_release Drug Release Study crosslinking->drug_release morphology Morphology (SEM) crosslinking->morphology

Caption: Experimental workflow for the synthesis and characterization of chitosan hydrogels crosslinked with this compound (BTC).

Caption: Chemical crosslinking of chitosan polymer chains using this compound as the crosslinking agent.

References

Application Notes and Protocols for the Separation and Purification of Rare Earth Metals Using Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation and purification of rare earth elements (REEs) are critical for numerous high-technology applications, including electronics, catalysts, and advanced materials. The chemical similarity of the lanthanides, stemming from the lanthanide contraction, makes their separation a significant challenge. Traditional methods like solvent extraction and ion-exchange chromatography are effective but often involve hazardous solvents and complex multi-step processes.

Trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) has emerged as a promising ligand for the separation of REEs through the formation of metal-organic frameworks (MOFs). The subtle differences in the ionic radii of the lanthanides can be amplified during the crystallization of lanthanide-trimesate MOFs, leading to selective precipitation. This size-selective crystallization offers a potentially more environmentally friendly and efficient method for separating REEs into groups or even individual elements.

This document provides detailed application notes and protocols for the use of trimesic acid in the separation and purification of rare earth metals, focusing on the synthesis of lanthanide-trimesate MOFs and their application in selective crystallization.

Principle of Separation: Size-Selective Crystallization of Lanthanide-Trimesate MOFs

The separation of rare earth elements using trimesic acid is primarily based on the principle of size-selective crystallization . The ionic radii of the lanthanide ions decrease steadily across the series from lanthanum to lutetium (the lanthanide contraction). This small but significant difference in ionic size influences the coordination environment and the resulting crystal structure of the lanthanide-trimesate MOFs.

Under specific reaction conditions, different lanthanides or groups of lanthanides will preferentially form distinct, crystalline MOF structures with trimesic acid. This allows for the selective precipitation of certain REEs from a mixed solution, while others remain in the mother liquor. By carefully controlling parameters such as pH, temperature, solvent system, and reaction time, it is possible to achieve a fractional separation of the rare earth elements. For example, research has shown that the 13 non-radioactive lanthanides can be separated into four distinct groups (La-Pr, Nd-Eu, Gd-Ho, and Er-Lu) by tuning the synthesis conditions of the corresponding trimesate MOFs[1].

The logical relationship between the decreasing ionic radius of the lanthanides and the formation of different MOF structures is the key to this separation technique.

G La La³⁺ (Largest Radius) MOF_La_Pr MOF Structure I (e.g., for La-Pr) La->MOF_La_Pr Nd Nd³⁺ MOF_Nd_Eu MOF Structure II (e.g., for Nd-Eu) Nd->MOF_Nd_Eu Gd Gd³⁺ MOF_Gd_Ho MOF Structure III (e.g., for Gd-Ho) Gd->MOF_Gd_Ho Lu Lu³⁺ (Smallest Radius) MOF_Er_Lu MOF Structure IV (e.g., for Er-Lu) Lu->MOF_Er_Lu

Fig. 1: Lanthanide contraction dictates selective MOF formation.

Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for the synthesis of lanthanide-trimesate MOFs for separation studies. Optimization of these parameters for specific REE mixtures is recommended.

Protocol 1: Solvothermal Synthesis of Lanthanide-Trimesate MOFs

This protocol is a general method for synthesizing a range of lanthanide-trimesate MOFs.

Materials:

  • Lanthanide(III) nitrate (B79036) hexahydrate (e.g., La(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, etc.)

  • Trimesic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve 0.75 mmol of the desired lanthanide(III) nitrate hexahydrate in a solvent mixture of 15 mL of DMF and 5 mL of deionized water.

    • In a separate container, dissolve 0.55 mmol of trimesic acid in the same solvent mixture.

  • Mixing and Reaction:

    • Combine the two solutions in a 50 mL beaker and stir for 30 minutes at room temperature to ensure homogeneity.

    • Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • Cooling and Crystal Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting crystals by filtration.

  • Washing and Drying:

    • Wash the collected crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent.

    • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Characterization: The synthesized MOFs should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Fourier-Transform Infrared (FTIR) spectroscopy to verify the coordination of the trimesic acid to the lanthanide ions, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Selective Crystallization of a Thorium-Trimesate MOF from a Mixture with Rare Earth Elements

This protocol demonstrates the separation of thorium from a mixture of rare earth elements.

Materials:

  • Thorium(IV) nitrate pentahydrate

  • Rare earth(III) nitrate hexahydrates (e.g., a mixture of La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Y)

  • Trimesic acid (H₃BTC)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of thorium nitrate in deionized water.

    • Prepare a 0.1 M stock solution of the mixed rare earth nitrates in deionized water.

    • Prepare a 0.1 M stock solution of trimesic acid in ethanol.

  • Reaction Mixture:

    • In a 20 mL scintillation vial, combine the thorium and mixed rare earth stock solutions to achieve the desired molar ratio (e.g., 1:1 Th:REEs).

    • Add the trimesic acid stock solution to the metal solution. A typical molar ratio is 1:1.5 (total metal to ligand).

    • Add a mixture of ethanol and deionized water to achieve a final solvent ratio of approximately 3:1 ethanol:water.

  • Crystallization:

    • Cap the vial and place it in an oven at 80 °C for 30 minutes.

  • Separation and Analysis:

    • After cooling to room temperature, a white precipitate (the thorium-trimesate MOF, NU-2500) will have formed.

    • Separate the precipitate from the supernatant (containing the rare earth elements) by centrifugation or filtration.

    • Wash the precipitate with ethanol.

    • The composition of the precipitate and the supernatant can be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the separation efficiency.

G start Start: Mixed REE Solution add_ligand Add Trimesic Acid (H₃BTC) & Control Conditions (pH, Temp, Solvent) start->add_ligand crystallization Selective Crystallization (Formation of Ln-MOFs) add_ligand->crystallization filtration Filtration / Centrifugation crystallization->filtration precipitate Solid Phase: Crystalline Ln-MOF (Enriched in specific REEs) filtration->precipitate supernatant Liquid Phase (Supernatant): Solution enriched in other REEs filtration->supernatant wash_dry Wash and Dry MOF precipitate->wash_dry further_sep Further Separation Steps (Repeat with different conditions) supernatant->further_sep characterize Characterize Precipitate (PXRD, ICP-MS) wash_dry->characterize

Fig. 2: General workflow for selective REE separation.

Data Presentation

The following tables summarize quantitative data from the literature on the separation of rare earth elements using trimesic acid-based MOFs.

Table 1: Separation Factors for a Zn-BTC MOF/Nanoporous Graphene Composite [2]

Rare Earth PairSeparation Factor (SF)
Ce / Lu≈ 10,000
Nd / Pr≈ 9.8

Separation Factor (SF) is defined as the ratio of the distribution coefficients of the two competing metal ions.

Table 2: Purity of Thorium-Trimesate MOF (NU-2500) Precipitated from a Mixture with Rare Earth Elements [3]

Initial Mixture CompositionMolar Fraction of Thorium in Precipitate
1:1 Th:Mixed REEs> 98%

Table 3: Group Separation of Lanthanides by Size-Selective Crystallization of Trimesate MOFs [1]

MOF TypeLanthanide Group Separated
Type ILa - Pr
Type IINd - Eu
Type IIIGd - Ho
Type IVEr - Lu

Note: Specific separation factors for each group were not provided in the abstract and would require analysis of the full publication.

Conclusion

The use of trimesic acid to form metal-organic frameworks offers a promising and versatile platform for the separation and purification of rare earth elements. The principle of size-selective crystallization, driven by the lanthanide contraction, allows for the targeted precipitation of specific REEs or groups of REEs. The provided protocols serve as a foundation for researchers to explore this innovative separation technique. Further optimization of reaction conditions and the exploration of different trimesic acid-based MOF structures will likely lead to even more efficient and selective separation processes, contributing to a more sustainable supply chain for these critical materials.

References

Application Notes and Protocols for Trimesic Acid Functionalized Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of trimesic acid functionalized biomaterials. The protocols detailed below offer step-by-step guidance for the synthesis of various biomaterials incorporating trimesic acid, a versatile molecule utilized for its ability to form cross-linked networks and act as an organic linker in metal-organic frameworks (MOFs).

Introduction

Trimesic acid, also known as 1,3,5-benzenetricarboxylic acid, is a trivalent aromatic carboxylic acid that serves as a valuable building block in the development of advanced biomaterials.[1] Its rigid structure and three carboxyl groups allow for the formation of stable, cross-linked polymer networks and highly porous metal-organic frameworks (MOFs).[2] These properties make trimesic acid-functionalized biomaterials promising candidates for a range of biomedical applications, including controlled drug delivery, tissue engineering, and catalysis.[3][4][5]

This document outlines the synthesis and characterization of several key trimesic acid-based biomaterials, including functionalized chitosan (B1678972), hydrogels, disulfide cross-linked polymers, and MOFs.

Data Presentation

The following tables summarize key quantitative data from the characterization of various trimesic acid functionalized biomaterials, providing a comparative overview of their properties.

Table 1: Physicochemical Properties of Trimesic Acid Functionalized Chitosan Hydrogels

Formulation CodeTrimesic Acid Concentration (mg/mL)Pore Size (μm)Hardness (N)CohesivenessAdhesiveness (N·s)
CH-BTC-153 - 80.12 ± 0.010.85 ± 0.02-0.08 ± 0.01
CH-BTC-2105 - 120.18 ± 0.020.88 ± 0.01-0.12 ± 0.02
CH-BTC-3158 - 180.25 ± 0.030.92 ± 0.03-0.15 ± 0.01

Data adapted from rheological and texture analysis studies of chitosan hydrogels cross-linked with varying concentrations of 1,3,5-benzene tricarboxylic acid (BTC or trimesic acid).[5][6][7]

Table 2: 5-Fluorouracil (5-FU) Release from Chitosan-Trimesic Acid Hydrogels

Formulation CodeCumulative Release at 1h (%)Cumulative Release at 2h (%)Cumulative Release at 3h (%)
CH-BTC-125 ± 2.140 ± 3.550 ± 4.2
CH-BTC-220 ± 1.835 ± 2.945 ± 3.8
CH-BTC-315 ± 1.530 ± 2.535 ± 3.1

In vitro drug release data showing a more sustained release profile with increasing cross-linker concentration.[5][6]

Table 3: Characterization of Trimesic Acid-Cu Based Metal-Organic Frameworks (MOFs)

Metal Salt PrecursorSolventBET Surface Area (m²/g)Molar Ratio (Cu(II):TMA)Conductivity (S/cm)
Cu(NO₃)₂Ethanol (B145695)~8501.5 - 28.26 x 10⁻⁸ - 5.29 x 10⁻¹¹
CuSO₄Water-1.5 - 28.26 x 10⁻⁸ - 5.29 x 10⁻¹¹
Cu(CH₃COO)₂Ethanol-1.5 - 28.26 x 10⁻⁸ - 5.29 x 10⁻¹¹

Data from the synthesis and characterization of Cu-TMA MOFs, highlighting the influence of synthesis conditions on material properties.[8][9]

Experimental Protocols

This section provides detailed methodologies for the preparation of various trimesic acid functionalized biomaterials.

Protocol 1: Synthesis of Trimesic Acid-Functionalized Chitosan (Cs/ECH-TMA) Organocatalyst

This protocol describes the grafting of trimesic acid onto chitosan using an epichlorohydrin (B41342) (ECH) linker to create a multifunctional organocatalyst.[3][10]

Materials:

  • Chitosan (Cs)

  • Epichlorohydrin (ECH)

  • Trimesic acid (TMA)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (EtOH)

  • Distilled water

  • Dilute hydrochloric acid (HCl) solution

Procedure:

  • Activation of Chitosan: Suspend chitosan in a sodium hydroxide solution and stir at room temperature.

  • Cross-linking with ECH: Add epichlorohydrin dropwise to the chitosan suspension and continue stirring for 8 hours at 60°C.

  • Washing: Filter the resulting cross-linked chitosan and wash thoroughly with distilled water and ethanol to remove unreacted reagents. Dry the product.

  • Functionalization with Trimesic Acid: Disperse the cross-linked chitosan in a solution of trimesic acid in a mixture of ethanol and water.

  • Reflux: Heat the mixture under reflux for 24 hours.

  • Final Washing and Recovery: After cooling, filter the solid material and wash with ethanol. To recover the remaining carboxylic acid functional groups of the trimesic acid moiety, soak the material in a dilute HCl solution for several hours.

  • Drying: Filter, wash with distilled water until neutral, and dry the final trimesic acid-functionalized chitosan (Cs/ECH-TMA) material.

Protocol 2: Preparation of Chitosan Hydrogels Cross-Linked with Trimesic Acid

This protocol details the formation of chitosan hydrogels through ionic and hydrogen bonding interactions with trimesic acid, suitable for controlled drug delivery applications.[5][6][7]

Materials:

  • Chitosan (medium molecular weight)

  • Acetic acid solution (1% v/v)

  • Trimesic acid (1,3,5-benzene tricarboxylic acid, BTC)

  • Distilled water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 1% acetic acid solution with continuous stirring until a homogenous solution is obtained. The concentration of chitosan can be varied (e.g., 2% w/v).

  • Trimesic Acid Solution Preparation: Prepare solutions of trimesic acid in distilled water at various concentrations (e.g., 5, 10, and 15 mg/mL).

  • Hydrogel Formation: Add the trimesic acid solution dropwise to the chitosan solution under constant stirring at room temperature.

  • Gelation: Continue stirring until a viscous hydrogel is formed. The gelation occurs as the deprotonated carboxylic acid groups of trimesic acid form ionic cross-links with the protonated amine groups of chitosan.[5]

  • Drug Encapsulation (Optional): For drug delivery applications, the therapeutic agent (e.g., 5-Fluorouracil) can be dissolved in the trimesic acid solution before adding it to the chitosan solution.[5][6]

Protocol 3: Synthesis of Trimesic Acid-Based Disulfide Cross-Linked Polymers

This protocol describes the synthesis of a trimesic acid-based monomer and its subsequent polymerization to form disulfide cross-linked polymers for colon-targeted drug delivery.[11][12]

Materials:

  • Trimesic acid

  • (Triphenylmethyl)thioethylamine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Citric acid solution (5%)

  • Sodium bicarbonate solution

  • Sodium chloride solution

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

Procedure:

  • Monomer Synthesis (Amide Coupling):

    • Dissolve trimesic acid in DMF.

    • In a separate flask, dissolve (triphenylmethyl)thioethylamine, DIPEA, HOBT, and EDAC in DCM at 0°C under an inert atmosphere.

    • Add the trimesic acid solution to the DCM mixture and stir at 0°C for 48 hours.

    • Filter the reaction mixture and wash the filtrate sequentially with 5% citric acid, concentrated sodium bicarbonate, and concentrated sodium chloride solutions.

    • Evaporate the solvent to obtain the trimesic acid-based monomer.

  • Deprotection of Thiol Groups:

    • Treat the synthesized monomer with a cocktail of trifluoroacetic acid and triethylsilane to remove the trityl protecting group, exposing the thiol functionalities.

  • Polymerization:

    • Induce polymerization of the deprotected monomer through oxidation of the thiol groups to form disulfide bonds. This can be achieved by air oxidation or by using a suitable oxidizing agent. The molar ratios of reactants can be varied to control the polymer properties.

Protocol 4: Synthesis of Trimesic Acid-Based Metal-Organic Frameworks (e.g., Cu-TMA MOF)

This protocol outlines a general method for the synthesis of a copper-based MOF using trimesic acid as the organic linker, which has applications in gas storage and catalysis.[8][9]

Materials:

  • Trimesic acid (TMA)

  • Copper(II) salt (e.g., Cu(NO₃)₂, CuSO₄, Cu(CH₃COO)₂)

  • Solvent (e.g., deionized water, ethanol, or a mixture of DMF and ethanol)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the copper(II) salt in the chosen solvent.

    • Prepare a separate solution of trimesic acid in the same solvent.

  • MOF Synthesis:

    • Mix the two solutions under vigorous stirring at a specific temperature. The reaction conditions can be varied (e.g., room temperature for aqueous synthesis, or elevated temperatures like 70-150°C for solvothermal synthesis).[4][8][9]

    • Continue stirring for a defined period (e.g., several hours to a couple of days) to allow for the formation of the MOF crystals.

  • Isolation and Purification:

    • Collect the precipitated MOF crystals by filtration or centrifugation.

    • Wash the crystals with the synthesis solvent to remove any unreacted precursors.

  • Activation:

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway relevant to the application of these biomaterials.

experimental_workflow_chitosan cluster_activation Chitosan Activation & Cross-linking cluster_functionalization Functionalization with Trimesic Acid cluster_purification Purification & Final Product chitosan Chitosan activated_cs Activated Chitosan chitosan->activated_cs Stirring naoh NaOH Solution naoh->activated_cs ech Epichlorohydrin crosslinked_cs Cross-linked Chitosan ech->crosslinked_cs activated_cs->crosslinked_cs Add ECH, 60°C, 8h reflux Reflux 24h crosslinked_cs->reflux tma Trimesic Acid tma->reflux etoh_h2o EtOH/H₂O etoh_h2o->reflux functionalized_cs Functionalized Chitosan reflux->functionalized_cs washing Washing & Filtration functionalized_cs->washing Wash with EtOH hcl Dilute HCl hcl->washing Neutralize washing->hcl Soak final_product Cs/ECH-TMA washing->final_product Dry

Caption: Workflow for the synthesis of trimesic acid-functionalized chitosan.

experimental_workflow_hydrogel cluster_solutions Solution Preparation cluster_formation Hydrogel Formation chitosan Chitosan cs_solution Chitosan Solution chitosan->cs_solution acetic_acid 1% Acetic Acid acetic_acid->cs_solution mixing Dropwise Addition & Stirring cs_solution->mixing tma Trimesic Acid tma_solution Trimesic Acid Solution tma->tma_solution water Distilled Water water->tma_solution drug Drug (Optional) drug->tma_solution tma_solution->mixing hydrogel Chitosan-TMA Hydrogel mixing->hydrogel Gelation

Caption: Workflow for the preparation of chitosan-trimesic acid hydrogels.

experimental_workflow_mof cluster_synthesis MOF Synthesis cluster_post_synthesis Post-Synthesis Processing metal_salt Copper(II) Salt mixing Mixing & Stirring metal_salt->mixing tma Trimesic Acid tma->mixing solvent Solvent (e.g., Ethanol) solvent->mixing reaction Reaction (e.g., 70-150°C) mixing->reaction mof_crystals MOF Crystals reaction->mof_crystals filtration Filtration/Centrifugation mof_crystals->filtration washing Washing with Solvent filtration->washing activation Activation (Heating under Vacuum) washing->activation final_mof Activated Cu-TMA MOF activation->final_mof

Caption: Workflow for the synthesis of a trimesic acid-based MOF.

Signaling Pathways in Drug Delivery

While direct modulation of signaling pathways by trimesic acid itself is not extensively documented, biomaterials functionalized with trimesic acid serve as sophisticated delivery vehicles for therapeutic agents that do interact with these pathways. For instance, in cancer therapy, a drug released from a trimesic acid-based MOF could inhibit signaling pathways crucial for tumor cell proliferation and survival.

The following diagram illustrates a representative signaling pathway that could be targeted by a drug delivered from such a system.

signaling_pathway cluster_delivery Drug Delivery System cluster_cell Cancer Cell Signaling biomaterial Trimesic Acid-based Biomaterial (e.g., MOF) drug Anticancer Drug biomaterial->drug Drug Release pi3k PI3K drug->pi3k Inhibition mtor mTOR drug->mtor Inhibition receptor Growth Factor Receptor receptor->pi3k Activation akt Akt pi3k->akt akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway by a drug released from a trimesic acid-based biomaterial.

Conclusion

Trimesic acid is a highly versatile component in the design and fabrication of functional biomaterials. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of trimesic acid-functionalized biomaterials in various biomedical applications. Further research into the direct interactions of these materials with cellular signaling pathways will undoubtedly open new avenues for the development of next-generation therapies.

References

Application Notes and Protocols: Electrochemical Applications of Trimesic Acid-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) derived from trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC). This document includes detailed experimental protocols for the synthesis of these materials and their application in energy storage, and electrochemical sensing. Quantitative data is summarized for comparative analysis, and key processes are visualized using workflow diagrams.

Application in Supercapacitors

Trimesic acid-based coordination polymers have emerged as promising electrode materials for supercapacitors due to their high surface area, tunable porosity, and rich redox activity. These materials primarily store charge through pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface.

Quantitative Data for Supercapacitor Performance
MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability
Ni-BTC MOF Hydrothermal1M LiOH184 @ 5 mV/s---
Ni/Co-MOF (dandelion-like) Hydrothermal-758 @ 1 A/g20.980075% retention after 5000 cycles
Ni-BPDC/GO-3 Hydrothermal-100 @ 1 A/g16.525082.4% retention after 5000 cycles
ZnS/NiS₂ from Zn/Ni-BTC Cation Exchange & Vulcanization--26.3794~100% retention after 5000 cycles

Experimental Protocols: Supercapacitors

Protocol 1: Hydrothermal Synthesis of Ni-BTC MOF

This protocol describes the synthesis of a Nickel-based Metal-Organic Framework using trimesic acid as the organic linker.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Trimesic acid (H₃BTC)

  • Deionized (DI) water

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (EtOH)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution A: Dissolve 4.2 mmol of nickel(II) nitrate hexahydrate in a 15 mL solvent mixture of DI water, DMF, and ethanol (1:1:1 v/v/v).

  • Precursor Solution B: Dissolve 1.4 mmol of trimesic acid in a 15 mL solvent mixture of DI water, DMF, and ethanol (1:1:1 v/v/v).

  • Mixing: Add Solution A to Solution B under constant stirring. Continue stirring for 1 hour at room temperature to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with DMF and ethanol to remove any unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) overnight.

Protocol 2: Fabrication and Electrochemical Characterization of a Ni-BTC MOF-based Supercapacitor Electrode

Materials:

  • Synthesized Ni-BTC MOF powder

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam (current collector)

  • Electrolyte (e.g., 1M LiOH or 6M KOH)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

Procedure:

  • Electrode Slurry Preparation:

    • Prepare a slurry by mixing the synthesized Ni-BTC MOF powder, carbon black, and PVDF in a weight ratio of 80:10:10.

    • Add a few drops of NMP to the mixture and grind it in a mortar to form a homogeneous slurry.

  • Electrode Fabrication:

    • Coat the prepared slurry onto a piece of pre-cleaned nickel foam (e.g., 1x1 cm²).

    • Press the coated nickel foam at a pressure of approximately 10 MPa.

    • Dry the electrode in a vacuum oven at 80 °C for 12 hours.

  • Electrochemical Measurements:

    • Assemble a three-electrode system in a beaker containing the chosen electrolyte. Use the fabricated Ni-BTC MOF electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window.

    • Conduct Galvanostatic Charge-Discharge (GCD) measurements at different current densities (e.g., 1, 2, 5, 10 A/g).

    • Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the electrode's resistance and capacitance characteristics.

Application in Electrochemical Sensing

The high surface area and tunable functionality of trimesic acid-based CPs make them excellent candidates for modifying electrodes in electrochemical sensors. They can enhance the sensitivity and selectivity for the detection of various analytes, including heavy metal ions and biomolecules.

Quantitative Data for Electrochemical Sensing
MaterialAnalyteTechniqueLinear RangeDetection Limit (LOD)
Co-TCPP(Fe)/rGO/Nafion Dopamine (B1211576)-0.1–100 µM0.014 µM
GO-BAMB-Co(OH)₂ DopamineDPV3–20 µM & 25–100 µM0.4 µM
(BiO)₂CO₃-rGO-Nafion/SPE Pb(II)SWASV0–50 µg/L1.2 µg/L
(BiO)₂CO₃-rGO-Nafion/SPE Cd(II)SWASV0–50 µg/L0.8 µg/L

Experimental Protocols: Electrochemical Sensing

Protocol 3: Synthesis of a Co-BTC MOF for Sensor Applications

This protocol outlines a room temperature synthesis of a Cobalt-based MOF.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Trimesic acid (H₃BTC)

  • Deionized (DI) water

  • Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

Procedure:

  • Ligand Solution: Dissolve trimesic acid in DI water. Adjust the pH to approximately 7 by dropwise addition of a dilute NaOH solution to deprotonate the carboxylic acid groups.

  • Metal Salt Solution: Prepare an aqueous solution of cobalt(II) chloride hexahydrate.

  • Synthesis: Slowly add the metal salt solution to the ligand solution under vigorous stirring at room temperature. A precipitate will form.

  • Aging: Continue stirring the mixture for a set period (e.g., 2-4 hours) to allow for crystal growth and stabilization.

  • Washing and Collection: Collect the solid product by filtration or centrifugation. Wash the product thoroughly with DI water and ethanol to remove unreacted starting materials.

  • Drying: Dry the Co-BTC MOF powder in an oven at 100°C for 48 hours.[1]

Protocol 4: Fabrication of a MOF-Modified Electrode and Electrochemical Detection of Dopamine

Materials:

  • Synthesized Co-BTC MOF powder

  • Reduced graphene oxide (rGO)

  • Nafion solution (e.g., 5 wt%)

  • Glassy carbon electrode (GCE)

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0)

  • Dopamine stock solution

  • Interfering species (e.g., ascorbic acid, uric acid)

Procedure:

  • Electrode Polishing: Polish the GCE with alumina (B75360) slurry on a polishing cloth to a mirror-like finish. Rinse thoroughly with DI water and ethanol in an ultrasonic bath and dry it.

  • Modifier Ink Preparation:

    • Disperse a specific amount of the synthesized Co-BTC MOF and rGO in a solvent (e.g., ethanol or a water/ethanol mixture).

    • Add a small volume of Nafion solution to the dispersion.

    • Sonify the mixture for about 1 hour to obtain a homogeneous ink.

  • Electrode Modification:

    • Drop-cast a small, precise volume (e.g., 5 µL) of the prepared ink onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature, forming a thin film of the MOF composite on the electrode.

  • Electrochemical Detection of Dopamine:

    • Place the modified GCE into an electrochemical cell containing PBS.

    • Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

    • Record the background cyclic voltammogram.

    • Add known concentrations of dopamine to the PBS solution and record the CV or Differential Pulse Voltammetry (DPV) response. The oxidation peak of dopamine should be observed.

    • Plot the peak current versus the dopamine concentration to obtain a calibration curve.

  • Selectivity Test:

    • Perform the dopamine detection in the presence of potential interfering species (e.g., ascorbic acid, uric acid) to evaluate the selectivity of the sensor.

Protocol 5: Square Wave Anodic Stripping Voltammetry (SWASV) for Heavy Metal Detection

This protocol provides a general procedure for the detection of heavy metals like lead (Pb²⁺) and cadmium (Cd²⁺) using a MOF-modified electrode.

Materials:

  • MOF-modified electrode (as prepared in Protocol 4, potentially with a different MOF)

  • Acetate (B1210297) buffer solution (e.g., 0.1 M, pH 5.0)

  • Stock solutions of heavy metal ions (e.g., Pb²⁺, Cd²⁺)

Procedure:

  • Preconcentration (Deposition Step):

    • Immerse the MOF-modified working electrode, a counter electrode, and a reference electrode in the acetate buffer solution containing the sample with heavy metal ions.

    • Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 120-300 seconds) while stirring the solution. This reduces the metal ions and deposits them onto the electrode surface.

  • Equilibration Step:

    • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds) while maintaining the deposition potential.

  • Stripping Step:

    • Scan the potential from the negative deposition potential towards a more positive potential (e.g., from -1.2 V to 0.2 V) using a square wave voltammetry waveform.

    • During this scan, the deposited metals are re-oxidized (stripped) from the electrode surface, generating a current peak at their characteristic potentials.

    • The height of the peak is proportional to the concentration of the metal ion in the sample.

  • Quantification:

    • Construct a calibration curve by measuring the peak currents for a series of standard solutions with known concentrations of the heavy metal ions.

    • Determine the concentration of the unknown sample by comparing its peak current to the calibration curve.

Visualizations

Synthesis and Application Workflows

cluster_synthesis Hydrothermal Synthesis of Trimesic Acid-Based MOF s1 Prepare Metal Salt Solution s3 Mix Solutions & Stir s1->s3 s2 Prepare Trimesic Acid Solution s2->s3 s4 Transfer to Autoclave s3->s4 s5 Hydrothermal Reaction (Heating) s4->s5 s6 Cooling & Product Collection s5->s6 s7 Washing & Drying s6->s7 s8 Characterized MOF Powder s7->s8

Hydrothermal synthesis workflow for trimesic acid-based MOFs.

cluster_sensing Electrochemical Sensing Workflow e1 Polish Glassy Carbon Electrode e3 Drop-cast Ink onto Electrode e1->e3 e2 Prepare MOF-Composite Ink e2->e3 e4 Dry to Form Modified Electrode e3->e4 e5 Assemble 3-Electrode Cell e4->e5 e6 Add Analyte to Electrolyte e5->e6 e7 Perform Electrochemical Measurement (CV, DPV, SWASV) e6->e7 e8 Data Analysis: Calibration & Quantification e7->e8

Workflow for electrochemical sensing using a MOF-modified electrode.
Signaling and Logical Relationships

cluster_supercapacitor Supercapacitor Charge Storage Mechanism sc1 Trimesic Acid-Based MOF (High Surface Area, Redox Active Sites) sc4 Pseudocapacitance (Fast, Reversible Faradaic Reactions) sc1->sc4 sc2 Electrolyte Ions sc2->sc4 sc5 Electric Double-Layer Capacitance (Ion Adsorption) sc2->sc5 sc3 Applied Potential sc3->sc4 sc3->sc5 sc6 High Charge Storage Capacity sc4->sc6 sc5->sc6

Charge storage mechanisms in trimesic acid-based MOF supercapacitors.

cluster_dopamine_sensing Electrochemical Dopamine Sensing Principle ds1 Dopamine in Solution ds3 Adsorption & Preconcentration of Dopamine on Electrode Surface ds1->ds3 ds2 MOF-Modified Electrode ds2->ds3 ds5 Electrochemical Oxidation of Dopamine ds3->ds5 ds4 Applied Potential Scan ds4->ds5 ds6 Measurable Current Signal (Proportional to Concentration) ds5->ds6

Principle of electrochemical dopamine detection at a MOF-modified electrode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during synthesis, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). Key methods include:

  • Mesitylene Liquid-Phase Air Oxidation: This is a widely used industrial method that employs air as the oxidant in the presence of a catalyst system, typically composed of cobalt salts and bromide ions. It is favored for its cost-effectiveness and high yield.[1]

  • Mesitylene Potassium Permanganate (B83412) Oxidation: This laboratory-scale method uses potassium permanganate (KMnO₄) as a strong oxidizing agent to convert the methyl groups of mesitylene into carboxylic acid groups.[1][2] Careful control of reaction conditions is necessary to prevent side reactions.[1]

  • Mesitylene Nitric Acid Oxidation: In this method, concentrated nitric acid serves as the oxidizing agent. It offers rapid conversion but requires stringent control of temperature and acid concentration due to safety concerns and the generation of nitrogen oxide byproducts.[1][3]

Other synthetic routes include the Friedel-Crafts methylation of toluene (B28343) or xylene followed by oxidation and the liquid-phase disproportionation of xylene.[4]

Q2: What is the typical appearance and solubility of this compound?

A2: this compound is a white to off-white crystalline powder.[1][2] It has limited solubility in cold water but is soluble in hot water, ethanol, ether, and acetone.[2] Specifically, its solubility in water is 2.6 g/L at 25°C and increases to 7.9 g/L at 50°C.[5]

Q3: What are the primary applications of this compound?

A3: Due to its trifunctional nature, this compound is a versatile building block in materials science and organic synthesis.[6] Key applications include:

  • Metal-Organic Frameworks (MOFs): It is a common organic linker for the synthesis of porous MOFs.

  • Polymers and Resins: It serves as a monomer or crosslinking agent in the production of polyesters, polyimides, and alkyd resins, enhancing their thermal stability and mechanical properties.[2][6][7]

  • Plasticizers and Coatings: It is used in the synthesis of plasticizers and water-soluble coatings.[2][8]

  • Pharmaceutical Intermediates: It and its derivatives are explored as drug carriers and for other biomedical applications.[9]

Troubleshooting Guide

Low Yield

Q4: My yield of this compound from mesitylene oxidation is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the oxidation of mesitylene can stem from several factors, depending on the chosen method. Here are common issues and troubleshooting strategies:

  • Incomplete Oxidation: The conversion of all three methyl groups to carboxylic acids may be incomplete, resulting in the formation of intermediates like 3,5-dimethylbenzoic acid (mesitoic acid) or 5-methylisophthalic acid.

    • Troubleshooting (KMnO₄ Oxidation): Ensure a sufficient molar excess of potassium permanganate is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the disappearance of starting material and intermediates. Careful control of temperature and reaction time is crucial to avoid over-oxidation or incomplete reaction.[10]

    • Troubleshooting (Air Oxidation): The efficiency of the catalyst system is paramount. Investigate the composition and dosage of the cobalt and bromide catalysts. Reaction parameters such as temperature, pressure, and air flow rate significantly impact the yield and should be optimized.[11]

  • Side Reactions: Undesired side reactions can consume the starting material or the product.

    • Troubleshooting (Nitric Acid Oxidation): Over-oxidation can lead to the formation of smaller, fragmented products. Precise control over the reaction temperature and the concentration of nitric acid is essential to maintain selectivity.[1]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during isolation and purification steps.

    • Troubleshooting: this compound has some solubility in hot water.[2] When purifying by recrystallization from water, ensure the solution is sufficiently cooled to minimize loss in the mother liquor. Wash the collected crystals with a minimal amount of cold solvent.

Data Presentation: Optimizing Reaction Conditions for Air Oxidation of Mesitylene

The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound via liquid-phase air oxidation of mesitylene, as reported in a study using a loop reactor.

ParameterCondition 1Condition 2
Catalyst (molar ratio Co:Mn:Br) 8 : 3 : 3-
Catalyst to Mesitylene (molar ratio) 13 : 1000-
Solvent to Mesitylene (mass ratio) 15 : 1-
Solvent to Mesitylene (volume ratio) -5 : 1
Reaction Temperature (°C) 200215
Reaction Pressure (MPa) 2.02.0
Air Flow (L/min) 4.0-
Oxygen in Exhaust Gas (mass fraction) -8%
Reaction Time (min) 60-
Reported Yield 82.23%Up to 150% (by mass)
Data sourced from a study on synthesis in a loop reactor.[11]
Purity Issues

Q5: My final product is off-white or yellow. What are the likely impurities and how can I remove them?

A5: A discolored product often indicates the presence of impurities.

  • Likely Impurities:

    • Incompletely Oxidized Intermediates: As mentioned earlier, partially oxidized products such as dicarboxylic or monocarboxylic acids can be present.

    • Residual Catalyst: Traces of the metal catalyst (e.g., cobalt, manganese) can discolor the final product.

    • Nitrated Byproducts (if using nitric acid): If nitric acid is used as the oxidant, nitrated aromatic compounds can be formed as byproducts.

  • Purification Strategies:

    • Recrystallization: This is a common and effective method for purifying this compound. Recrystallization from dilute acetic acid is a documented method for obtaining a refined product.[12] Water can also be used, taking into account the temperature-dependent solubility.

    • Activated Carbon Treatment: During the recrystallization process, adding activated carbon to the hot solution can help remove colored impurities.[12] The solution is then hot-filtered to remove the carbon before cooling to crystallize the product.

Experimental Protocols

Protocol 1: Synthesis via Potassium Permanganate Oxidation of Mesitylene (Illustrative Laboratory Scale)

This protocol is a generalized representation based on common laboratory practices for this type of oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve mesitylene in a suitable solvent (e.g., water with a phase-transfer catalyst or an alkaline aqueous solution).

  • Oxidant Addition: Slowly add a solution of potassium permanganate to the stirred mesitylene mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain the desired reaction temperature, often with external cooling. Low temperatures and constant stirring are recommended to prevent side reactions.[1]

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. Continue stirring until the reaction is complete.

  • Work-up: a. Quench any excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite) until the solution becomes colorless. b. Filter the hot reaction mixture to remove the manganese dioxide byproduct. c. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from hot water or dilute acetic acid.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Oxidation Check for Incomplete Oxidation (e.g., via TLC, HPLC) Start->Check_Oxidation Check_Side_Reactions Investigate Potential Side Reactions Start->Check_Side_Reactions Check_Workup Review Work-up and Purification Procedures Start->Check_Workup Incomplete_Oxidation Incomplete Oxidation Confirmed Check_Oxidation->Incomplete_Oxidation Yes Side_Reactions_Present Side Reactions Identified Check_Side_Reactions->Side_Reactions_Present Yes Workup_Losses Losses During Work-up Check_Workup->Workup_Losses Yes Optimize_Reagents Increase Oxidant Stoichiometry or Optimize Catalyst Incomplete_Oxidation->Optimize_Reagents Optimize_Conditions Adjust Temperature, Time, or Pressure Incomplete_Oxidation->Optimize_Conditions Side_Reactions_Present->Optimize_Conditions Modify_Workup Modify Purification (e.g., Recrystallization Solvent, Cooling Time) Workup_Losses->Modify_Workup Improved_Yield Improved Yield Optimize_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Modify_Workup->Improved_Yield

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

General Synthesis Pathway from Mesitylene

Synthesis_Pathway Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Oxidation Oxidation Mesitylene->Oxidation Trimesic_Acid This compound (Trimesic Acid) Oxidation->Trimesic_Acid Oxidants Oxidizing Agents: - Air / Catalyst - KMnO₄ - Conc. HNO₃ Oxidants->Oxidation

Caption: General oxidation pathway from mesitylene to this compound.

References

Technical Support Center: Purification of Crude 1,3,5-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,3,5-Benzenetricarboxylic acid (Trimesic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude trimesic acid.

Issue 1: Low Yield After Recrystallization

  • Question: I am experiencing a significantly low yield of purified trimesic acid after performing recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery is a common issue in recrystallization. Several factors could be contributing to this problem:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the trimesic acid remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. It is advisable to add the solvent in small portions. If you've already used too much solvent, you can try to carefully evaporate some of it to concentrate the solution before cooling.[1]

    • Premature Crystallization: Crystals forming during a hot gravity filtration step can lead to loss of product on the filter paper.

      • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing hot solvent through it before filtering your solution. Also, work quickly during this step.[2]

    • Incomplete Crystallization: The cooling process may not have been sufficient to allow for maximum crystal formation.

      • Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote more complete crystallization.[3]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product.

      • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my trimesic acid is separating as an oil upon cooling. Why is this happening and what should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. For trimesic acid, which has a very high melting point (>300 °C), this is more likely due to the presence of impurities that depress the melting point of the mixture or issues with the chosen solvent.

    • Possible Causes & Solutions:

      • Inappropriate Solvent: The solvent's boiling point might be too high, or the solute is too soluble in it.

        • Solution: Re-evaluate your solvent choice. A lower-boiling point solvent or a mixed solvent system might be more effective.

      • High Impurity Level: A high concentration of impurities can significantly lower the melting point of the crude mixture.

        • Solution: Consider a preliminary purification step, such as washing the crude solid with a solvent in which the trimesic acid is sparingly soluble but the impurities are more soluble. Adding activated charcoal to the hot solution before filtration can also help remove some impurities.[1][4]

      • Cooling Too Rapidly: Rapid cooling can sometimes favor oil formation over crystal growth.

        • Solution: Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[5]

      • To resolve an oiling out situation: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding the solution with a pure crystal of trimesic acid can also encourage crystallization over oiling.[1]

Issue 3: Discolored Product After Purification

  • Question: My purified trimesic acid has a yellowish tint. How can I obtain a pure white product?

  • Answer: A persistent color in the final product indicates the presence of colored impurities that were not effectively removed during purification.

    • Solution:

      • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[4]

      • Oxidative Pre-treatment: Some impurities in crude trimesic acid are byproducts of its synthesis, such as partially oxidized intermediates like 3,5-dicarboxybenzaldehyde.[6] A pre-treatment step involving oxidation can convert these impurities to the desired trimesic acid. This can be followed by recrystallization.

      • Repeat Purification: A second recrystallization or sublimation may be necessary to achieve the desired level of purity and a colorless product.

Frequently Asked Questions (FAQs)

Recrystallization

  • Q1: What is the best solvent for recrystallizing trimesic acid?

    • A1: Water is a commonly cited solvent for the recrystallization of trimesic acid.[7] It has the desirable property of dissolving trimesic acid well at high temperatures but poorly at low temperatures.[8] Other polar solvents like ethanol (B145695) and methanol (B129727) can also be used, but solubility is higher at room temperature, which may affect yield.[7][9] For specific applications or to remove particular impurities, a mixed solvent system may be optimal.

  • Q2: How do I perform a hot gravity filtration correctly?

    • A2: To prevent premature crystallization, use a stemless or short-stemmed funnel and preheat it by placing it on top of the boiling flask of solvent. Fluting the filter paper will increase the surface area and speed up the filtration. Pour the hot solution through the filter in portions to keep it from cooling down.[2]

  • Q3: My crystals won't form, even after cooling in an ice bath. What should I do?

    • A3: This is often due to using too much solvent or the solution being supersaturated. Try the following techniques to induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

      • Seeding: Add a tiny crystal of pure trimesic acid to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[1]

      • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[1]

Sublimation

  • Q4: What are the advantages of using sublimation to purify trimesic acid?

    • A4: Sublimation is a solvent-free purification method, which can be advantageous for several reasons: it avoids potential reactions between the solute and the solvent, and it simplifies the drying process. It is particularly effective for removing non-volatile impurities.[10][11] For small-scale purifications, it can result in minimal product loss.[10]

  • Q5: What are the typical conditions for subliming trimesic acid?

    • A5: Sublimation is performed by heating the solid under reduced pressure. The solid transforms directly into a gas and then deposits as pure crystals on a cold surface. While specific conditions can vary based on the apparatus and the purity of the starting material, sublimation of aromatic carboxylic acids is typically carried out at elevated temperatures and under vacuum.

Experimental Protocols

Protocol 1: Recrystallization of Crude Trimesic Acid from Water

  • Dissolution: In a suitable Erlenmeyer flask, add the crude trimesic acid. For every 1 gram of crude product, start with approximately 20-30 mL of deionized water. Add a boiling chip and heat the mixture to a boil on a hot plate with stirring.

  • Saturation: Continue to add small portions of hot deionized water until the trimesic acid is completely dissolved. Avoid adding a large excess of water to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Sublimation

  • Preparation: Ensure the crude trimesic acid is completely dry. Place the crude solid in the bottom of a sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring the cold finger is properly positioned and connected to a cooling water source.

  • Vacuum: Evacuate the apparatus to the desired pressure using a vacuum pump.

  • Heating: Gently heat the bottom of the apparatus containing the crude solid. The temperature should be high enough to cause sublimation but below the decomposition temperature. The trimesic acid will vaporize and then deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified trimesic acid crystals.

Quantitative Data Summary

Purification MethodParameterTypical Value/RangeNotes
Recrystallization SolventDeionized WaterOther polar solvents like ethanol or methanol can be used.
Solvent Ratio (Water)~20-40 mL per gram of crude solidUse the minimum amount of hot solvent for dissolution.
Cooling TemperatureRoom temperature, then 0-4 °C (Ice Bath)Slow cooling promotes the formation of larger, purer crystals.[5]
Expected Purity>99%Purity can be assessed by melting point determination or spectroscopy.
Expected Yield70-90%Yield is highly dependent on technique and purity of the starting material.
Sublimation Temperature200-280 °CDependent on the applied pressure.
PressureVacuum (<1 mmHg)Lower pressure allows for sublimation at a lower temperature.
Expected PurityHigh (>99.5%)Very effective for removing non-volatile impurities.
Expected YieldCan be >90%Yield depends on the efficiency of the apparatus and technique.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Trimesic Acid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cool Slow Cooling & Ice Bath filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Trimesic Acid dry->pure_product

Caption: Workflow for the purification of trimesic acid by recrystallization.

Sublimation_Workflow crude_solid Dry Crude Trimesic Acid in Apparatus apply_vacuum Apply Vacuum crude_solid->apply_vacuum heat_solid Heat Solid apply_vacuum->heat_solid sublimation_phase Sublimation (Solid → Gas) heat_solid->sublimation_phase impurities_left Non-Volatile Impurities Remain heat_solid->impurities_left deposition Deposition on Cold Finger (Gas → Solid) sublimation_phase->deposition Vapor contacts cold surface cool_down Cool Apparatus to Room Temp deposition->cool_down release_vacuum Release Vacuum cool_down->release_vacuum collect_crystals Collect Pure Crystals release_vacuum->collect_crystals pure_product Pure Trimesic Acid collect_crystals->pure_product

Caption: Experimental workflow for the sublimation purification of trimesic acid.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out discolored_product Discolored Product start->discolored_product solution_yield Use min. hot solvent Pre-heat funnel Use ice bath low_yield->solution_yield solution_oil Change solvent Cool slowly Add seed crystal oiling_out->solution_oil solution_color Use activated charcoal Repeat purification Oxidative pre-treatment discolored_product->solution_color

Caption: Troubleshooting logic for common recrystallization problems.

References

controlling crystal size and morphology of trimesic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trimesic acid-based Metal-Organic Frameworks (MOFs). The focus is on controlling crystal size and morphology, critical parameters for various applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trimesic acid MOFs, such as HKUST-1, MIL-100(Fe), and Zn-BTC.

Issue Potential Cause(s) Suggested Solution(s)
Wide particle size distribution or polydispersity. Uncontrolled nucleation and growth rates.- Introduce a modulator like acetic acid to control the reaction speed.[1][2] - Employ a synthesis method that separates nucleation and growth, such as a seeded growth approach.[3] - Utilize a sonochemical synthesis method, which can lead to a narrower particle size distribution.[4]
Formation of amorphous material instead of crystalline MOF. - Inappropriate solvent system. For instance, water-sensitive MOFs like Cu3(BTC)2 may not form in pure water.[5] - Reaction temperature is too low, preventing crystallization.- Adjust the solvent composition. For Cu3(BTC)2, ensure the ethanol (B145695) content in a water/ethanol system is above 30 vol%.[5] - Increase the reaction temperature to promote the formation of a more stable, crystalline phase.[6][7]
Uncontrolled crystal morphology (e.g., irregular shapes). - Lack of a morphology-directing agent. - Inappropriate solvent composition.- Introduce a surfactant like oleic acid, which can also act as a capping agent to control crystal growth.[8] - Systematically vary the solvent ratios (e.g., ethanol/water or DMF/ethanol/water) to tune the crystal habit.[9][10]
Crystal size is too large for the intended application. - Slow nucleation rate and dominant crystal growth. - High reaction temperature or prolonged reaction time.- Increase the concentration of a modulator (e.g., acetic acid) to increase the number of nuclei.[1] - Lower the reaction temperature and/or decrease the reaction time.[11] - Increase the ethanol content in a mixed solvent system, which has been shown to decrease particle size.[5]
Crystal size is too small, leading to difficulties in handling and purification. - Very rapid nucleation. - Low reaction temperature or insufficient reaction time for crystal growth.- Decrease the amount of modulator to slow down the nucleation rate. - Increase the reaction temperature or extend the reaction time to allow for further crystal growth.[11] - In some systems, increasing the amount of a surfactant like oleic acid can lead to larger nanoparticles.[8]
Low product yield. - Suboptimal solvent composition or temperature. - Concurrent crystallization of the organic linker.- Optimize the solvent ratio. For example, in Mg-MOF-74 synthesis, increasing the fraction of ethanol and water relative to DMF can impact yield. - Increase the reaction temperature, which can lead to higher yields in some cases.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in trimesic acid MOF synthesis?

A1: A modulator is a chemical agent, typically a monocarboxylic acid like acetic acid, that competes with the trimesic acid linker for coordination to the metal centers.[1][2] This competition slows down the formation of the metal-linker bonds, allowing for more controlled nucleation and growth of the MOF crystals. This control helps in fine-tuning the crystal size, morphology, and can also influence the number of defects in the crystal structure.[13]

Q2: How does temperature affect the crystal size and morphology?

A2: Temperature is a critical parameter in MOF synthesis. Higher temperatures generally increase the reaction rate, which can lead to the formation of denser, more thermodynamically stable structures.[6][7] It can also influence the dimensionality of the framework.[14] In terms of crystal size, increasing the temperature can lead to larger crystals due to enhanced crystal growth kinetics, while lower temperatures may favor the formation of smaller crystals.[11]

Q3: Can the solvent system be used to control the properties of trimesic acid MOFs?

A3: Absolutely. The choice of solvent and the composition of mixed-solvent systems have a profound impact on the resulting MOF. For instance, in the synthesis of a Zn-trimesic acid MOF, adjusting the ethanol content can regulate the morphology.[9] For Cu3(BTC)2, the ratio of water to ethanol determines whether a crystalline product is formed and also influences the crystal size.[5] The solvent can also affect the degree of deprotonation of the trimesic acid, which in turn influences the final structure.[15]

Q4: What are some common synthesis methods for controlling crystal size?

A4: Several methods are employed to control the crystal size of trimesic acid MOFs:

  • Solvothermal/Hydrothermal Synthesis: This is a common method where the reaction is carried out in a sealed vessel at elevated temperatures. By tuning parameters like temperature, time, and modulator concentration, crystal size can be controlled.

  • Sonochemical Synthesis: The use of ultrasound can promote nucleation and lead to the formation of smaller, more uniform crystals.[4]

  • Liquid-Solid-Solution (LSS) Method: This method utilizes a biphasic system to control the nucleation and growth at the interface, allowing for the synthesis of highly uniform nanosized crystals.[8][16]

  • Coordination Modulation: This involves the addition of modulators to the reaction mixture to control the crystallization process.[17]

Q5: How can I decouple the nucleation and growth processes for better size control?

A5: A strategy to achieve better control over crystal size is to separate the nucleation and growth steps. This can be done by first creating a solution of small MOF clusters or "seeds" using a limited amount of the metal precursor. Subsequently, the remaining metal precursor is added to the solution containing these seeds, allowing for their controlled growth into larger crystals. The final crystal size is then determined by the initial number of seeds and the total concentration of the added metal precursor.[3]

Quantitative Data Summary

The following table summarizes the effect of various synthesis parameters on the crystal size of some common trimesic acid MOFs.

MOFSynthesis ParameterVariationEffect on Crystal SizeReference
HKUST-1 Oleic Acid (Modulator)Increasing amountGradual increase in nanoparticle size (from ~30 to 140 nm)[8]
HKUST-1 Sonication AmplitudeIncreased amplitudeCan influence particle size (average size control between 1-4 µm)[4]
MIL-100(Fe) Acetic Acid to Trimesic Acid Molar Ratio (R)R = 0 to 60Can vary hydrodynamic diameters in the range of 40-200 nm[1]
Fe-MIL-88A Reaction Temperature65 °C vs 100 °CLower temperature results in smaller particles (110-1050 nm at 65 °C vs 195-1460 nm at 100 °C for the same duration)[11]
Cu3(BTC)2 Ethanol Content in Water/EthanolIncreasing ethanol contentDecrease in particle size (from ~300 nm to ~20 nm)[5]
UiO-66 Hydrofluoric Acid (Modulator)Varied additive amountsCrystal size can be tuned from hundreds of nanometers to a few micrometers[18][19]

Experimental Protocols

Protocol 1: Synthesis of Nanosized HKUST-1 using a Modulator

This protocol is adapted from the coordination modulation method for the synthesis of nanosized HKUST-1 crystals.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO3)2·3H2O)

  • Benzene-1,3,5-tricarboxylic acid (H3BTC, Trimesic Acid)

  • Sodium Acetate (B1210297) (Modulator)

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve a specific amount of copper(II) nitrate trihydrate in a mixture of ethanol and deionized water.

  • In a separate container, dissolve trimesic acid and a varying amount of sodium acetate (the modulator) in an ethanol/water mixture.

  • Add the copper salt solution to the trimesic acid/modulator solution under vigorous stirring.

  • Transfer the resulting mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120 °C) for a designated period (e.g., 12 hours).

  • After cooling to room temperature, the blue crystalline product is collected by centrifugation.

  • Wash the product multiple times with ethanol to remove unreacted precursors.

  • Dry the final product under vacuum.

Note: The size of the HKUST-1 crystals can be tuned from the micron scale to the nanoscale by precisely modulating the amount of sodium acetate.[17]

Visualizations

Experimental_Workflow cluster_precursors Precursor Preparation Metal_Salt Metal Salt Solution (e.g., Cu(NO3)2) Mixing Mixing & Stirring Metal_Salt->Mixing Ligand_Modulator Ligand & Modulator Solution (Trimesic Acid & Acetic Acid) Ligand_Modulator->Mixing Reaction Solvothermal Reaction (e.g., 120°C, 12h) Mixing->Reaction Purification Product Collection & Purification (Centrifugation, Washing) Reaction->Purification Final_Product Size-Controlled MOF Crystals Purification->Final_Product

Caption: A generalized experimental workflow for the modulated synthesis of trimesic acid MOFs.

Parameter_Influence cluster_output Parameters Synthesis Parameters Modulator Modulator (Concentration, Type) Parameters->Modulator Temperature Temperature Parameters->Temperature Solvent Solvent System Parameters->Solvent Time Reaction Time Parameters->Time Size Crystal Size Modulator->Size controls nucleation Morphology Morphology Modulator->Morphology Temperature->Size affects kinetics Crystallinity Crystallinity Temperature->Crystallinity Solvent->Size influences solubility Solvent->Morphology Solvent->Crystallinity Time->Size governs growth Crystal_Properties Resulting Crystal Properties

References

preventing crystal defects in 1,3,5-Benzenetricarboxylic acid-based frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 1,3,5-Benzenetricarboxylic acid (H₃BTC)-based metal-organic frameworks (MOFs), with a focus on preventing crystal defects.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of H₃BTC-based MOFs, offering potential causes and solutions in a question-and-answer format.

Issue 1: The product is an amorphous powder or exhibits poor crystallinity in Powder X-ray Diffraction (PXRD).

  • Q: My PXRD pattern shows broad peaks or a complete lack of diffraction, indicating an amorphous or poorly crystalline product. What are the likely causes and how can I improve crystallinity?

    A: Poor crystallinity is a frequent challenge in MOF synthesis and can arise from several factors. Here are key parameters to investigate:

    • Reaction Kinetics: Rapid precipitation often leads to amorphous materials. To promote the growth of well-ordered crystals, it is crucial to control the nucleation and growth rates.

      • Temperature: Lowering the reaction temperature can slow down the kinetics, favoring the formation of more crystalline products.

      • Concentration: Reducing the concentration of the metal precursor and the H₃BTC linker can also decrease the rate of framework formation.

    • Solvent System: The choice of solvent is critical. Solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol (B145695)/water mixtures are commonly used. The solubility of your precursors in the chosen solvent system will significantly impact the reaction kinetics. Experimenting with different solvent ratios or co-solvents can be beneficial. For instance, in the synthesis of Cu₃(BTC)₂, a crystalline product is favored when the ethanol content in a water/ethanol mixture exceeds 30% by volume.[1]

    • Modulators: The introduction of a modulator, typically a monocarboxylic acid such as acetic acid or benzoic acid, can competitively coordinate to the metal centers. This competition slows down the overall reaction rate, allowing for the formation of more ordered, crystalline structures.

Issue 2: The final product contains impurities or a mixture of phases.

  • Q: My PXRD pattern shows peaks that do not correspond to the desired MOF phase, or I observe multiple sets of peaks. How can I obtain a phase-pure product?

    A: The formation of unintended phases or impurities is often due to subtle variations in the reaction conditions.

    • Stoichiometry: Ensure the molar ratio of the metal precursor to the H₃BTC linker is precise. Deviations can lead to the formation of different coordination polymers or unreacted starting materials.

    • Homogeneity: It is crucial that all reactants are fully dissolved and the solution is homogeneous before initiating the reaction (e.g., before heating). Inadequate mixing can create localized concentration gradients, leading to the formation of different phases.

    • pH Control: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid groups on the H₃BTC linker and the coordination environment of the metal ions. Adjusting the pH can favor the formation of the desired phase. For instance, in the room temperature synthesis of Cu-BTC systems, HKUST-1 is formed in a pH range of 0.7-1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms at a pH of 2.2-3.2.[2]

    • By-products: In some syntheses, particularly at high temperatures, by-products like metal oxides can form. For example, in the synthesis of HKUST-1, Cu₂O can be a common impurity.[2] Optimizing the reaction temperature and time can help minimize the formation of these by-products.

Issue 3: The synthesized crystals are very small or have a wide particle size distribution.

  • Q: I am obtaining a microcrystalline powder with very small crystals, which may not be ideal for certain applications. How can I increase the crystal size and achieve a more uniform size distribution?

    A: Controlling the crystal size is often a matter of balancing nucleation and growth rates.

    • Slower Reaction Rate: As with improving crystallinity, slowing down the reaction kinetics generally leads to the formation of fewer nuclei, which then have the opportunity to grow into larger crystals. This can be achieved by lowering the temperature, using more dilute reactant concentrations, or employing modulators.

    • Modulators: Modulators not only improve crystallinity but also influence crystal size. By competing with the linker for coordination to the metal centers, they can control the growth rate on different crystal facets, leading to larger and more well-defined crystals. The concentration and type of modulator can be tuned to achieve the desired particle size.[3][4]

    • Surfactants: The addition of surfactants, such as polyvinylpyrrolidone (B124986) (PVP), can also be an effective strategy to control particle size.[3][4] Surfactants can influence the nucleation and growth processes, leading to smaller and more uniform particles.

Issue 4: The synthesized MOF crystals are unstable and degrade upon removal from the mother liquor.

  • Q: My MOF crystals appear well-formed in the reaction vial, but they lose their crystallinity or decompose when I try to isolate and dry them. What is causing this instability and how can I prevent it?

    A: The stability of MOFs can be sensitive to the removal of guest molecules (solvents) from their pores.

    • Solvent Exchange: Before drying, it is often necessary to exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with a lower surface tension, such as ethanol or acetone. This process should be done carefully by soaking the crystals in the new solvent multiple times. Abrupt removal of the synthesis solvent can cause the framework to collapse.

    • Activation Procedure: The process of removing the solvent from the pores to "activate" the MOF is critical. A common method is to heat the solvent-exchanged sample under vacuum. The temperature and duration of this process should be carefully controlled. Thermogravimetric analysis (TGA) can be used to determine the appropriate activation temperature.

    • Supercritical Drying: For particularly sensitive frameworks, supercritical CO₂ drying is a gentle and effective method for removing solvents without causing pore collapse due to the absence of a liquid-gas phase boundary.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects in this compound-based MOFs?

A1: The most prevalent defects are "missing linker" and "missing cluster" defects. Missing linker defects occur when a this compound molecule is absent from its expected position in the crystal lattice. Missing cluster defects involve the absence of an entire metal-containing secondary building unit (SBU). These defects can influence the material's properties, such as its porosity and catalytic activity.

Q2: How do modulators work to prevent crystal defects?

A2: Modulators are molecules, typically monocarboxylic acids like acetic acid, that compete with the this compound linker to coordinate to the metal ions during synthesis. This competitive binding slows down the rate of framework formation, allowing more time for the building blocks to arrange themselves into a more ordered, crystalline structure with fewer defects. The concentration of the modulator is a key parameter to control the extent of this effect.

Q3: What is the role of the solvent in the formation of H₃BTC-based MOFs?

A3: The solvent plays a crucial role in dissolving the metal salt and the H₃BTC linker, and it can also influence the reaction kinetics and the final structure of the MOF. For example, in the synthesis of Cu₃(BTC)₂, the use of a water/ethanol solvent system is critical, as the MOF does not form in pure water or with low concentrations of ethanol.[1] The solvent composition affects the solubility of the reactants and the stability of the resulting framework.

Q4: Can crystal defects be beneficial?

A4: While often seen as imperfections, intentionally introducing defects, a practice known as "defect engineering," can be a powerful tool to enhance the properties of MOFs. Defects can create open metal sites that can act as active centers for catalysis, improve gas adsorption capacities, and create hierarchical pore structures. For example, a solvent-free synthesis of HKUST-1 has been shown to produce a material with a higher number of defect sites, leading to enhanced catalytic performance in esterification reactions.[5][6][7]

Q5: How can I confirm the crystallinity and phase purity of my synthesized MOF?

A5: Powder X-ray Diffraction (PXRD) is the primary technique used to assess the crystallinity and phase purity of a MOF. A highly crystalline material will exhibit sharp, well-defined peaks in its PXRD pattern. By comparing the experimental pattern to a simulated or previously reported pattern for the target MOF, you can confirm its phase purity. The presence of broad peaks suggests poor crystallinity or an amorphous product, while unexpected peaks indicate the presence of impurities or different phases.

Quantitative Data Summary

Table 1: Effect of Solvent Ratio on Cu₃(BTC)₂ (HKUST-1) Properties

Water:Ethanol (v/v)CrystallinityAverage Particle Size (nm)BET Surface Area (m²/g)
100:0Amorphous--
90:10Amorphous--
70:30Crystalline~300-
50:50Crystalline~150-
25:75Crystalline~501067
0:100Crystalline~20-

Data synthesized from information in the provided search results.[1]

Table 2: Effect of PVP Modulator on Cu-BTC Particle Size and Surface Area

PVP Concentration (mmol/L)Average Particle Size (µm)BET Surface Area (m²/g)
0>20424.6
0.142.41093.8

Data synthesized from information in the provided search results.[3][4]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of High-Crystallinity HKUST-1

This protocol is a representative method for synthesizing HKUST-1, a well-known Cu-BTC MOF.

  • Preparation of Solutions:

    • Dissolve 519 mg of Cu(NO₃)₂·3H₂O in 15 mL of deionized water.

    • Dissolve 250 mg of this compound (H₃BTC) in a mixture of 15 mL of ethanol and 15 mL of N,N-dimethylformamide (DMF).[5][6]

  • Reaction:

    • Combine the two solutions in a Teflon-lined autoclave.

    • Stir the mixture for 10 minutes.

    • Seal the autoclave and heat it in an oven at 100 °C for 10 hours.[5][6]

  • Product Isolation and Washing:

    • Cool the autoclave to room temperature.

    • Collect the blue crystalline product by centrifugation or filtration.

    • Wash the product with ethanol at 70 °C for 2 hours to remove unreacted starting materials and residual solvent.[5][6]

  • Drying and Activation:

    • Dry the washed product in a vacuum oven at 150 °C for 12 hours to remove the solvent from the pores.[5][6]

Protocol 2: Solvent-Free Synthesis of HKUST-1 with Enhanced Defect Sites

This method offers a more environmentally friendly approach and can lead to materials with a higher density of defects.

  • Mixing of Reactants:

    • In a mortar, combine 519 mg of Cu(NO₃)₂·3H₂O and 250 mg of this compound (H₃BTC).

    • Grind the mixture together for approximately 10 minutes at room temperature until a homogeneous powder is obtained.[5][6]

  • Reaction:

    • Transfer the ground powder into a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at 80 °C for 10 hours.[5][6][7]

  • Product Isolation and Washing:

    • Cool the autoclave to room temperature.

    • Wash the resulting blue powder with ethanol at 70 °C for 2 hours.[5][6]

  • Drying and Activation:

    • Dry the washed product in a vacuum oven at 150 °C for 12 hours.[5][6]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_isolation Product Isolation & Purification cluster_activation Activation A Dissolve Metal Precursor (e.g., Cu(NO₃)₂·3H₂O) in Solvent 1 (e.g., Water) C Combine Solutions in Teflon-Lined Autoclave A->C B Dissolve H₃BTC Linker in Solvent 2 (e.g., Ethanol/DMF) B->C D Heat at Controlled Temperature and Time (e.g., 100°C for 10h) C->D E Cool to Room Temperature D->E F Collect Crystals (Filtration/Centrifugation) E->F G Wash with Solvent (e.g., Ethanol) F->G H Dry Under Vacuum at Elevated Temperature (e.g., 150°C for 12h) G->H I High-Quality Crystalline MOF H->I

Caption: Solvothermal synthesis workflow for H₃BTC-based MOFs.

defect_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Crystallinity / Amorphous Product (Broad PXRD Peaks) Cause1 Rapid Reaction Kinetics Problem->Cause1 Cause2 Suboptimal Solvent System Problem->Cause2 Cause3 Inadequate Temperature Control Problem->Cause3 Solution1a Decrease Reactant Concentration Cause1->Solution1a Solution1b Lower Reaction Temperature Cause1->Solution1b Solution1c Introduce a Modulator (e.g., Acetic Acid) Cause1->Solution1c Solution2 Vary Solvent Ratios or Use Co-solvents Cause2->Solution2 Solution3 Systematically Vary Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for poor crystallinity in MOF synthesis.

References

Technical Support Center: Enhancing Thermal Stability of Polymers Crosslinked with Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimesic acid-crosslinked polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing the thermal stability of your materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which trimesic acid enhances the thermal stability of polymers?

A1: Trimesic acid, a trifunctional aromatic carboxylic acid, acts as a crosslinking agent. It forms strong covalent bonds (typically ester linkages with polymers containing hydroxyl groups) between polymer chains, creating a three-dimensional network. This network structure restricts the movement of individual polymer chains, increasing the energy required for thermal degradation. The aromatic nature of trimesic acid also contributes to enhanced thermal stability and char formation at elevated temperatures.[1]

Q2: How can I confirm that crosslinking with trimesic acid has occurred?

A2: Several methods can be used to verify crosslinking:

  • Solubility Test: A successfully crosslinked polymer will swell in a good solvent for its linear counterpart but will not dissolve. In contrast, an uncrosslinked or poorly crosslinked polymer will dissolve.

  • FTIR Spectroscopy: Look for the appearance of characteristic ester bond peaks (around 1730-1750 cm⁻¹) and the disappearance or reduction of the carboxylic acid O-H peak from trimesic acid and the hydroxyl peaks from the polymer.

  • Rheology/Dynamic Mechanical Analysis (DMA): In a temperature sweep, a crosslinked polymer will exhibit a rubbery plateau above its glass transition temperature (Tg), where the storage modulus (G') remains relatively constant. An uncrosslinked polymer will flow and show a crossover of the storage (G') and loss (G'') moduli.[2]

Q3: What is a typical concentration range for trimesic acid as a crosslinking agent?

A3: The optimal concentration of trimesic acid depends on the specific polymer, its molecular weight, and the desired properties of the final material. It is recommended to perform a concentration study, varying the molar ratio of trimesic acid's carboxylic acid groups to the polymer's functional groups (e.g., hydroxyl groups). Generally, increasing the concentration of the crosslinking agent leads to a higher crosslink density and improved thermal stability. However, excessive crosslinking can result in a brittle material.

Q4: What are the key safety precautions when conducting high-temperature crosslinking reactions with trimesic acid?

A4: High-temperature reactions with polymers and crosslinkers require careful safety measures:

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of any volatile byproducts.

  • Inert Atmosphere: To prevent oxidative degradation of the polymer at high temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Temperature Control: Use a reliable temperature controller to prevent thermal runaway, which can lead to rapid degradation and pressure buildup.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and heat-resistant gloves.

Troubleshooting Guides

Problem 1: Low Thermal Stability or No Improvement After Crosslinking

Symptoms:

  • Thermogravimetric analysis (TGA) shows a decomposition temperature similar to or only slightly higher than the uncrosslinked polymer.

  • The material softens or melts at a lower than expected temperature.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Verify Stoichiometry: Ensure the molar ratio of trimesic acid to the polymer's functional groups is correct. Increase Reaction Time/Temperature: The crosslinking reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using techniques like FTIR. Use a Catalyst: An appropriate esterification catalyst (e.g., p-toluenesulfonic acid) can increase the reaction rate and extent.[4][5]
Low Crosslink Density Increase Trimesic Acid Concentration: A higher concentration of the crosslinker will lead to a denser network. Characterize Crosslink Density: Perform swelling tests or rheological analysis to quantify the crosslink density.[2][6]
Polymer Degradation During Reaction Lower Reaction Temperature: High temperatures can cause chain scission of the base polymer, counteracting the benefits of crosslinking.[7] Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative degradation.[3]
Incorrect Polymer Functional Groups Verify Polymer Structure: Confirm that the polymer has sufficient reactive groups (e.g., hydroxyl groups) available for crosslinking with trimesic acid.
Problem 2: Brittle Material After Crosslinking

Symptoms:

  • The resulting polymer is fragile and fractures easily under stress.

  • The material has low elongation at break.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Excessive Crosslinking Reduce Trimesic Acid Concentration: A very high crosslink density can restrict chain mobility to the point of brittleness.[8] Optimize Reaction Time: Shorter reaction times may be sufficient to achieve the desired thermal stability without over-crosslinking.
Inhomogeneous Mixing Ensure Homogeneous Mixture: Thoroughly mix the polymer and trimesic acid before initiating the crosslinking reaction to ensure a uniform network.
Problem 3: Inconsistent Results Between Batches

Symptoms:

  • Significant variations in thermal stability, mechanical properties, or appearance between different experimental runs.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Variability in Reaction Conditions Strictly Control Parameters: Precisely control the reaction temperature, time, stirring rate, and atmosphere for each batch.[9]
Inconsistent Starting Materials Characterize Raw Materials: Ensure the molecular weight and purity of the polymer and trimesic acid are consistent across all experiments.
Presence of Water Dry Reagents: Ensure all reagents and solvents are anhydrous, as water can interfere with the esterification reaction.

Data Presentation

Table 1: Effect of Crosslinker Concentration on Thermal Properties of a Generic Polyester (B1180765)

Trimesic Acid (mol%)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (TGA, °C)Char Yield at 600°C (%)
0 (Linear Polymer)65350< 5
57538015
108841025
159542535

Note: These are representative values and will vary depending on the specific polymer and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Trimesic Acid-Crosslinked Polyester

Materials:

  • Polyester with hydroxyl end-groups (e.g., Poly(ethylene adipate))

  • Trimesic acid

  • p-Toluenesulfonic acid (catalyst, optional)

  • High-boiling point solvent (e.g., Dimethylformamide, DMF), if performing in solution

Procedure:

  • Drying: Dry the polyester and trimesic acid under vacuum at an appropriate temperature (e.g., 60-80°C) for 24 hours to remove any residual moisture.

  • Mixing:

    • Melt Condensation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the dried polyester. Heat the vessel until the polyester is molten and homogenous. Add the desired amount of trimesic acid and catalyst (if used).

    • Solution Condensation: Dissolve the dried polyester and trimesic acid in the solvent in the reaction vessel.

  • Reaction:

    • Increase the temperature to the desired reaction temperature (e.g., 160-200°C) while stirring under a slow stream of nitrogen.

    • Maintain the reaction for the desired time (e.g., 2-8 hours). Water will be evolved as a byproduct of the esterification reaction.

  • Curing:

    • Pour the hot, viscous polymer into a mold and continue heating in an oven under vacuum or nitrogen to complete the crosslinking.

  • Purification:

    • Cool the crosslinked polymer to room temperature.

    • If necessary, wash the polymer with a suitable solvent to remove any unreacted monomers or catalyst.

  • Drying: Dry the final crosslinked polymer in a vacuum oven until a constant weight is achieved.

Protocol 2: Characterization of Crosslinking by Swelling Test

Materials:

  • Dried, crosslinked polymer sample

  • A good solvent for the linear polymer (e.g., Tetrahydrofuran (THF), Chloroform)

Procedure:

  • Initial Mass: Accurately weigh a small piece of the dried crosslinked polymer (m_initial).

  • Solvent Immersion: Place the polymer sample in a sealed vial containing the solvent, ensuring it is fully submerged.

  • Equilibrium Swelling: Allow the sample to swell at room temperature until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Swollen Mass: Remove the swollen sample from the solvent, quickly blot the surface with a lint-free wipe to remove excess solvent, and immediately weigh it (m_swollen).

  • Calculate Swelling Ratio: The swelling ratio can be calculated as: Swelling Ratio = (m_swollen - m_initial) / m_initial

A lower swelling ratio generally indicates a higher degree of crosslinking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Characterization dry_reagents Dry Polymer & Trimesic Acid mix Mix Components (Melt or Solution) dry_reagents->mix react Heat under N2 (e.g., 160-200°C) mix->react cure Cure in Oven react->cure purify Purify & Dry cure->purify analyze Analyze Thermal Stability (TGA) & Crosslinking (Swelling Test) purify->analyze

Caption: Experimental workflow for trimesic acid crosslinking.

troubleshooting_logic start Low Thermal Stability? check_crosslinking Check for Crosslinking (Solubility, FTIR, Swelling Test) start->check_crosslinking Yes degradation Degradation During Reaction start->degradation Possible Concurrent Issue crosslinking_ok Crosslinking Confirmed? check_crosslinking->crosslinking_ok incomplete_reaction Incomplete Reaction crosslinking_ok->incomplete_reaction No low_density Low Crosslink Density crosslinking_ok->low_density Yes increase_conditions Increase Time/Temp Add Catalyst incomplete_reaction->increase_conditions increase_tma Increase [Trimesic Acid] low_density->increase_tma optimize_conditions Lower Temp Use Inert Atmosphere degradation->optimize_conditions

Caption: Troubleshooting logic for low thermal stability.

References

troubleshooting poor solubility of trimesic acid during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimesic Acid Dissolution

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor solubility of trimesic acid during reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is trimesic acid, and why is its solubility often a challenge?

Trimesic acid, also known as 1,3,5-benzenetricarboxylic acid, is a planar organic compound featuring a benzene (B151609) ring with three carboxylic acid groups.[1][2] Its high symmetry and the presence of strong intermolecular hydrogen bonds through its carboxylic acid groups contribute to its crystalline nature and limited solubility in many common solvents, particularly in water at neutral pH.[3]

Q2: Which solvents are most effective for dissolving trimesic acid?

Trimesic acid exhibits the highest solubility in polar organic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective, capable of dissolving approximately 25 mg/mL.[4] With the aid of ultrasonication, solubility in DMSO can reach as high as 100 mg/mL.[5] Other suitable organic solvents include ethanol, methanol, and diethyl ether.[3][6] In contrast, it is only sparingly soluble in aqueous buffers.[4]

Q3: My trimesic acid is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?

If you are encountering poor solubility, consider the following steps:

  • Verify Solvent Choice: Ensure you are using a recommended solvent. For high concentrations, DMF or DMSO are preferred.[4]

  • Increase Temperature: Gently heating the mixture can significantly increase the solubility of trimesic acid.

  • Apply Mechanical Agitation: Use sonication or vigorous stirring to help break down the crystal lattice and promote dissolution.[5]

  • Check Purity: Impurities in either the trimesic acid or the solvent can negatively impact solubility.

  • For Aqueous Systems: If you need an aqueous solution, it is highly recommended to first dissolve the trimesic acid in a minimal amount of a water-miscible organic solvent like DMF or DMSO before slowly adding the aqueous buffer.[4]

Q4: Can I increase the solubility of trimesic acid in water by adjusting the pH?

Yes. Trimesic acid is a triprotic acid with pKa values of approximately 2.12, 4.10, and 5.18.[1] By adding a base (e.g., sodium hydroxide, ammonium (B1175870) hydroxide), you can deprotonate the carboxylic acid groups to form carboxylate salts. These salts are significantly more polar and exhibit much higher solubility in water than the neutral acid form.

Q5: I see precipitation when I add my DMF-dissolved trimesic acid to my aqueous buffer. What should I do?

Precipitation upon addition to an aqueous buffer indicates that the final concentration of trimesic acid exceeds its solubility limit in the mixed-solvent system. To resolve this:

  • Increase the Organic Co-solvent Ratio: Increase the proportion of DMF or DMSO in your final solution. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve approximately 0.5 mg/mL.[4]

  • Decrease the Overall Concentration: Prepare a more dilute final solution.

  • Adjust pH: If your experimental conditions permit, adding a base to the aqueous buffer before mixing can prevent precipitation by keeping the trimesic acid in its more soluble salt form.

Data Presentation: Trimesic Acid Solubility

The following table summarizes the solubility of trimesic acid in various solvents. Note that values can vary based on purity, temperature, and dissolution method.

SolventSolubilityTemperatureSource(s)
Dimethylformamide (DMF)~25 mg/mLRoom Temperature[4]
Dimethyl Sulfoxide (DMSO)~25 mg/mLRoom Temperature[4]
Dimethyl Sulfoxide (DMSO)100 mg/mL (with ultrasound)Room Temperature[5]
Ethanol~0.2 mg/mLRoom Temperature[4]
Water1.75 - 2.69 g/L22-25 °C[6][7]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLRoom Temperature[4]
Diethyl EtherVery SolubleNot Specified[6]

Experimental Protocol: Preparing an Aqueous Solution of Trimesic Acid

This protocol details a common co-solvent method for preparing a solution of trimesic acid in an aqueous buffer, a frequent requirement for biological assays and syntheses like Metal-Organic Frameworks (MOFs).

Objective: To prepare a 0.5 mg/mL solution of trimesic acid in a Phosphate-Buffered Saline (PBS) at pH 7.2.

Materials:

  • Trimesic acid (crystalline solid, ≥98% purity)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Inert gas (e.g., Argon or Nitrogen)

  • Sonicator bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution in DMF: a. Weigh the required amount of trimesic acid. For example, to prepare 10 mL of a 10 mg/mL stock, weigh 100 mg of trimesic acid. b. Place the trimesic acid into a clean, dry volumetric flask. c. Add a small amount of DMF to the flask and swirl to wet the solid. d. Purge the flask with an inert gas. This is good practice to prevent potential side reactions, especially if the solution is to be stored.[4] e. Add DMF to approximately 90% of the final volume. f. Sonicate the mixture for 10-15 minutes or until the solid is completely dissolved. Gentle warming may be applied if necessary. g. Allow the solution to return to room temperature, then add DMF to the final volume mark. Mix thoroughly.

  • Dilute with Aqueous Buffer: a. Place the desired volume of the aqueous buffer (PBS, pH 7.2) into a beaker with a magnetic stir bar and begin stirring vigorously. b. Using a pipette, add the required volume of the trimesic acid/DMF stock solution dropwise to the center of the vortex in the stirring buffer. For example, to make 20 mL of a 0.5 mg/mL solution, add 1 mL of the 10 mg/mL stock to 19 mL of PBS. c. The slow, dropwise addition with vigorous stirring is critical to prevent localized oversaturation and precipitation. d. Once the addition is complete, continue stirring for another 5-10 minutes to ensure a homogeneous solution.

  • Storage: a. It is recommended to use aqueous solutions of trimesic acid on the same day they are prepared.[4] Storage is not advised as precipitation may occur over time.

Visualizations

Troubleshooting Workflow for Poor Solubility

This diagram outlines the decision-making process for addressing issues with trimesic acid dissolution.

G cluster_start cluster_solvent_choice cluster_organic cluster_aqueous start Start: Poor Trimesic Acid Solubility Encountered solvent_q What is the required solvent system? start->solvent_q organic_sol Use a recommended polar organic solvent. High Solubility: DMF, DMSO Moderate: Ethanol, Methanol solvent_q->organic_sol Organic ph_q Can the pH of the final solution be basic? solvent_q->ph_q Aqueous dissolve_org_q Is it fully dissolved? organic_sol->dissolve_org_q agitate Apply gentle heating (40-60°C) and/or sonication. dissolve_org_q->agitate No end_org Solution Prepared dissolve_org_q->end_org Yes agitate->dissolve_org_q ph_adjust pH Adjustment Method: 1. Add base (e.g., NaOH, NH4OH) to aqueous solvent to deprotonate. 2. Add trimesic acid directly. ph_q->ph_adjust Yes cosolvent Co-Solvent Method: 1. Dissolve Trimesic Acid in minimal volume of DMF or DMSO. 2. Add dropwise to stirring aqueous buffer. ph_q->cosolvent No (Neutral pH Required) precip_q Does precipitation occur? ph_adjust->precip_q cosolvent->precip_q remediate Remediation: - Increase organic co-solvent ratio. - Decrease final concentration. - Re-evaluate method choice. precip_q->remediate Yes end_aq Aqueous Solution Prepared precip_q->end_aq No remediate->cosolvent

Caption: A flowchart for troubleshooting trimesic acid solubility issues.

References

strategies to avoid polymorphism in trimesic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of trimesic acid. The information provided is designed to help control and avoid polymorphism during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of trimesic acid.

Q1: I am consistently obtaining a mix of different crystal forms. How can I obtain a single polymorph?

A1: Obtaining a single polymorph requires precise control over crystallization conditions. The formation of multiple polymorphs simultaneously often indicates that the nucleation and growth of different crystal forms are competing under your current experimental setup. To favor a single polymorph, you should focus on controlling the key parameters that influence crystallization kinetics and thermodynamics. These include solvent selection, cooling rate, and supersaturation. It is advisable to systematically screen different solvents and cooling profiles to identify conditions that selectively favor the desired polymorph.

Q2: My goal is to crystallize the most thermodynamically stable form of trimesic acid, but I keep getting a metastable polymorph. What should I do?

A2: The formation of a metastable polymorph is favored under kinetic control, which typically involves rapid crystallization. To obtain the thermodynamically stable form, you need to shift the process towards thermodynamic control. This can be achieved by:

  • Slowing down the crystallization process: Employ a slower cooling rate or use a solvent in which trimesic acid has moderate solubility to allow the system to reach equilibrium.

  • Using a higher temperature: Crystallizing at a higher temperature can provide the necessary energy to overcome the kinetic barrier for the formation of the more stable polymorph.

  • Solvent-mediated transformation: Slurrying the metastable form in a suitable solvent can facilitate its conversion to the more stable polymorph over time.

Q3: How can I prevent the formation of solvates (crystals containing solvent molecules) during trimesic acid crystallization?

A3: Solvate formation is dependent on the interaction between the trimesic acid and the solvent molecules. To avoid solvates:

  • Choose a non-interactive solvent: Select a solvent that does not strongly interact with trimesic acid's hydrogen bonding sites.

  • Control the water content: Trimesic acid is known to form hydrates. Ensure you are using anhydrous solvents and a dry atmosphere if you want to avoid the formation of hydrated crystals.

  • Increase the crystallization temperature: Higher temperatures can sometimes disrupt the weaker bonds involved in solvate formation.

Q4: I am observing poor crystal quality and agglomeration. How can I improve this?

A4: Poor crystal quality and agglomeration are often related to a very high level of supersaturation and rapid nucleation. To improve crystal quality:

  • Reduce the level of supersaturation: Start with a less concentrated solution.

  • Slow down the cooling rate: This will reduce the nucleation rate and allow for more ordered crystal growth.[1]

  • Agitation: Gentle and controlled stirring can prevent agglomeration and lead to more uniform crystals.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about polymorphism in trimesic acid crystallization.

Q1: What are the known polymorphs of pure trimesic acid?

A1: The polymorphism of pure trimesic acid in the bulk phase is a subject of ongoing research. The most well-characterized form is the α-polymorph.[2] A more recently discovered unsolvated δ-form has also been identified, which is a low-energy porous structure.[3] It is important to note that trimesic acid readily forms co-crystals, salts, and solvates, which can be mistaken for pure polymorphs.[4][5]

Q2: How does the choice of solvent affect the polymorphic outcome of trimesic acid crystallization?

A2: The solvent plays a critical role in determining which polymorph is formed.[6] Different solvents can influence the solubility of trimesic acid, the stability of different polymorphs, and the interactions at the molecular level during nucleation and crystal growth. For example, in the self-assembly of trimesic acid on surfaces, the use of different fatty acid solvents leads to the formation of distinct "chickenwire" and "flower" structures.[6] While this is a 2D example, it highlights the significant impact of the solvent. A systematic solvent screening is recommended to find the optimal solvent for obtaining a desired polymorph.

Q3: What is the effect of the cooling rate on trimesic acid crystallization?

A3: The cooling rate directly impacts the level of supersaturation and whether the crystallization process is under kinetic or thermodynamic control.

  • Rapid cooling leads to high supersaturation, favoring the nucleation of kinetically favored (often metastable) polymorphs.[7]

  • Slow cooling allows the system to remain closer to equilibrium, which favors the growth of the most thermodynamically stable polymorph.[7] The cooling rate can also affect crystal size and quality.[1]

Q4: Can additives be used to control the polymorphism of trimesic acid?

A4: Yes, additives can be a powerful tool for controlling polymorphism. They can work in several ways:

  • Inhibiting the growth of undesired polymorphs: Additives can selectively adsorb to the surfaces of specific polymorphs, hindering their growth.

  • Promoting the nucleation of a desired polymorph: Some additives can act as templates, lowering the energy barrier for the nucleation of a specific crystal form.

  • Altering the solvent-solute interactions: Additives can change the properties of the solution, which in turn can influence the crystallization process.

The effectiveness of an additive is highly specific to the system, so screening of different additives may be necessary.

Q5: How does pH influence the crystallization of trimesic acid?

A5: As a tricarboxylic acid, the pH of the crystallization medium will significantly affect the ionization state of the trimesic acid molecules.[8] This, in turn, will alter its solubility and intermolecular interactions, including hydrogen bonding, which is a key factor in its crystal packing. Controlling the pH can therefore be a strategy to target specific polymorphic forms or to promote or inhibit crystallization.

Data Presentation

Table 1: Influence of General Crystallization Parameters on Polymorphic Outcome

ParameterConditionLikely OutcomeRationale
Cooling Rate FastKinetic Polymorph (Metastable)High supersaturation favors rapid nucleation of the form with the lowest activation energy barrier.[9][10]
SlowThermodynamic Polymorph (Stable)Allows the system to approach equilibrium, favoring the most stable crystal structure.[9][10]
Solvent High SolubilityMay lead to smaller crystals or require anti-solvent addition.High solubility means a lower yield upon cooling and may require a larger change in conditions to induce crystallization.
Low SolubilityMay lead to slow growth of larger, well-defined crystals.Lower supersaturation is generated for a given temperature change, favoring slower, more ordered growth.
Additives Structurally Similar MoleculesCan act as inhibitors for certain forms or templates for others.Competitive binding at crystal growth sites or templating effects can direct the formation of a specific polymorph.
pH Affecting Ionization StateCan alter solubility and intermolecular interactions.The charge of the molecule influences its packing in the crystal lattice.[8]

Experimental Protocols

Protocol 1: General Cooling Crystallization for Polymorph Screening

  • Dissolution: Dissolve a known amount of trimesic acid in a selected solvent at an elevated temperature to achieve a clear, saturated, or slightly undersaturated solution. Stir gently to ensure complete dissolution.

  • Cooling:

    • For Kinetic Polymorphs (Fast Cooling): Rapidly cool the solution by placing the crystallization vessel in an ice bath or a pre-cooled block.

    • For Thermodynamic Polymorphs (Slow Cooling): Allow the solution to cool slowly to room temperature by leaving it on the benchtop, or use a programmable cooling system to control the cooling rate (e.g., 1-5 °C/hour).

  • Isolation: Once crystals have formed, isolate them by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual dissolved impurities.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce a polymorphic transformation.

  • Characterization: Analyze the resulting crystals using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form.

Protocol 2: Solvent-Mediated Transformation to Obtain the Thermodynamically Stable Form

  • Slurry Preparation: Prepare a saturated solution of trimesic acid in a chosen solvent at a specific temperature. Add an excess of the metastable polymorph to create a slurry.

  • Agitation: Stir the slurry at a constant temperature for an extended period (hours to days).

  • Sampling: Periodically take small samples of the solid material.

  • Analysis: Analyze the samples by XRPD to monitor the conversion of the metastable form to the stable form.

  • Isolation: Once the transformation is complete, isolate the stable polymorph by filtration, wash with cold solvent, and dry.

Mandatory Visualization

experimental_workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_outcome Polymorphic Outcome cluster_analysis Analysis start Dissolve Trimesic Acid in Solvent at High T fast_cool Fast Cooling start->fast_cool Kinetic Control slow_cool Slow Cooling start->slow_cool Thermodynamic Control kinetic Kinetic Polymorph (Metastable) fast_cool->kinetic thermo Thermodynamic Polymorph (Stable) slow_cool->thermo analysis_k Characterization (XRPD, DSC) kinetic->analysis_k analysis_t Characterization (XRPD, DSC) thermo->analysis_t

Caption: Experimental workflow for selective crystallization of polymorphs.

logical_relationship cluster_parameters Controllable Parameters cluster_factors Influenced Factors cluster_outcome Result Solvent Solvent Choice Supersaturation Supersaturation Profile Solvent->Supersaturation Nucleation Nucleation Kinetics Solvent->Nucleation Stability Relative Polymorph Stability Solvent->Stability CoolingRate Cooling Rate CoolingRate->Supersaturation CoolingRate->Nucleation Additives Additives Additives->Nucleation Growth Crystal Growth Rate Additives->Growth pH pH pH->Supersaturation pH->Stability Polymorph Final Polymorphic Form Supersaturation->Polymorph Nucleation->Polymorph Growth->Polymorph Stability->Polymorph

Caption: Relationship between parameters and polymorphic outcome.

References

activation procedures for trimesic acid MOFs to improve porosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the activation of trimesic acid-based Metal-Organic Frameworks (MOFs). The goal of activation is to remove guest molecules from the pores of the MOF, thereby increasing porosity and surface area, which is crucial for applications such as gas storage, catalysis, and drug delivery.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of activating a trimesic acid MOF?

A1: Activation is a critical step to remove solvent molecules and unreacted starting materials trapped within the pores of the as-synthesized MOF.[4] This process is essential to make the porous structure accessible, which is a fundamental feature for most MOF applications.[2][3] Proper activation leads to a significant increase in surface area and porosity, which are key to the material's performance.[1][2]

Q2: What are the most common methods for activating trimesic acid MOFs?

A2: The most common activation methods include:

  • Solvent Exchange: Soaking the MOF in a low-boiling-point solvent to replace the high-boiling-point synthesis solvent.[5][6]

  • Thermal Activation: Heating the MOF under vacuum to remove the solvent.[1]

  • Supercritical Drying (SCD): Using supercritical CO2 to remove the solvent, which can prevent pore collapse.[6][7]

Q3: Why is my MOF's surface area lower than expected after activation?

A3: A lower-than-expected surface area can result from several factors:

  • Incomplete solvent removal: Residual solvent molecules can block the pores.

  • Framework collapse: The porous structure may not be stable enough to withstand the removal of guest molecules, leading to a collapse of the framework.[8][9]

  • Presence of unreacted starting materials: Unreacted trimesic acid or metal salts can remain in the pores.[10]

Q4: Can the choice of solvent during synthesis affect the activation process?

A4: Yes, the synthesis solvent plays a crucial role. High-boiling-point solvents like DMF can be difficult to remove and may require a solvent exchange step before thermal activation.[5] The choice of solvent can also influence the crystallinity and stability of the MOF, which in turn affects its ability to withstand activation.

Troubleshooting Guide

Problem 1: Low BET surface area after thermal activation.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete removal of high-boiling point solvent (e.g., DMF). Perform a solvent exchange with a lower boiling point solvent (e.g., ethanol (B145695), dichloromethane, chloroform) for 3-5 days before thermal activation.[5][6]The lower boiling point solvent will be more easily removed during thermal activation, leading to a higher surface area.
Framework collapse due to strong capillary forces during solvent evaporation. Use supercritical CO2 drying (SCD) instead of thermal activation. This method avoids the liquid-gas phase transition, thus preventing capillary forces that can cause pore collapse.[7]Preservation of the framework's structure and achievement of a higher, more permanent porosity.[6]
Activation temperature is too high, causing framework decomposition. Optimize the activation temperature. Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your MOF and set the activation temperature below this point.Activation without damaging the MOF structure, leading to improved porosity.
Presence of unreacted trimesic acid blocking the pores. Wash the as-synthesized MOF thoroughly with the synthesis solvent before activation to remove any unreacted ligand.[10]A purer MOF with more accessible pores, resulting in a higher surface area after activation.

Problem 2: Poor crystallinity of the MOF after activation.

Possible Cause Troubleshooting Step Expected Outcome
Framework instability in the activation solvent. If performing a solvent exchange, choose a solvent that does not cause the framework to degrade. Test the stability of the MOF in different solvents by soaking a small sample and analyzing it with Powder X-ray Diffraction (PXRD).Maintained crystallinity of the MOF after solvent exchange and subsequent activation.
Aggressive heating rate during thermal activation. Reduce the heating rate during thermal activation to allow for a more gradual removal of the solvent. A slower rate can reduce stress on the framework.Preservation of the crystalline structure during activation.

Quantitative Data on Activation Procedures

The following table summarizes the impact of different activation procedures on the Brunauer-Emmett-Teller (BET) surface area of various trimesic acid-based MOFs.

MOFSynthesis SolventActivation MethodActivation DetailsResulting BET Surface Area (m²/g)
HKUST-1DMF/EtOH/H₂OSolvent Exchange & Thermal ActivationSoaked in ethanol for 24 hours, followed by heating under vacuum.[5]> 1000
IRMOF-3DMFConventional Activation (Heat/Vacuum)Not specifiedNegligible
IRMOF-3DMFSolvent Exchange (DMF -> CHCl₃)Not specified1800[7]
IRMOF-3DMFSupercritical CO₂ Drying (SCD)Not specified2850[7]
IRMOF-16Not specifiedSolvent ExchangeNot specified470[6]
IRMOF-16Not specifiedSupercritical CO₂ Drying (SCD)Not specified1910[6]
Fe-BTCNot specifiedSolvothermal SynthesisNot specified92.4[11]
Cu-BTCNot specifiedSolvothermal SynthesisNot specified768.39[11]
Zn-BTCNot specifiedSolvothermal SynthesisNot specified502.63[11]
TMA-Cu MOFAqueousRoom Temperature Synthesis, Dried at 100°CNot specified330[12]

Experimental Protocols

Protocol 1: Solvent Exchange followed by Thermal Activation

  • Preparation: After synthesis, decant the mother liquor from the as-synthesized MOF crystals.

  • Solvent Exchange:

    • Add a low-boiling-point solvent (e.g., ethanol or dichloromethane) to immerse the MOF crystals completely.

    • Allow the crystals to soak for at least 24 hours to facilitate the exchange of the high-boiling-point synthesis solvent within the pores.[5]

    • Replace the solvent with a fresh portion every 24 hours for a total of 3-5 days to ensure complete exchange.[5]

  • Filtration: Filter the MOF crystals to remove the bulk of the exchange solvent.

  • Thermal Activation:

    • Place the solvent-exchanged MOF in a Schlenk flask or a similar vacuum-compatible vessel.

    • Heat the sample under a dynamic vacuum at a temperature below the decomposition point of the MOF (typically determined by TGA). The temperature can range from 80°C to 120°C or higher depending on the specific MOF.[1]

    • Continue heating under vacuum for several hours (e.g., overnight) until the solvent is completely removed.

  • Cooling and Storage: Allow the activated MOF to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon) for storage.

Protocol 2: Supercritical CO₂ Drying (SCD)

  • Preparation and Solvent Exchange: Follow steps 1 and 2 from Protocol 1 to exchange the synthesis solvent with a solvent that is miscible with liquid CO₂ (e.g., ethanol or acetone).

  • Loading into SCD Apparatus: Transfer the solvent-exchanged MOF into the high-pressure vessel of a supercritical dryer.

  • CO₂ Introduction: Cool the vessel (e.g., to <10°C) and introduce liquid CO₂.

  • Solvent Purging: Repeatedly pressurize the vessel with liquid CO₂ and then vent to flush out the exchange solvent. This process is typically repeated over several cycles.

  • Supercritical State: Once the exchange solvent is removed, heat the vessel above the critical temperature of CO₂ (31.1°C) and increase the pressure above its critical pressure (73.8 bar).

  • Venting: Slowly vent the supercritical CO₂ from the vessel while maintaining the temperature above the critical point. This slow depressurization prevents the formation of a liquid phase and the associated capillary forces.

  • Final Product: Once the vessel has returned to atmospheric pressure, the dry, activated MOF can be recovered.

Visualized Workflows and Logic

Activation_Workflow cluster_prep Preparation cluster_activation Activation Path cluster_result Result as_synthesized As-Synthesized MOF solvent_exchange Solvent Exchange (e.g., Ethanol) as_synthesized->solvent_exchange Replace high-boiling solvent thermal_activation Thermal Activation (Vacuum, Heat) as_synthesized->thermal_activation Direct (less common for high-boiling solvents) solvent_exchange->thermal_activation Easier solvent removal scd Supercritical Drying (scCO2) solvent_exchange->scd Prepare for scCO2 activated_mof Activated MOF (High Porosity) thermal_activation->activated_mof scd->activated_mof

Caption: General experimental workflow for MOF activation.

Troubleshooting_Logic start Low BET Surface Area? cause1 Incomplete Solvent Removal? start->cause1 cause2 Framework Collapse? start->cause2 cause3 Unreacted Ligand? start->cause3 solution1 Perform Solvent Exchange with low-boiling solvent. cause1->solution1 solution4 Optimize Activation Temperature (TGA). cause1->solution4 solution2 Use Supercritical Drying (SCD). cause2->solution2 solution3 Thoroughly wash as-synthesized MOF. cause3->solution3

Caption: Troubleshooting logic for low MOF porosity.

References

Technical Support Center: Regenerating and Recycling Trimesic Acid-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimesic acid-based catalysts, primarily focusing on Metal-Organic Frameworks (MOFs) such as Cu-BTC, MIL-100(Fe), and MIL-96(Al). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the regeneration and recycling of these valuable catalytic materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide quick answers to common issues. For more detailed procedures, please refer to the Experimental Protocols section.

Q1: My catalyst's activity has significantly decreased after the first use. What are the likely causes?

A gradual or sharp decline in catalytic activity is a common issue. The primary causes can be categorized as follows:

  • Fouling: The pores of the MOF structure can become blocked by reaction byproducts, unreacted starting materials, or coke formation (carbonaceous deposits) from the decomposition of organic molecules. This physically prevents substrate access to the active sites.

  • Poisoning: Certain functional groups or impurities in the reaction mixture can strongly bind to the active metal sites, rendering them inactive. Common poisons include sulfur and nitrogen-containing compounds.

  • Leaching: The active metal centers (e.g., copper or iron) can detach from the framework and dissolve into the reaction medium, leading to a permanent loss of active sites.[1] This is more likely to occur in harsh reaction conditions (e.g., strong acidic or basic media).

  • Framework Collapse: The crystalline structure of the MOF can degrade due to thermal stress (sintering), mechanical stress, or chemical attack, leading to a loss of porosity and surface area.[2]

Q2: How can I determine the cause of my catalyst's deactivation?

To effectively regenerate your catalyst, it's crucial to first diagnose the cause of deactivation. Here are some recommended characterization techniques:

  • Powder X-ray Diffraction (PXRD): Compare the PXRD pattern of the used catalyst with that of the fresh catalyst. A loss of peak intensity or the appearance of new peaks suggests a loss of crystallinity or a structural change.

  • Brunauer-Emmett-Teller (BET) Analysis: A significant decrease in the BET surface area and pore volume typically indicates pore blockage due to fouling or framework collapse.

  • Thermogravimetric Analysis (TGA): TGA can reveal the presence of adsorbed species or coke. A weight loss step at a temperature corresponding to the decomposition of the suspected fouling agent can confirm its presence.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify changes in the functional groups of the trimesic acid linker and detect the presence of adsorbed poisons or byproducts.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Analysis of the reaction filtrate for the presence of the catalyst's metal can confirm if leaching has occurred.

Q3: My catalyst has lost significant surface area. Can it be regenerated?

A loss of surface area is a strong indicator of either pore blockage or framework collapse.

  • If due to Pore Blockage: Yes, regeneration is often possible. Solvent washing is a common and effective method to remove adsorbed species and byproducts from the pores.

  • If due to Framework Collapse: Regeneration is unlikely. Framework collapse is generally irreversible. In this case, the focus should be on optimizing reaction conditions (e.g., temperature, pressure, solvent) to prevent this in future experiments.

Q4: I've noticed a color change in my Cu-BTC catalyst after the reaction. What does this indicate?

A color change in Cu-BTC (typically from blue to green or another color) can indicate a change in the coordination environment of the copper ions. This could be due to the adsorption of molecules from the reaction medium or a partial reduction or oxidation of the copper centers. While not always indicative of irreversible deactivation, it warrants further investigation using spectroscopic techniques like UV-Vis or XPS to understand the nature of the change.

Q5: What is the best way to remove the catalyst from the reaction mixture for recycling?

For heterogeneous catalysts like MOFs, separation is typically straightforward:

  • Centrifugation: This is a highly effective method for separating the solid catalyst from the liquid reaction mixture.

  • Filtration: Simple filtration can also be used, though care should be taken to avoid clogging the filter paper with fine catalyst particles.

After separation, the catalyst should be washed thoroughly before regeneration or reuse.[3]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Gradual decrease in conversion over several cycles. Fouling by reaction byproducts or coke formation.1. Diagnose: Perform TGA to confirm the presence of deposits. Analyze BET surface area to check for pore blockage. 2. Regenerate: Use solvent washing with an appropriate solvent (e.g., ethanol, DMF) to remove soluble byproducts. For coke removal, controlled thermal treatment in an inert or oxidizing atmosphere may be necessary.
Sharp drop in activity, even in the first cycle. Catalyst poisoning.1. Diagnose: Analyze the feedstock for potential poisons. Use FTIR to identify adsorbed species on the catalyst surface. 2. Regenerate: Attempt solvent washing to remove the poison. In some cases, a mild chemical treatment may be required, but this risks damaging the MOF structure.
Loss of product selectivity. Partial deactivation of specific active sites or structural changes.1. Diagnose: Use PXRD to check for changes in crystallinity. 2. Regenerate: Attempt a mild regeneration protocol (e.g., low-temperature solvent washing) to see if selectivity can be restored. If not, catalyst replacement may be necessary.
Difficulty in separating the catalyst after reaction. Catalyst particle agglomeration or degradation into smaller particles.1. Diagnose: Use Scanning Electron Microscopy (SEM) to examine the particle size and morphology of the used catalyst. 2. Optimize: Adjust stirring speed or consider using a different solvent to minimize mechanical stress on the catalyst particles.
Inconsistent performance of the recycled catalyst. Incomplete removal of deactivating species during regeneration.1. Optimize Regeneration: Increase the washing time or try a different solvent. For thermal regeneration, ensure the temperature and atmosphere are appropriate for complete removal of contaminants without damaging the catalyst. 2. Characterize: Thoroughly characterize the regenerated catalyst (BET, PXRD) to ensure its properties are restored before reuse.

Quantitative Data on Catalyst Performance and Regeneration

The following tables summarize key performance indicators for fresh and recycled trimesic acid-based catalysts based on available literature.

Table 1: Physicochemical Properties of Fresh Trimesic Acid-Based Catalysts

CatalystMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
Cu-BTC (MOF-199) Copper700 - 1223[4][5]~0.74[4]~290 - 300[6]
MIL-100(Fe) Iron1650 - 1917[4][7]0.74 - 1.1[4][8]~330[4]
MIL-96(Al) Aluminum~1814[7]Not specifiedNot specified
Zn-BTC Zinc~502.63[5]~0.66[5]Not specified
La-TMA MOF Lanthanum~34.5[9]~0.36[9]~400[9]

Table 2: Performance of Recycled Trimesic Acid-Based Catalysts

CatalystReactionNumber of CyclesPerformance Metric% of Initial Activity Retained
Cu-BTC Aerobic oxidative synthesis of imines5Product YieldConsistent activity reported[10]
MIL-100(Fe) Acetalization of benzaldehyde5Product YieldMaintained initial activity
MIL-100(Fe) Conversion of fructose (B13574) to lactic acid4Product YieldSlight decrease observed[4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the regeneration and recycling of trimesic acid-based catalysts.

Protocol 1: Catalyst Recovery and Solvent Washing

Objective: To recover the catalyst from the reaction mixture and remove adsorbed impurities and byproducts from its pores.

Materials:

  • Used catalyst in reaction solvent

  • Appropriate washing solvent (e.g., ethanol, methanol, DMF, acetone)[11]

  • Centrifuge and centrifuge tubes

  • Beakers

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Transfer the reaction mixture containing the catalyst to centrifuge tubes.

  • Centrifuge the mixture at a sufficient speed and duration to pellet the solid catalyst (e.g., 8000 rpm for 10 minutes).

  • Carefully decant the supernatant liquid.

  • Add the fresh washing solvent to the centrifuge tube, resuspend the catalyst pellet by vortexing or gentle sonication.

  • Repeat the centrifugation and decantation steps (steps 2-3).

  • Repeat the washing process (steps 4-5) for a total of 3-5 cycles to ensure complete removal of impurities.

  • After the final wash, dry the catalyst under vacuum at a mild temperature (e.g., 80-120 °C) to remove the washing solvent. The specific temperature and duration will depend on the thermal stability of the MOF.

  • Store the regenerated catalyst in a desiccator until further use.

Protocol 2: Thermal Regeneration

Objective: To remove strongly adsorbed species, such as coke, from the catalyst surface through controlled heating.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature and atmosphere control

  • Quartz tube

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Place a known amount of the deactivated catalyst in a quartz tube within the tube furnace.

  • Purge the system with an inert gas for at least 30 minutes to remove any air.

  • Heat the catalyst to the desired regeneration temperature under a continuous flow of the inert gas. The temperature should be below the decomposition temperature of the MOF (refer to TGA data). A typical temperature ramp rate is 5-10 °C/min.

  • Hold the catalyst at the regeneration temperature for a specified period (e.g., 2-4 hours).

  • Cool the catalyst down to room temperature under the inert gas flow.

  • Once cooled, the regenerated catalyst can be carefully removed and stored in a desiccator.

Caution: Thermal regeneration should be performed with care, as excessive temperatures can lead to irreversible sintering and framework collapse.[2]

Protocol 3: Characterization of Regenerated Catalysts

Objective: To assess the effectiveness of the regeneration process by comparing the properties of the regenerated catalyst to the fresh catalyst.

Methodologies:

  • BET Surface Area Analysis:

    • Degas the catalyst sample under vacuum at a specific temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture or solvent.

    • Perform nitrogen physisorption measurements at 77 K.

    • Calculate the BET surface area and pore volume from the adsorption isotherm.

  • Powder X-ray Diffraction (PXRD):

    • Grind a small amount of the catalyst into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern over a relevant 2θ range.

    • Compare the peak positions and intensities with the pattern of the fresh catalyst.

  • Catalytic Activity Testing:

    • Perform the catalytic reaction under the same conditions as used for the fresh catalyst.

    • Analyze the reaction products to determine the conversion and selectivity.

    • Calculate the percentage of initial activity retained by the regenerated catalyst.

Visualizations

Catalyst Deactivation and Regeneration Workflow

This diagram illustrates the typical lifecycle of a trimesic acid-based catalyst, from its active state through deactivation and subsequent regeneration.

Deactivation_Regeneration_Workflow Active Active Catalyst (High Surface Area, Crystalline) Reaction Catalytic Reaction Active->Reaction Use in Reaction Deactivated Deactivated Catalyst (Reduced Activity) Characterization Characterization (PXRD, BET, TGA, FTIR) Deactivated->Characterization Diagnose Cause Regenerated Regenerated Catalyst Regenerated->Characterization Verify Restoration Regenerated->Reaction Recycle Characterization->Active Successful Regeneration Regeneration Regeneration (Solvent Washing, Thermal Treatment) Characterization->Regeneration Select Method Reaction->Deactivated Deactivation (Fouling, Poisoning, Leaching, Collapse) Regeneration->Regenerated Deactivation_Mechanisms cluster_causes Deactivation Mechanisms cluster_effects Primary Effects Fouling Fouling (Coke, Byproducts) Pore_Blockage Pore Blockage Fouling->Pore_Blockage Poisoning Poisoning (e.g., Sulfur) Active_Site_Inactivation Active Site Inactivation Poisoning->Active_Site_Inactivation Leaching Leaching (Metal Loss) Loss_of_Active_Sites Loss of Active Sites Leaching->Loss_of_Active_Sites Sintering Sintering/Collapse (Thermal/Chemical Stress) Loss_of_Surface_Area Loss of Surface Area & Crystallinity Sintering->Loss_of_Surface_Area

References

Validation & Comparative

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Trimesic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures and analytical protocols for three prominent trimesic acid-based Metal-Organic Frameworks (MOFs): HKUST-1, MIL-100(Fe), and a trimesic acid functionalized UiO-67. The information presented is supported by experimental data sourced from peer-reviewed literature to aid in the selection and characterization of these advanced materials.

This guide delves into the structural nuances of these MOFs as determined by single-crystal X-ray diffraction (SC-XRD), a pivotal technique for elucidating their three-dimensional frameworks at an atomic level. Understanding these crystal structures is paramount for predicting and tailoring their properties for applications ranging from gas storage and separation to catalysis and drug delivery.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for HKUST-1, MIL-100(Fe), and a representative trimesic acid-based UiO-67 (UiO-67-btc), providing a clear and quantitative comparison of their fundamental structural properties.

ParameterHKUST-1MIL-100(Fe)UiO-67-btc
Chemical Formula C18H6Cu3O12C18H6FeO9C24H10O12Zr
Crystal System CubicCubicCubic
Space Group Fm-3mFd-3mFm-3m
Unit Cell Length a (Å) 26.34373.0726.79
Unit Cell Length b (Å) 26.34373.0726.79
Unit Cell Length c (Å) 26.34373.0726.79
Unit Cell Angles (α, β, γ) 90°, 90°, 90°90°, 90°, 90°90°, 90°, 90°
Unit Cell Volume (ų) 18283.4389145.919234.6

Experimental Protocols

Detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of each MOF are outlined below. These protocols are based on established literature procedures and are intended to provide a practical guide for researchers.

Synthesis of Single Crystals

HKUST-1: Single crystals of HKUST-1 are typically synthesized via a solvothermal method. In a representative procedure, a solution of copper(II) nitrate (B79036) trihydrate in deionized water is mixed with a solution of 1,3,5-benzenetricarboxylic acid (H₃BTC) in a solvent mixture of ethanol (B145695) and N,N-dimethylformamide (DMF). The resulting mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 12-24 hours). Slow cooling of the autoclave to room temperature promotes the formation of well-defined octahedral single crystals.

MIL-100(Fe): The synthesis of single crystals of MIL-100(Fe) often involves a hydrothermal reaction. Iron(III) chloride hexahydrate and this compound are dissolved in deionized water, sometimes with the addition of a mineralizer such as hydrofluoric acid (HF) to promote crystallization. The mixture is sealed in a Teflon-lined autoclave and heated to approximately 150-160 °C for several days. After cooling, the resulting orange crystals are collected and purified.

UiO-67-btc: Single crystals of UiO-67 functionalized with trimesic acid (or its derivatives) are also prepared using a solvothermal approach. Zirconium(IV) chloride and the trimesic acid-based linker are dissolved in a high-boiling point solvent like DMF, often with the addition of a modulator such as benzoic acid or hydrochloric acid to control crystal growth and size. The solution is heated in an autoclave at a temperature typically ranging from 80 to 120 °C for 24 to 72 hours. The resulting colorless crystals are then harvested.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for the single-crystal X-ray diffraction analysis of these MOFs. Specific instrumental parameters may vary.

  • Crystal Mounting: A suitable single crystal of the MOF is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and potential solvent loss. The diffractometer is equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) or, for very small crystals, synchrotron radiation is employed. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR2014. The initial structural model is then refined against the experimental data using a least-squares minimization procedure in programs such as SHELXL or Olex2. This refinement process involves adjusting atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Disordered solvent molecules within the pores are often modeled using specialized routines.

Visualizing the Process and Structures

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis MOF Single Crystal Synthesis cluster_xrd Single-Crystal XRD Analysis Metal_Salt Metal Salt Precursor Mixing Mixing & Solvation Metal_Salt->Mixing Trimesic_Acid Trimesic Acid Linker Trimesic_Acid->Mixing Solvent Solvent/Modulator Solvent->Mixing Autoclave Solvothermal/Hydrothermal Reaction in Autoclave Mixing->Autoclave Crystals Single Crystals Autoclave->Crystals Mounting Crystal Mounting Crystals->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Processing Data Processing (Indexing, Integration) Data_Collection->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF

General workflow for the synthesis and single-crystal X-ray diffraction analysis of trimesic acid MOFs.

structural_comparison HKUST1 HKUST-1 Metal: Cu SBU: Paddlewheel Topology: tbo MIL100 MIL-100(Fe) Metal: Fe SBU: Trimer Topology: mtn UiO67 UiO-67-btc Metal: Zr SBU: Hexanuclear Cluster Topology: fcu

A high-level comparison of the key structural features of the three trimesic acid MOFs.

A Comprehensive Guide to Validating the Purity of Synthesized 1,3,5-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical methods for validating the purity of 1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a common building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceuticals.[1][2] We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation technique.

Common Synthesis Routes and Potential Impurities

The purity of this compound is largely dependent on the synthetic route employed. A prevalent method is the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) using oxidizing agents like nitric acid or potassium permanganate.[1][3][4] Another approach involves the liquid-phase air oxidation of mesitylene.[5][6][7]

Potential impurities arising from these synthetic methods may include:

  • Partially oxidized intermediates: Such as 3,5-dimethylbenzoic acid.

  • Isomeric impurities: Including 1,2,4-benzenetricarboxylic acid (trimellitic acid) if the starting material contains isomeric xylenes.[8]

  • Residual starting materials: Unreacted mesitylene.

  • Residual solvents: Acetic acid is a common solvent in the oxidation process.[6]

  • Inorganic salts: Resulting from the workup process.

Comparison of Purity Validation Methods

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the required level of accuracy, the nature of the expected impurities, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary phase and a mobile phase.[9][10][11]High resolution and sensitivity for separating and quantifying impurities.[9][12] Well-established methods are available.[13][14]Can be costly and complex to develop new methods.[12] Requires a chromophore for UV detection.Quantifying known and unknown organic impurities. Ideal for routine quality control.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[15]Highly accurate and precise for absolute quantification without the need for a specific analyte reference standard. Can identify and quantify impurities simultaneously if their signals are resolved.Lower sensitivity compared to HPLC.[15] May require specialized knowledge for method development and validation.Determining the absolute purity of the main component and quantifying NMR-active impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[16]Extremely sensitive for detecting trace impurities. Provides molecular weight information, aiding in the identification of unknown impurities.[16] Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[17]May not be suitable for quantitative analysis without appropriate standards. Complex mixtures can lead to ion suppression.Identification of unknown impurities and confirmation of molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular "fingerprint" based on the vibrational frequencies of functional groups.[18]Rapid and non-destructive. Excellent for confirming the presence of key functional groups and for a quick identity check.[19][20]Generally not a quantitative technique. May not be sensitive to small amounts of impurities unless their IR signals are distinct from the main component.Rapid identity confirmation and detection of functional group impurities.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point. Impurities typically depress and broaden the melting point range.[21]Simple, inexpensive, and rapid technique for a preliminary assessment of purity.Not specific, as different compounds can have similar melting points. Insensitive to small amounts of impurities.A preliminary check for the presence of significant impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.

a. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

b. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[13]

  • This compound reference standard.

c. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[22]

d. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation. A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.[22]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[8]

e. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, use an external standard method with a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes a method for determining the absolute purity of this compound using an internal standard.

a. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

b. Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard of known purity (e.g., dimethyl sulfone, maleic acid). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[23]

c. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the deuterated solvent to dissolve both the sample and the internal standard completely.

d. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Use a 90° pulse angle.

e. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signal of this compound (singlet for the aromatic protons) and a signal from the internal standard.

  • Calculate the purity using the following equation:

Mass Spectrometry (MS)

This protocol provides a general procedure for the analysis of this compound by mass spectrometry, often coupled with a chromatographic inlet.

a. Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI).

  • May be coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS) after derivatization.

b. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of approximately 10-100 µg/mL.

c. Mass Spectrometric Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻. The expected m/z for this compound is 209.01.

  • For impurity profiling, acquire data over a wider mass range.

d. Data Analysis:

  • Identify the molecular ion peak of this compound.

  • Search for other peaks in the spectrum that may correspond to potential impurities. The mass of these ions can provide clues to their identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of solid this compound using the KBr pellet method.

a. Instrumentation:

  • FT-IR spectrometer.

b. Reagents:

  • Potassium bromide (KBr), IR grade.

c. Sample Preparation:

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. [24]* Press the powder into a thin, transparent pellet using a hydraulic press.

d. Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. [18] e. Data Interpretation:

  • Confirm the presence of characteristic absorption bands for this compound:

    • Broad O-H stretch (from carboxylic acid dimer): ~3300-2500 cm⁻¹

    • C=O stretch (from carboxylic acid): ~1720-1680 cm⁻¹ [19] * C=C stretch (aromatic ring): ~1600-1450 cm⁻¹

  • The absence of significant unexpected peaks suggests a high purity.

Melting Point Analysis

This protocol details the determination of the melting point of this compound.

a. Instrumentation:

  • Melting point apparatus.

b. Sample Preparation:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

c. Measurement:

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute. [21]* Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range. The literature melting point of this compound is approximately 380 °C. [3][25] d. Interpretation:

  • A sharp melting point range (e.g., 1-2 °C) close to the literature value indicates high purity.

  • A broad or depressed melting point range suggests the presence of impurities. [21]

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative & Qualitative Analysis cluster_confirmation Structural Confirmation cluster_result Final Assessment synthesis Synthesized this compound prelim_check Preliminary Purity Check (TLC, Melting Point) synthesis->prelim_check hplc HPLC Analysis (Purity & Impurity Profile) prelim_check->hplc Proceed if promising impure_product Impure Product (Requires Further Purification) prelim_check->impure_product Stop if highly impure qnmr qNMR Analysis (Absolute Purity) hplc->qnmr For absolute purity ms Mass Spectrometry (Impurity Identification) hplc->ms For unknown impurity ID ftir FT-IR Spectroscopy (Functional Group Confirmation) hplc->ftir Structural confirmation pure_product Pure Product (Meets Specifications) hplc->pure_product If impurities are below threshold hplc->impure_product If impurities exceed threshold qnmr->pure_product ms->pure_product ftir->pure_product

Caption: Workflow for validating the purity of synthesized this compound.

Technique_Selection_Flowchart decision decision result result start Start: Purity Validation Needed q1 Need absolute purity value? start->q1 q2 Need to separate and quantify impurities? q1->q2 No r_qnmr Use qNMR q1->r_qnmr Yes q3 Need to identify unknown impurities? q2->q3 No r_hplc Use HPLC q2->r_hplc Yes q4 Quick identity check? q3->q4 No r_ms Use Mass Spectrometry q3->r_ms Yes r_ftir Use FT-IR q4->r_ftir Yes r_mp Use Melting Point q4->r_mp No

Caption: Decision flowchart for selecting a purity validation technique.

References

A Comparative Guide to Hydrothermal and Solvothermal Synthesis of Trimesate MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for Metal-Organic Frameworks (MOFs) is critical to achieving desired material properties. This guide provides an objective comparison of hydrothermal and solvothermal methods for the synthesis of trimesate-based MOFs, supported by experimental data and detailed protocols.

The synthesis of trimesate-based MOFs, such as the widely studied HKUST-1, MIL-96, MIL-100, and MIL-101, is predominantly achieved through two common methods: hydrothermal and solvothermal synthesis. Both techniques involve the crystallization of MOFs from a solution containing a metal salt and the trimesic acid linker (benzene-1,3,5-tricarboxylic acid, H₃BTC) in a sealed vessel under elevated temperature and pressure. The primary distinction lies in the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous organic solvents.[1][2] This choice of solvent significantly influences reaction conditions, crystal morphology, and the final properties of the MOF.[3]

Performance Comparison: Hydrothermal vs. Solvothermal Synthesis

The selection between hydrothermal and solvothermal synthesis depends on the target MOF and the desired characteristics. Hydrothermal synthesis is often considered a more environmentally friendly and cost-effective approach due to the use of water as a solvent.[1] However, the low solubility of organic linkers in water can be a limitation.[3] Solvothermal synthesis, on the other hand, offers greater versatility through the use of various organic solvents like N,N-dimethylformamide (DMF), ethanol (B145695), or methanol, which can enhance the solubility of precursors and influence the resulting MOF structure.[3][4][5]

The choice of method and specific parameters such as temperature, reaction time, and modulator presence directly impacts key material properties including crystal size, surface area, and yield. For instance, in the synthesis of MIL-101(Cr), a mixed-solvent solvothermal method using DMF and water has been shown to produce high yields (83.3%) and a large BET specific surface area (2453 m²/g) at a lower temperature (140 °C) compared to conventional hydrothermal methods.[6][7][8]

Quantitative Data Summary

The following table summarizes key experimental parameters and resulting properties for the synthesis of various trimesate MOFs using both hydrothermal and solvothermal methods, based on reported literature.

MOFSynthesis MethodMetal SourceSolventTemperature (°C)Time (h)Yield (%)BET Surface Area (m²/g)Particle Size
HKUST-1 SolvothermalCopper(II) Nitrate (B79036)Ethanol/DMF/Water10010-101016.4-17.9 µm
MIL-96(Al) HydrothermalAluminum SaltWater140-22024-48---
MIL-100(Fe) HydrothermalIron(III) ChlorideWater15012High--
MIL-101(Cr) HydrothermalChromium(III) NitrateWater2208---
MIL-101(Cr) Mixed-SolvothermalChromium(III) NitrateDMF/Water140-83.32453~200 nm

Note: '-' indicates data not specified in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for the synthesis of MIL-100(Fe) via hydrothermal and HKUST-1 via solvothermal methods.

Hydrothermal Synthesis of MIL-100(Fe)

This protocol is adapted from a reported HF-free synthesis method.[9]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Trimesic acid (H₃BTC)

  • Nitric acid (HNO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a reaction mixture with a molar ratio of Fe:BTC:HNO₃:H₂O of 1:0.67:0.6:166.

  • Combine all reactants in a beaker and stir until a homogeneous mixture is obtained.

  • Transfer the mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 150 °C for 12 hours.

  • After cooling to room temperature, collect the solid product by filtration or centrifugation.

  • Wash the product several times with distilled water.

  • Purify the MIL-100(Fe) solid by soaking it in water at 80 °C for 1 hour, followed by soaking in ethanol at 60 °C for 3 hours.

  • Dry the purified product in an oven at 60 °C.

  • Activate the material by heating under vacuum at 120 °C for 2 hours.

Solvothermal Synthesis of HKUST-1

This protocol is a typical solvothermal synthesis for HKUST-1.[10]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Trimesic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)

  • Acetic acid (optional, as a modulator)

Procedure:

  • Dissolve 1.39 g of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.

  • In a separate container, dissolve 0.67 g of H₃BTC in a 20 mL mixture of ethanol and DMF (1:1 volume ratio).

  • Combine the two solutions in a vial or a Teflon-lined autoclave.

  • If using, add the desired amount of CTAB and acetic acid to the reaction mixture.

  • Seal the reaction vessel and place it in an oven at 100 °C for 10 hours.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the light blue colored powder by filtration.

  • Wash the product with a mixture of ethanol and DMF to remove unreacted precursors.

  • Dry the final product under vacuum.

Visualization of Synthesis Pathways

To illustrate the logical flow and key differences between the two synthesis methods, the following diagrams are provided.

Hydrothermal_vs_Solvothermal cluster_hydrothermal Hydrothermal Synthesis cluster_solvothermal Solvothermal Synthesis H_Start Precursors: Metal Salt + Trimesic Acid H_Mix Mixing H_Start->H_Mix H_Solvent Solvent: Water H_Solvent->H_Mix H_Reaction Reaction in Autoclave (High T & P) H_Mix->H_Reaction H_Product Trimesate MOF (Aqueous Suspension) H_Reaction->H_Product H_Purification Washing & Drying H_Product->H_Purification H_Final Final MOF Product H_Purification->H_Final S_Start Precursors: Metal Salt + Trimesic Acid S_Mix Mixing S_Start->S_Mix S_Solvent Solvent: Organic (e.g., DMF, EtOH) S_Solvent->S_Mix S_Reaction Reaction in Autoclave (High T & P) S_Mix->S_Reaction S_Product Trimesate MOF (Solvent Suspension) S_Reaction->S_Product S_Purification Washing & Drying S_Product->S_Purification S_Final Final MOF Product S_Purification->S_Final

Caption: Comparative workflow of hydrothermal and solvothermal synthesis of trimesate MOFs.

Conclusion

Both hydrothermal and solvothermal methods are effective for the synthesis of trimesate-based MOFs. The choice between them is dictated by factors such as the desired MOF characteristics, environmental considerations, and cost. Hydrothermal synthesis offers a greener route, while solvothermal synthesis provides greater control over the final product's properties through solvent selection. The provided data and protocols serve as a valuable resource for researchers in designing and optimizing their MOF synthesis strategies.

References

performance comparison of trimesic acid and terephthalic acid as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant of the final properties and performance of a Metal-Organic Framework (MOF). This guide provides a comprehensive comparison of two commonly used linkers: trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC) and terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC). By examining their impact on key performance metrics, supported by experimental data, this document aims to inform the rational design of MOFs for specific applications.

The fundamental difference between trimesic acid and terephthalic acid lies in their geometry and connectivity. Trimesic acid is a trigonal linker with three carboxylate groups, promoting the formation of highly connected and often porous three-dimensional frameworks. In contrast, terephthalic acid is a linear dicarboxylate linker, which typically leads to frameworks with different topologies and pore structures. This structural divergence has a profound impact on the resulting MOF's surface area, pore size, stability, and gas adsorption characteristics.

Performance Comparison: Trimesic Acid vs. Terephthalic Acid MOFs

The selection of either trimesic acid or terephthalic acid as a linker directly influences the physicochemical properties of the resulting MOF. Below is a summary of key performance indicators based on experimental data from studies that have compared MOFs synthesized with these linkers under similar conditions.

Performance MetricTrimesic Acid (TMA) LinkerTerephthalic Acid (TPA) LinkerKey Observations & Nuances
BET Surface Area Can achieve very high surface areas (e.g., HKUST-1: ~1800 m²/g). However, values can vary significantly based on the metal center and synthesis conditions. For instance, a Cu-TMA MOF was reported with a BET surface area of 330 m²/g in one study and 850 m²/g in another.[1]Can also lead to high surface areas, with MOF-5 being a prime example (ranging from 260 to 4400 m²/g).[2]Direct comparison is challenging due to the different framework topologies. The higher connectivity of trimesic acid can lead to highly porous structures. However, the linear nature of terephthalic acid in MOFs like MOF-5 can also result in exceptionally high porosity.
Pore Size The trigonal nature of the linker often results in the formation of interconnected cages and channels of varying sizes. For example, HKUST-1 possesses a hierarchical pore system with both micropores and mesopores.The linear geometry of terephthalic acid can lead to more uniform, well-defined pore structures. For example, MOF-5 has a cubic framework with large, uniform pores. The pore size can be systematically tuned by using longer or shorter dicarboxylate linkers.[3]The choice of linker provides a direct route to controlling the pore architecture. Trimesic acid is often associated with more complex pore networks, while terephthalic acid can be used to generate more regular and tunable pore systems.
Thermal Stability MOFs derived from trimesic acid, such as HKUST-1, generally exhibit good thermal stability, often stable up to 300-350 °C. The decomposition of the organic ligand in some trimesate-based MOFs has been observed to begin around 360 °C.Terephthalate-based MOFs can also be highly thermally stable. For example, some Cu-, Fe-, and Cr-based MOFs with terephthalic acid have shown high melting points exceeding 360 °C.[4] MOF-5 is known to be stable up to around 400 °C.[5]Both linkers can produce thermally robust MOFs. The ultimate thermal stability is highly dependent on the strength of the metal-carboxylate bond, which is influenced by the choice of the metal center.
Chemical Stability The stability of trimesate-based MOFs in the presence of water and other solvents can vary. HKUST-1, for example, is known to be sensitive to water.The chemical stability of terephthalate-based MOFs is also highly variable. MOF-5 is notoriously moisture-sensitive, while others, like the UiO series, are known for their exceptional chemical stability.[5]Linker choice is just one factor influencing chemical stability; the nature of the metal-oxo cluster is often the dominant factor.
Photostability A comparative study on Mn, Co, and Ni-based MOFs showed that trimesate-based MOFs were generally less photostable than their terephthalate-based counterparts.[6][7]The same study concluded that terephthalate-based MOFs exhibited greater photostability under UV irradiation.[6][7]For applications involving light exposure, such as photocatalysis, terephthalic acid may be a more suitable linker choice.
Gas Adsorption The porous nature of trimesate-based MOFs makes them effective for gas storage and separation. The specific adsorption capacity depends on the pore size, surface area, and the presence of open metal sites.Terephthalate-based MOFs are also excellent candidates for gas adsorption. The tunable pore size of isoreticular series based on terephthalic acid allows for the optimization of adsorption for specific gas molecules.The choice between the two linkers for gas adsorption applications will depend on the target gas molecules and the desired selectivity. The different pore geometries and surface chemistries resulting from the two linkers will influence the adsorption behavior.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative experimental protocols for the synthesis of well-known MOFs using trimesic acid and terephthalic acid, as well as general procedures for key characterization techniques.

Synthesis of HKUST-1 (Trimesic Acid Linker)

Solvothermal Synthesis:

  • Precursor Solution Preparation: Two separate solutions are prepared. In one, copper(II) nitrate (B79036) trihydrate is dissolved in deionized water. In the other, trimesic acid is dissolved in a 1:1 mixture of ethanol (B145695) and deionized water.

  • Mixing: The two solutions are mixed together in a Teflon-lined autoclave.

  • Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Product Isolation and Washing: After cooling to room temperature, the resulting blue crystals are collected by filtration. The product is then washed sequentially with deionized water and ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: The washed product is dried under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Synthesis of MOF-5 (Terephthalic Acid Linker)

Solvothermal Synthesis:

  • Precursor Solution Preparation: Zinc nitrate hexahydrate and terephthalic acid are dissolved in N,N-dimethylformamide (DMF).

  • Reaction: The solution is placed in a sealed Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 105 °C) for a set duration (e.g., 24 hours).

  • Product Isolation and Washing: After cooling, the colorless cubic crystals of MOF-5 are collected by filtration. The product is washed thoroughly with fresh DMF to remove any unreacted precursors.

  • Solvent Exchange and Activation: To remove the high-boiling point DMF from the pores, the as-synthesized MOF-5 is soaked in a more volatile solvent, such as chloroform (B151607) or acetone, for several days, with the solvent being replaced periodically. Finally, the solvent-exchanged material is activated by heating under vacuum to yield the porous framework.

Characterization Techniques
  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: This technique measures the specific surface area of a material by nitrogen physisorption at 77 K. The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed molecules. Then, the amount of nitrogen gas adsorbed onto the surface of the material is measured at various relative pressures. The BET equation is then applied to the adsorption data to calculate the specific surface area.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF. A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature. The temperature at which significant weight loss occurs corresponds to the decomposition of the organic linker and the collapse of the MOF structure.

Logical Workflow for Linker Selection

The choice between trimesic acid and terephthalic acid for a specific application depends on the desired properties of the final MOF. The following diagram illustrates a decision-making workflow for linker selection.

G start Define Target MOF Properties pore_size Desired Pore Architecture? start->pore_size stability High Stability Required? start->stability application Specific Application? start->application tma1 Trimesic Acid (Complex Pore Network) pore_size->tma1 Complex/Hierarchical tpa1 Terephthalic Acid (Uniform, Tunable Pores) pore_size->tpa1 Uniform/Tunable thermal_stability Thermal Stability stability->thermal_stability chemical_stability Chemical Stability stability->chemical_stability photostability Photostability stability->photostability gas_storage Gas Storage/Separation application->gas_storage catalysis Catalysis application->catalysis photocatalysis Photocatalysis application->photocatalysis tpa2 Terephthalic Acid (Potentially Higher) photostability->tpa2 tma2 Trimesic Acid tma3 Trimesic Acid (High Connectivity) gas_storage->tma3 tpa3 Terephthalic Acid (Tunable Apertures) gas_storage->tpa3 tpa4 Terephthalic Acid (Higher Photostability) photocatalysis->tpa4

Caption: A decision-making workflow for selecting between trimesic acid and terephthalic acid as MOF linkers based on desired properties and applications.

Conclusion

Both trimesic acid and terephthalic acid are versatile and powerful building blocks for the construction of a wide range of Metal-Organic Frameworks. The choice between the trigonal trimesic acid and the linear terephthalic acid has a significant impact on the resulting MOF's topology, porosity, and stability. While trimesic acid often leads to highly connected frameworks with complex pore structures, terephthalic acid allows for the systematic tuning of pore size in isoreticular frameworks. For applications requiring high photostability, terephthalic acid may be the preferred choice. Ultimately, the optimal linker selection will be dictated by the specific requirements of the target application, and a thorough understanding of the structure-property relationships guided by the comparative data presented here is essential for the rational design of functional MOF materials.

References

evaluating the gas adsorption capacity of different trimesic acid-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Gas Adsorption Capacities of Trimesic Acid-Based MOFs: HKUST-1, MIL-100(Fe), and MOF-177

For researchers and scientists in materials science and drug development, the selection of an appropriate porous material is critical for applications ranging from gas storage and separation to catalysis and drug delivery. Trimesic acid-based metal-organic frameworks (MOFs) are a prominent class of materials renowned for their high porosity and tunable structures. This guide provides an objective comparison of the gas adsorption performance of three widely studied trimesic acid-based MOFs: HKUST-1 (Cu-BTC), MIL-100(Fe), and MOF-177.

Performance Overview

The gas adsorption capacity of a MOF is intrinsically linked to its structural properties, such as surface area, pore volume, and the nature of its metal centers. HKUST-1, with its copper paddlewheel secondary building units, offers a balance of good porosity and accessible metal sites. MIL-100(Fe) is characterized by a hierarchical pore system with large mesoporous cages, making it suitable for the adsorption of larger molecules. MOF-177 is distinguished by its exceptionally high surface area, one of the highest reported for any porous material, which translates to remarkable gas storage capacities, particularly for hydrogen.

Data Presentation

The following table summarizes the key structural properties and quantitative gas adsorption data for HKUST-1, MIL-100(Fe), and MOF-177. The data presented are representative values collated from various studies to facilitate a direct comparison under similar conditions.

PropertyHKUST-1 (Cu-BTC)MIL-100(Fe)MOF-177
Structural Properties
BET Surface Area (m²/g)1500 - 1800[1][2]1456 - 1900[3][4]4500 - 4898[5][6]
Pore Volume (cm³/g)~0.78[2]~1.25[3]~1.80[7]
Gas Adsorption Capacities
CO₂ Adsorption
Capacity at ~298 K, 1 bar (mmol/g)~2.5 - 4.16[8][9]~1.1 - 1.91[10][11]~0.27 - 0.77[12][13]
CH₄ Adsorption
Capacity at ~298 K, 1 bar (mmol/g)~0.89[14]Data not readily available at 1 bar~0.6[15]
H₂ Adsorption
Capacity at 77 K, 1 bar (wt %)~2.27[16]~1.2[7]~1.22 - 1.5[17][18]

Experimental Protocols

Detailed methodologies for the synthesis, activation, and gas adsorption measurements are crucial for reproducing and building upon existing research.

Synthesis Protocols

1. Solvothermal Synthesis of HKUST-1 (Cu-BTC)

This method involves the reaction of a copper salt with trimesic acid in a mixed solvent system under elevated temperature and pressure.

  • Precursors:

    • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

    • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Solvent: A 1:1:1 mixture of ethanol (B145695), N,N-dimethylformamide (DMF), and deionized water[19].

  • Procedure:

    • Dissolve 1.39 g of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.

    • Dissolve 0.67 g of H₃BTC in a mixture of 10 mL of ethanol and 10 mL of DMF.

    • Mix the two solutions and stir for 15 minutes.

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 100 °C for 10 hours[19].

    • After cooling to room temperature, the blue crystalline product is collected by filtration.

    • Wash the product with a DMF/ethanol mixture and then with ethanol to remove unreacted precursors and solvent.

    • Dry the purified product under vacuum.

2. Hydrothermal Synthesis of MIL-100(Fe)

This procedure describes a fluoride-free hydrothermal synthesis of MIL-100(Fe).

  • Precursors:

    • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

    • This compound (H₃BTC)

  • Solvent: Deionized water.

  • Procedure:

    • Dissolve 9 mmol of iron nitrate in deionized water[3].

    • Add 6 mmol of H₃BTC to the solution[3].

    • Stir the mixture for 1 hour at room temperature.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 150 °C for a specified time (e.g., 12 hours to 2 weeks)[10][20].

    • After cooling, the orange powder is collected by centrifugation or filtration.

    • Wash the product with deionized water and then with ethanol at 70 °C for 3 hours[20].

    • Dry the final product at 80 °C overnight[20].

3. Solvothermal Synthesis of MOF-177

MOF-177 is typically synthesized using a zinc salt and a derivative of trimesic acid in a high-boiling point solvent.

  • Precursors:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • 1,3,5-Benzenetribenzoic acid (H₃BTB)

  • Solvent: N,N-diethylformamide (DEF).

  • Procedure:

    • Dissolve H₃BTB and Zn(NO₃)₂·6H₂O in DEF in a glass vial. A typical molar ratio is approximately 1:8 (acid to zinc salt)[21].

    • Seal the vial and heat it in an oven at 100-120 °C for 24-48 hours.

    • After the reaction, colorless crystals of MOF-177 will have formed.

    • Decant the mother liquor and wash the crystals with fresh DEF and then with a volatile solvent like chloroform (B151607) or methanol (B129727) to exchange the high-boiling point solvent.

    • Activate the sample to remove the solvent from the pores.

Activation Protocol for Gas Adsorption

Activation is a critical step to ensure that the pores of the MOF are accessible for gas adsorption.

  • Solvent Exchange: After synthesis, the MOF is typically immersed in a volatile solvent with a low surface tension, such as methanol or chloroform, for several days. The solvent is exchanged multiple times to ensure complete removal of the high-boiling point synthesis solvent[22].

  • Thermal Activation: The solvent-exchanged MOF is then placed in a sample tube and heated under a dynamic vacuum. Typical activation conditions involve heating at temperatures between 120 °C and 200 °C for 12 to 24 hours[23]. The specific temperature and duration depend on the thermal stability of the MOF.

Gas Adsorption Measurement Protocol

Gas adsorption isotherms are typically measured using volumetric or gravimetric techniques.

  • Sample Preparation: A known mass of the activated MOF is loaded into a sample tube of the adsorption analyzer.

  • Degassing: The sample is further degassed in-situ by the instrument, typically at the same or slightly higher temperature than the activation temperature, to remove any adsorbed species from exposure to the atmosphere.

  • Measurement: The adsorption isotherm is measured by introducing known doses of the adsorbate gas (e.g., CO₂, CH₄, or H₂) into the sample tube at a constant temperature (e.g., 298 K for CO₂ and CH₄, 77 K for H₂). The pressure is incrementally increased, and the amount of gas adsorbed is calculated at each step until the desired pressure is reached. The desorption isotherm can be measured by subsequently reducing the pressure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating the gas adsorption capacity of trimesic acid-based MOFs.

MOF_Evaluation_Workflow cluster_synthesis MOF Synthesis cluster_characterization Structural Characterization cluster_adsorption Gas Adsorption Evaluation cluster_comparison Performance Comparison S1 Precursor Selection (Metal Salt, Trimesic Acid) S2 Solvent System S1->S2 S3 Synthesis Method (Solvothermal/Hydrothermal) S2->S3 S4 Purification (Washing, Solvent Exchange) S3->S4 C1 PXRD (Phase Purity) S4->C1 C2 TGA (Thermal Stability) S4->C2 C3 N2 Sorption at 77 K (BET Surface Area, Pore Volume) C1->C3 C2->C3 A1 Activation (Heating under Vacuum) C3->A1 P2 Correlate with Structural Properties C3->P2 A2 Isotherm Measurement (CO2, CH4 at 298 K; H2 at 77 K) A1->A2 A3 Data Analysis (Adsorption Capacity, Selectivity) A2->A3 P1 Compare Adsorption Capacities A3->P1 Gas_Adsorption_Process MOF As-Synthesized MOF (Solvent-filled pores) Activation Activation (Solvent Removal) MOF->Activation Heating under vacuum Activated_MOF Activated MOF (Empty Pores) Activation->Activated_MOF Adsorption Gas Adsorption (CO2, CH4, or H2) Activated_MOF->Adsorption Gas Dosing Adsorbed_MOF Gas-Loaded MOF Adsorption->Adsorbed_MOF

References

A Comparative Guide to Drug Release Kinetics from Trimesic Acid-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug release kinetics of trimesic acid-based carriers, primarily focusing on Metal-Organic Frameworks (MOFs), against alternative drug delivery systems such as polymeric nanoparticles and liposomes. The information presented is supported by experimental data to assist researchers in selecting the appropriate carrier for their therapeutic applications.

Performance Comparison: Trimesic Acid-Based Carriers vs. Alternatives

Trimesic acid is a fundamental building block for a class of highly porous materials known as Metal-Organic Frameworks (MOFs).[1] These crystalline structures, formed by the coordination of metal ions with organic linkers like trimesic acid, offer significant advantages in drug delivery due to their high surface area, tunable pore sizes, and the potential for controlled drug release.[1][2]

This section compares the drug loading and release characteristics of trimesic acid-based MOFs with other commonly used drug carriers, namely polymeric nanoparticles (e.g., PLGA) and liposomes, using doxorubicin (B1662922) and ibuprofen (B1674241) as model drugs.

Quantitative Data Summary

The following tables summarize key performance metrics for different drug carrier systems.

Table 1: Doxorubicin Release Comparison

Carrier SystemDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Cumulative Release (at 24h, pH 7.4)Key Findings
MIL-100(Fe) (Trimesic Acid MOF) ~9%[3]High (not specified)Sustained release over 14 days[3]High loading capacity and prolonged, pH-triggered release.[3]
PLGA Nanoparticles (50:50 PLGA) 2.6 - 2.9%[4]Low[4]Biphasic release with an initial burst[4]Release rate can be tuned by altering the polymer's molecular weight.[5]
Liposomes (Doxil®) Not specifiedHigh[6]Slow and controlled release[7]Established clinical formulation with reduced cardiotoxicity compared to free doxorubicin.[8]

Table 2: Ibuprofen Release Comparison

Carrier SystemDrug Loading Capacity (g/g)Encapsulation Efficiency (%)Cumulative Release (at 3h, pH 7.4)Key Findings
ZIF-8 (MOF, not trimesic acid-based) 0.347 g/g (for MIL-100)[9]High>95% (in 180 min for ZIF-8/Fe3O4)[9]Rapid release, with the potential for modification to achieve controlled release.
Mesoporous Silica (B1680970) Nanoparticles Not specifiedNot specifiedSlower release compared to ZIF-8[10]Release kinetics are influenced by intermolecular interactions between the drug and the functionalized silica surface.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug release kinetics. Below are protocols for two common in vitro drug release assays.

Dialysis Method

This method is widely used for assessing the in vitro drug release from nanoparticle-based drug delivery systems.[12]

Materials:

  • Drug-loaded nanoparticles (e.g., trimesic acid-based MOFs)

  • Dialysis membrane tubing (with a specific molecular weight cut-off, MWCO, that allows free drug to pass but retains the nanoparticles)

  • Release medium (e.g., Phosphate Buffered Saline, PBS, at a specific pH)

  • Shaking water bath or magnetic stirrer

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • A known amount of the drug-loaded nanoparticle suspension is placed inside the dialysis bag.

  • The dialysis bag is securely sealed and placed in a vessel containing a known volume of the release medium.

  • The entire setup is placed in a shaking water bath or on a magnetic stirrer maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn.

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • The cumulative amount of drug released is plotted against time.

Sample and Separate Method

This technique involves the direct addition of the nanoparticulate system into the release medium, followed by separation of the nanoparticles to quantify the released drug.

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., PBS)

  • Centrifuge or ultrafiltration units

  • Shaking water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • A known amount of the drug-loaded nanoparticles is dispersed in a specific volume of the release medium in a container.

  • The container is placed in a shaking water bath at a constant temperature (e.g., 37°C).

  • At specified time points, a sample of the dispersion is withdrawn.

  • The nanoparticles are separated from the release medium by centrifugation or ultrafiltration.

  • The concentration of the free drug in the supernatant or filtrate is determined using UV-Vis spectrophotometry or HPLC.

  • The cumulative percentage of drug release is calculated and plotted against time.

Visualizations

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a common chemotherapeutic agent, induces apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a simplified representation of the intrinsic and extrinsic pathways.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_damage DNA Damage Dox->DNA_damage p53 p53 Activation ROS->p53 DNA_damage->p53 FasL_TNFa FasL / TNFα p53->FasL_TNFa Upregulates Mitochondria Mitochondria p53->Mitochondria Induces Permeability Death_Receptors Death Receptors FasL_TNFa->Death_Receptors Binds to FADD_TRADD FADD / TRADD Death_Receptors->FADD_TRADD Recruits Caspase8 Caspase-8 FADD_TRADD->Caspase8 Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathways.

Experimental Workflow for In Vitro Drug Release Study

The following diagram outlines the general workflow for conducting an in vitro drug release experiment using the dialysis method.

Drug_Release_Workflow start Start prep_carrier Prepare Drug-Loaded Carrier Suspension start->prep_carrier load_dialysis Load Suspension into Dialysis Bag prep_carrier->load_dialysis place_in_medium Place Dialysis Bag in Release Medium load_dialysis->place_in_medium incubate Incubate at 37°C with Agitation place_in_medium->incubate sample Withdraw Aliquot at Time Intervals incubate->sample replace_medium Replenish with Fresh Medium sample->replace_medium quantify Quantify Drug Concentration (UV-Vis/HPLC) sample->quantify replace_medium->incubate Continue Incubation plot Plot Cumulative Release vs. Time quantify->plot end End plot->end

Caption: In vitro drug release experimental workflow.

References

A Comparative Guide to the Catalytic Activity of Metal-Trimesate Frameworks in Aerobic Benzyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of various metal-trimesate metal-organic frameworks (MOFs) in the aerobic oxidation of benzyl (B1604629) alcohol. This reaction is a critical transformation in organic synthesis, yielding valuable aldehydes for the fine chemical, pharmaceutical, and fragrance industries. The use of heterogeneous catalysts like MOFs offers significant advantages in terms of reusability and process sustainability. This document presents a compilation of experimental data, detailed protocols, and mechanistic visualizations to aid in the selection and application of these advanced catalytic materials.

Comparative Catalytic Performance

The catalytic activity of metal-trimesate MOFs is profoundly influenced by the nature of the central metal ion. The following table summarizes the performance of different M-BTC (M = Co, Cu, Fe) frameworks in the aerobic oxidation of benzyl alcohol. It is important to note that direct comparison of catalysts from different studies can be challenging due to variations in reaction conditions. The data presented below is collated from studies employing comparable experimental setups to provide a meaningful overview.

CatalystMetal CenterReaction Time (h)Conversion (%)Selectivity to Benzaldehyde (B42025) (%)Turnover Frequency (TOF) (h⁻¹)Reference
Co-BTCCobalt (Co)692.997.115.5[1]
Cu-BTCCopper (Cu)2416.5>990.7[1]
Fe-BTCIron (Fe)2414.6>990.6[1]
Mn-BTCManganese (Mn)22>99>99-[2]
Ni-BTCNickel (Ni)2489100-[3]

Note: The TOF values are estimated based on the reported conversion and reaction time. The data for Mn-BTC and Ni-BTC are from separate studies and may have different reaction conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of catalytic materials. The following sections provide representative protocols for the synthesis of the discussed metal-trimesate MOFs and the catalytic oxidation of benzyl alcohol.

Synthesis of Metal-Trimesate MOFs

2.1.1. Synthesis of Co-BTC

A solution of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) in a solvent mixture (e.g., DMF/Ethanol (B145695)/Water) is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24-72 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF and ethanol) to remove unreacted precursors, and dried under vacuum.[4]

2.1.2. Synthesis of Cu-BTC (HKUST-1)

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and this compound (H₃BTC) are dissolved in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol. The solution is then heated in a sealed vessel under solvothermal conditions (e.g., 120 °C for 24 hours). The resulting blue crystals of Cu-BTC are collected, washed with DMF and ethanol, and activated by heating under vacuum to remove residual solvent molecules from the pores.

2.1.3. Synthesis of Fe-BTC (MIL-100(Fe))

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and this compound (H₃BTC) are dissolved in deionized water. The mixture is then subjected to hydrothermal synthesis in a Teflon-lined autoclave at a temperature of around 150-160 °C for 12-24 hours. The resulting orange powder is collected, washed thoroughly with hot deionized water and ethanol to remove any unreacted ligand, and dried.

2.1.4. Synthesis of Mn-BTC

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and this compound (H₃BTC) are dissolved in a solvent mixture of DMF, ethanol, and water. The solution is heated in a Teflon-lined autoclave at a specific temperature (e.g., 120 °C) for a period of 24 hours. The resulting pale pink crystals are collected by filtration, washed with DMF and ethanol, and dried.[5]

2.1.5. Synthesis of Ni-BTC

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and this compound (H₃BTC) are dissolved in a solvent such as N,N-dimethylformamide (DMF).[6][7] The solution is then heated in a Teflon-lined autoclave under solvothermal conditions (e.g., 150-170 °C for 48 hours). The resulting green crystalline product is collected, washed with DMF and ethanol, and dried.[6][7]

Catalytic Oxidation of Benzyl Alcohol

In a typical experiment, the metal-trimesate MOF catalyst is added to a reaction vessel containing benzyl alcohol and a suitable solvent (e.g., toluene (B28343) or solvent-free). The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) and stirred under an atmosphere of air or pure oxygen. The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC). After the reaction is complete, the solid catalyst is separated from the reaction mixture by centrifugation or filtration, washed, dried, and can be reused for subsequent catalytic cycles.

Mechanistic Insights and Visualizations

The aerobic oxidation of benzyl alcohol catalyzed by metal-trimesate MOFs is believed to proceed through a mechanism involving the activation of molecular oxygen at the metal centers within the framework. The following diagrams illustrate the key steps in the experimental workflow and a proposed catalytic cycle.

experimental_workflow cluster_synthesis MOF Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis & Recovery s1 Metal Salt (e.g., Co(NO₃)₂·6H₂O) s3 Solvothermal/ Hydrothermal Reaction s1->s3 s2 Trimesic Acid (H₃BTC) s2->s3 s4 M-BTC Catalyst s3->s4 r2 M-BTC Catalyst s4->r2 r1 Benzyl Alcohol (Substrate) r3 Aerobic Oxidation (Air/O₂) r1->r3 r2->r3 r4 Benzaldehyde (Product) r3->r4 a2 Catalyst Separation (Centrifugation/ Filtration) r3->a2 a1 Reaction Monitoring (GC/HPLC) r4->a1 a3 Product Isolation r4->a3 a2->a3 a4 Catalyst Reuse a2->a4

Experimental workflow for the synthesis and catalytic testing of metal-trimesate MOFs.

catalytic_cycle M_active Mⁿ⁺-MOF (Active Site) M_substrate Mⁿ⁺-MOF (Substrate Adsorbed) M_active->M_substrate + Benzyl Alcohol M_peroxo M⁽ⁿ⁺¹⁾-OOH (Hydroperoxo Intermediate) M_substrate->M_peroxo + O₂ M_oxo M⁽ⁿ⁺¹⁾=O (Oxo Intermediate) M_peroxo->M_oxo - H₂O Water H₂O M_peroxo->Water M_oxo->M_active + Benzyl Alcohol - Benzaldehyde Product Benzaldehyde M_oxo->Product Substrate Benzyl Alcohol Oxygen O₂

Proposed catalytic cycle for the aerobic oxidation of benzyl alcohol by a metal-trimesate MOF.

The proposed mechanism suggests that benzyl alcohol coordinates to the active metal center of the MOF. Molecular oxygen then reacts to form a metal-hydroperoxo intermediate, which subsequently transforms into a high-valent metal-oxo species. This powerful oxidizing agent then abstracts hydrogen from the coordinated benzyl alcohol, leading to the formation of benzaldehyde and regenerating the active catalytic site.

Conclusion

Metal-trimesate frameworks have demonstrated significant potential as catalysts for the aerobic oxidation of benzyl alcohol. The catalytic activity is highly dependent on the choice of the metal center, with cobalt-based frameworks showing superior performance in terms of conversion under the studied conditions. The high selectivity to benzaldehyde observed for most of these catalysts makes them attractive for fine chemical synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of these promising materials in sustainable catalysis. Future work should focus on systematic studies to enable direct comparison of a wider range of metal-trimesates under standardized conditions and to further elucidate the intricate details of the reaction mechanism.

References

A Comparative Guide to the Sensor Performance of Trimesic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Trimesic Acid-Based Sensors in Analytical Detection

Trimesic acid, a versatile organic linker, has become a cornerstone in the development of advanced sensing materials, particularly in the form of metal-organic frameworks (MOFs). These materials offer unique properties such as high porosity, tunable structures, and active sites that make them highly effective for detecting a wide range of analytes, from heavy metal ions to organic pollutants. This guide provides a comprehensive comparison of the sensor performance of trimesic acid-based materials against other common sensing platforms, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison: Trimesic Acid-Based Sensors vs. Alternatives

The selection of a sensor material is critical and depends on the target analyte, the required sensitivity and selectivity, and the operating environment. Trimesic acid-based sensors, especially MOFs, have demonstrated competitive performance across various applications.

Heavy Metal Ion Detection

The detection of heavy metal ions is crucial due to their high toxicity to human health and the environment. Fluorescent sensing is a popular method for this purpose, and various materials have been explored.

Table 1: Comparative Performance of Fluorescent Sensors for Heavy Metal Ion Detection

Sensor Material TypeAnalyteLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Trimesic Acid-Based MOFs Fe(III)~0.7 µMHigh selectivity, good stabilityCan have lower sensitivity than some alternatives
Fluorescent Aptamers Hg(II)As low as 4.28 nM[1]Excellent specificity and affinityCan be susceptible to degradation
Quantum Dots (QDs) Hg(II)~1.7 nMHigh photostability, tunable fluorescencePotential for heavy metal leaching (e.g., Cd)
Schiff Base Probes Fe(III)~40 nMHigh sensitivity, rapid responseMay have complex synthesis routes
Graphene-Based Materials Cd(II), Pb(II)~3-6 nMExcellent conductivity, large surface areaCan suffer from aggregation, impacting performance

As illustrated in Table 1, while fluorescent aptamers and quantum dots can achieve lower limits of detection for certain heavy metals, trimesic acid-based MOFs offer a balance of good selectivity and stability, making them a reliable choice for various applications.[2]

Organic Pollutant Detection

The detection of organic pollutants, such as nitroaromatic compounds used in explosives and industrial processes, is another critical area of environmental monitoring.

Table 2: Comparative Performance for Nitrobenzene Detection

Sensor Material TypeLimit of Detection (LOD)Response TimeKey Features
Trimesic Acid-Based MOFs Micromolar (µM) range< 1 minuteHigh selectivity due to specific binding sites
Porous Carbon Materials ~8 nMNot specifiedHigh surface area, good conductivity
Bimetallic Nanocomposites ~7.0 nM~10 minutes (for reduction)Magnetic separability, catalytic activity

Trimesic acid-based MOFs demonstrate rapid response times for nitroaromatic compounds, a key advantage for real-time monitoring applications. While other materials may offer lower detection limits, the selectivity of MOFs, derived from their tunable pore environments, is a significant benefit.

Experimental Protocols for Sensor Performance Validation

To ensure the reliability and comparability of sensor performance data, standardized experimental protocols are essential. The following are detailed methodologies for key performance validation experiments for fluorescent sensors based on trimesic acid materials.

Protocol 1: Determination of Sensitivity and Limit of Detection (LOD)

Objective: To determine the sensitivity of the sensor to the target analyte and calculate the limit of detection.

Materials:

  • Trimesic acid-based sensor material (e.g., a specific MOF) dispersed in a suitable solvent (e.g., deionized water, ethanol).

  • Stock solution of the target analyte of a known high concentration.

  • Buffer solution to maintain a constant pH.

  • Fluorometer.

Procedure:

  • Preparation of Sensor Suspension: Prepare a stable suspension of the trimesic acid-based sensor material in the chosen buffer at a fixed concentration.

  • Analyte Dilution Series: Prepare a series of standard solutions of the target analyte by diluting the stock solution with the buffer. The concentration range should span the expected detection range of the sensor.

  • Fluorescence Measurements: a. To a cuvette, add a fixed volume of the sensor suspension. b. Record the initial fluorescence intensity at the characteristic excitation and emission wavelengths of the sensor. c. Sequentially add small, precise volumes of the different analyte standard solutions to the cuvette, mixing thoroughly after each addition. d. After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence intensity.

  • Data Analysis: a. Plot the fluorescence intensity (or the change in fluorescence intensity) as a function of the analyte concentration. b. The slope of the linear portion of this calibration curve represents the sensitivity of the sensor. c. The Limit of Detection (LOD) is calculated using the formula: LOD = 3σ / S , where:

    • σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor suspension in the absence of the analyte, measured multiple times).
    • S is the sensitivity (the slope of the calibration curve).

Protocol 2: Evaluation of Selectivity

Objective: To assess the sensor's response to the target analyte in the presence of other potentially interfering species.

Materials:

  • Trimesic acid-based sensor material suspension.

  • Stock solution of the target analyte.

  • Stock solutions of various potentially interfering ions or molecules at the same concentration as the target analyte.

  • Buffer solution.

  • Fluorometer.

Procedure:

  • Prepare Identical Sensor Samples: Prepare a set of identical samples, each containing the same volume and concentration of the sensor suspension in the buffer.

  • Measure Baseline Fluorescence: Record the initial fluorescence intensity of each sample.

  • Introduce Analytes and Interferents: a. To the first sample (the control), add a specific concentration of the target analyte and record the fluorescence response. b. To the other samples, first add one of the interfering species at a concentration typically 10 to 100 times that of the target analyte. c. Then, add the same concentration of the target analyte as in the control sample to each of these "interferent-spiked" samples. d. Record the final fluorescence intensity for each sample.

  • Data Analysis: a. Compare the fluorescence response of the sensor to the target analyte in the absence and presence of each interfering species. b. A minimal change in the fluorescence signal in the presence of an interferent indicates high selectivity. The results can be presented as a bar chart showing the fluorescence response for each condition.

Visualizing Sensor Mechanisms and Workflows

To better understand the underlying principles and processes, graphical representations are invaluable.

Sensing_Mechanism cluster_0 Sensing Process Sensor {Trimesic Acid-Based MOF | Active Sites} Complex {Sensor-Analyte Complex | Altered Properties} Sensor->Complex Binding Analyte {Target Analyte | e.g., Fe(III)} Analyte->Complex Signal {Detectable Signal | Fluorescence Quenching} Complex->Signal Generates

Caption: Simplified signaling pathway of a trimesic acid-based fluorescent sensor.

This diagram illustrates the basic principle of fluorescence quenching, a common sensing mechanism for trimesic acid-based MOFs. The binding of the analyte to the active sites of the MOF leads to the formation of a complex, which in turn alters the fluorescence properties of the material, resulting in a measurable signal.

Experimental_Workflow cluster_workflow Sensor Validation Workflow A Sensor Material Synthesis (Trimesic Acid-Based MOF) B Characterization (e.g., XRD, SEM) A->B C Preparation of Sensor Suspension & Analyte Solutions B->C D Fluorescence Titration (Sensitivity & LOD) C->D E Interference Studies (Selectivity) C->E F Data Analysis & Performance Evaluation D->F E->F

Caption: A typical experimental workflow for validating sensor performance.

This workflow outlines the key steps involved in the validation of a new sensor material, from synthesis and characterization to performance evaluation. Following a structured workflow like this is crucial for obtaining reliable and reproducible results.

By providing a clear comparison of performance metrics and detailed experimental protocols, this guide aims to facilitate the informed selection and validation of trimesic acid-based materials for a wide array of sensing applications. The unique combination of tunability, stability, and selectivity offered by these materials positions them as a powerful tool in the fields of environmental monitoring, clinical diagnostics, and drug development.

References

A Researcher's Guide to Cross-Validation of Spectroscopic Data for Trimesic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the robustness and predictive power of spectroscopic models is paramount. This guide provides an objective comparison of cross-validation techniques for spectroscopic data of trimesic acid derivatives, supported by experimental data and detailed methodologies. Trimesic acid and its derivatives are fundamental building blocks in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical compounds, making the accuracy of their analytical characterization crucial.

This guide will delve into the application of chemometric techniques to validate spectroscopic data obtained from common analytical methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Raman, and UV-Visible (UV-Vis) spectroscopy. By employing rigorous cross-validation, researchers can build reliable quantitative and qualitative models to predict various properties of trimesic acid derivatives, from concentration in a mixture to specific structural characteristics.

The Importance of Cross-Validation in Spectroscopic Analysis

Spectroscopic techniques generate vast amounts of data, which are often used to build predictive models. However, a model that performs well on the data it was trained on may not necessarily generalize well to new, unseen data. This is where cross-validation becomes essential. It is a statistical method used to assess the performance of a predictive model by partitioning the original sample into a training set to train the model, and a test set to evaluate it. This process helps to prevent overfitting and provides a more realistic measure of the model's performance on independent datasets.

Two of the most common cross-validation techniques employed in the analysis of spectroscopic data are Leave-One-Out Cross-Validation (LOOCV) and k-Fold Cross-Validation .

  • Leave-One-Out Cross-Validation (LOOCV): In this method, one data point from the dataset is used as the validation set, and the remaining data points are used as the training set. This process is repeated until each data point in the dataset has been used as the validation set once. While computationally intensive for large datasets, LOOCV provides a nearly unbiased estimate of the model's prediction error.

  • k-Fold Cross-Validation: Here, the dataset is randomly partitioned into 'k' equal-sized subsamples or "folds". Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. The cross-validation process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The results are then averaged to produce a single estimation. A common choice for k is 10.

Comparative Performance of Cross-Validated Spectroscopic Models

The performance of a cross-validated spectroscopic model is typically evaluated using several key metrics. These metrics provide a quantitative measure of the model's accuracy, precision, and predictive ability.

Key Performance Indicators for Cross-Validated Models:

MetricDescriptionIdeal Value
Coefficient of Determination (R²) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).Close to 1
Root Mean Square Error of Cross-Validation (RMSECV) Measures the average magnitude of the errors in the predictions from the cross-validation.Close to 0
Root Mean Square Error of Prediction (RMSEP) Similar to RMSECV, but calculated on an independent test set.Close to 0
Residual Predictive Deviation (RPD) The ratio of the standard deviation of the reference data to the RMSEP. It indicates the overall predictive capability of the model.> 2.5 for good prediction

The following table summarizes hypothetical performance data for a Partial Least Squares (PLS) regression model developed to quantify a trimesic acid derivative in a mixture using FTIR spectroscopy, with two different cross-validation methods.

Table 1: Comparison of Cross-Validation Methods for a PLS Model of a Trimesic Acid Derivative

Cross-Validation MethodNumber of Latent VariablesR² (Calibration)R² (Cross-Validation)RMSECV (mg/mL)RPD
Leave-One-Out (LOOCV)60.9920.9850.158.2
10-Fold Cross-Validation60.9910.9830.177.5

As the table illustrates, both methods provide excellent predictive performance for the quantification of the trimesic acid derivative. LOOCV shows a slightly better R² and a lower RMSECV, which might be expected due to its more exhaustive use of the data for training in each iteration. However, for larger datasets, 10-fold cross-validation offers a good balance between computational cost and reliable performance estimation.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data analysis, detailed and standardized experimental protocols are essential. Below are representative methodologies for acquiring spectroscopic data of trimesic acid derivatives and for building and validating a quantitative model using PLS regression with cross-validation.

Spectroscopic Data Acquisition

a) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: A benchtop FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid trimesic acid derivative is placed directly on the ATR crystal. For solutions, a drop of the solution is applied to the crystal and the solvent is allowed to evaporate.

  • Data Collection: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A total of 32 scans are co-added and averaged for each spectrum to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected before each sample measurement.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the trimesic acid derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Collection: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.

Building and Validating a PLS Regression Model

This protocol outlines the steps for creating a quantitative model to determine the concentration of a specific trimesic acid derivative in a series of prepared samples using FTIR spectroscopy and PLS regression with leave-one-out cross-validation.

  • Step 1: Sample Preparation for Calibration and Validation:

    • Prepare a set of at least 20-30 calibration samples with known concentrations of the trimesic acid derivative of interest, spanning the desired analytical range. The matrix of the calibration samples should be as similar as possible to the unknown samples that will be analyzed.

  • Step 2: Spectral Data Acquisition:

    • Acquire the FTIR spectra of all calibration samples according to the protocol described above.

  • Step 3: Data Preprocessing:

    • The raw spectral data is often preprocessed to remove unwanted variations such as baseline shifts and scattering effects. Common preprocessing methods include mean centering, autoscaling, and first or second derivative transformations.

  • Step 4: PLS Model Development and Cross-Validation:

    • The preprocessed spectral data (X-matrix) and the corresponding concentration values (y-vector) are used to build a PLS regression model.

    • Leave-one-out cross-validation is performed to determine the optimal number of latent variables (LVs) for the model. The number of LVs that results in the minimum RMSECV is typically chosen.

  • Step 5: Model Evaluation:

    • The performance of the final PLS model is evaluated using the R² and RMSECV values obtained from the cross-validation. Additionally, an independent set of validation samples (not used in the calibration) can be used to calculate the RMSEP and RPD for an external validation of the model's predictive ability.

Visualizing the Workflow

To better understand the logical flow of the cross-validation process, the following diagrams, generated using the DOT language, illustrate the general workflow for building and validating a spectroscopic model.

CrossValidationWorkflow cluster_data Data Preparation cluster_model Model Building & Cross-Validation cluster_eval Model Evaluation Data Spectroscopic Data Acquisition (e.g., FTIR, NMR) Preproc Data Preprocessing (e.g., Mean Centering, Scaling) Data->Preproc Split Split Data into Training & Test Sets (k-Folds or LOOCV) Preproc->Split Train Train Model on Training Set (e.g., PLS Regression) Split->Train Validate Validate Model on Test Set Train->Validate Validate->Split Repeat for all folds Metrics Calculate Performance Metrics (R², RMSECV, RPD) Validate->Metrics FinalModel Final Validated Model Metrics->FinalModel

Caption: General workflow for cross-validation of spectroscopic data.

PLS_Model_Building cluster_input Input Data cluster_pls PLS Regression with LOOCV cluster_output Output Spectra Preprocessed Spectra (X-matrix) LOOCV Leave-One-Out Cross-Validation Spectra->LOOCV Concentrations Known Concentrations (y-vector) Concentrations->LOOCV LV_Selection Select Optimal Number of Latent Variables (LVs) LOOCV->LV_Selection PLS_Model Build Final PLS Model LV_Selection->PLS_Model Performance Performance Metrics (R², RMSECV) PLS_Model->Performance Prediction Predict Unknown Samples PLS_Model->Prediction

Caption: Building a PLS regression model with LOOCV.

Safety Operating Guide

Proper Disposal of 1,3,5-Benzenetricarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a compound frequently utilized in pharmaceutical development and materials science. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with appropriate safety measures. This chemical is classified as hazardous, known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: In the case of dust formation or insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6][7]

Handling and Storage:

  • Handle in a well-ventilated area to avoid dust formation.[4]

  • Store in a cool, dry place in a tightly sealed container.[4][8]

  • Keep away from strong oxidizing agents, as they are incompatible materials.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with all local, regional, and national hazardous waste regulations.[1][9][10] Chemical waste generators are responsible for the correct classification and disposal of waste.[1][6]

  • Waste Identification and Segregation:

    • Treat all unused or contaminated this compound as hazardous waste.

    • Segregate it from other chemical waste streams to avoid unintended reactions. Do not mix with other waste.[7]

  • Containerization:

    • Place the waste in a suitable, clearly labeled, and closed container to await disposal.[1][5]

    • Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.

  • Spill Management:

    • In the event of a spill, immediately clean it up by sweeping the solid material.[1]

    • Avoid generating dust during cleanup.[1][5]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[11]

  • Arranging for Disposal:

    • Engage a licensed and qualified hazardous waste disposal company.[8][9]

    • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the waste management professionals for packaging, labeling, and pickup.

The following flowchart outlines the decision-making process and procedural steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Quantitative Data

Currently, specific quantitative data for disposal, such as concentration thresholds for different disposal routes or precise pH targets for neutralization, are not detailed in readily available safety data sheets. The primary directive is to adhere to the qualitative guidelines set forth by regulatory bodies. Always consult your institution's Environmental Health and Safety (EHS) department for specific quantitative requirements that may be in place.

Experimental Protocols

Detailed experimental protocols for the neutralization or chemical treatment of this compound prior to disposal are not broadly published. The recommended and safest approach is to handle it as a solid hazardous waste and transfer it to a certified disposal facility that is equipped to manage such chemicals. Attempting to neutralize or treat chemical waste in a laboratory setting without validated procedures can be hazardous and may violate regulatory requirements.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1,3,5-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a common reagent in the synthesis of metal-organic frameworks and other materials. Adherence to these guidelines is critical for minimizing risks and ensuring operational excellence.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Protection Type Recommended Equipment Standards
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles. A full face-shield may be necessary in situations with a higher risk of splashing.[3][4][5]EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4]
Skin Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5] Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or overalls.[4][5]EN 374 (EU) or ASTM F23 (US) for gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when workplace conditions warrant its use, such as when dusts are generated.[4] A full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary for large-scale operations or emergencies.[4]OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare and Ventilate Work Area Don PPE->Prepare Work Area Weighing Weigh Solid Chemical Prepare Work Area->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Dispose Waste Dispose of Chemical Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Safe handling workflow for this compound.

Detailed Experimental Protocols

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[4] Use adequate ventilation to keep airborne concentrations low.[4]

Handling and Storage:

  • Wash hands thoroughly after handling.[2][4]

  • Minimize dust generation and accumulation.[4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Keep the container tightly closed when not in use.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4]

Spill Response Protocol: In the event of a spill, the following steps should be taken to ensure safety and proper cleanup.

Spill Response Protocol for this compound Evacuate Evacuate Immediate Area Notify Notify Lab Supervisor and Safety Officer Evacuate->Notify Assess Assess the Spill (Size and Location) Notify->Assess PPE Don Additional PPE if Necessary Assess->PPE Contain Contain the Spill with Inert Material PPE->Contain Cleanup Clean Up Spill with Absorbent Pads Contain->Cleanup Dispose Dispose of Waste in a Labeled, Sealed Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Step-by-step spill response for this compound.

Accidental Release Measures: For minor spills, immediately clean up, observing precautions in the Protective Equipment section.[4] Sweep up the material and place it into a suitable container for disposal.[4] Avoid generating dusty conditions and ensure adequate ventilation.[4]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Waste Disposal: Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers in the same way as the product itself.

Environmental Precautions: Do not let the product enter drains. Avoid release to the environment.[2]

By strictly following these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Benzenetricarboxylic acid
Reactant of Route 2
1,3,5-Benzenetricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.